molecular formula C9H7FN2OS B1387318 7-Fluoro-1-benzothiophene-2-carbohydrazide CAS No. 1048913-86-5

7-Fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1387318
CAS No.: 1048913-86-5
M. Wt: 210.23 g/mol
InChI Key: ZKCMZYVEAQNGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-benzothiophene-2-carbohydrazide (Molecular Formula: C9H7FN2OS, Molecular Weight: 210.23) is a fluorinated benzothiophene derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzo[b]thiophene scaffold is recognized as a privileged structure in pharmacology due to its presence in a wide range of bioactive molecules . This compound is particularly valued for its role as a precursor in the synthesis of novel compounds for screening against drug-resistant bacterial pathogens. Research demonstrates that combining the benzo[b]thiophene nucleus with the acylhydrazone functional group can yield potent antibacterial agents, with some derivatives showing activity against challenging strains like methicillin-resistant and daptomycin-resistant Staphylococcus aureus (MRSA) . Beyond antimicrobial applications, the benzo[b]thiophene core is a versatile pharmacophore investigated for diverse therapeutic areas, including use as anti-diabetic agents, enzyme inhibitors, and anticancer compounds . The incorporation of a fluorine atom at the 7-position is a common strategy in lead optimization to modulate the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for use as a building block in organic synthesis and the discovery of new biologically active molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMZYVEAQNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 7-Fluoro-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 7-Fluoro-1-benzothiophene-2-carboxylic acid, followed by its conversion to the target carbohydrazide. This document outlines the strategic considerations behind the chosen synthetic pathway, detailed experimental protocols, and the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering actionable insights and a solid foundation for the practical synthesis of this valuable compound.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The incorporation of a fluorine atom and a carbohydrazide moiety at specific positions can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, in particular, holds promise as a versatile building block for the synthesis of novel therapeutic agents, potentially exhibiting antimicrobial, anticancer, or anti-inflammatory properties. This guide is dedicated to elucidating a reliable and reproducible synthetic methodology for this target compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound (I) points to the disconnection of the amide bond, leading back to 7-Fluoro-1-benzothiophene-2-carboxylic acid (II) and hydrazine. The carboxylic acid (II) can be envisioned to arise from the hydrolysis of its corresponding ester (III), which in turn can be synthesized through various established methods for constructing the benzothiophene ring system.

Retrosynthesis I This compound II 7-Fluoro-1-benzothiophene-2-carboxylic acid I->II Amide bond disconnection III Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate II->III Hydrolysis IV Starting Materials III->IV Benzothiophene formation

Caption: Retrosynthetic pathway for this compound.

The forward synthesis will therefore follow a three-stage process:

  • Stage 1: Construction of the 7-fluoro-1-benzothiophene-2-carboxylate core.

  • Stage 2: Saponification of the ester to yield 7-Fluoro-1-benzothiophene-2-carboxylic acid.

  • Stage 3: Conversion of the carboxylic acid to the final carbohydrazide product.

Experimental Protocols

Stage 1: Synthesis of Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate

The construction of the benzothiophene ring can be achieved through several methods. A reliable approach involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate followed by intramolecular cyclization.

Materials:

Reagent/SolventCAS NumberMolecular Weight
2-Bromo-3-fluorobenzaldehyde340346-41-4203.02 g/mol
Ethyl thioglycolate623-51-8120.17 g/mol
Potassium carbonate584-08-7138.21 g/mol
Dimethylformamide (DMF)68-12-273.09 g/mol

Procedure:

  • To a stirred solution of 2-bromo-3-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Slowly add ethyl thioglycolate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate as a solid.

Stage 2: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid

The saponification of the ethyl ester is a straightforward hydrolysis reaction.

Materials:

Reagent/SolventCAS NumberMolecular Weight
Ethyl 7-Fluoro-1-benzothiophene-2-carboxylateN/A224.24 g/mol
Sodium hydroxide (NaOH)1310-73-240.00 g/mol
Ethanol64-17-546.07 g/mol
Hydrochloric acid (HCl)7647-01-036.46 g/mol

Procedure:

  • Dissolve Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature overnight.[1]

  • After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with 1N HCl until a precipitate is formed (pH ~2-3).

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 7-Fluoro-1-benzothiophene-2-carboxylic acid.[2]

Stage 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the carbohydrazide. A common and effective method utilizes a coupling agent to activate the carboxylic acid for reaction with hydrazine. To avoid side reactions with the free amine of hydrazine, a protected form, such as tert-butyl carbazate, is often employed, followed by deprotection.[3]

Materials:

Reagent/SolventCAS NumberMolecular Weight
7-Fluoro-1-benzothiophene-2-carboxylic acid550998-67-9196.19 g/mol
tert-Butyl carbazate870-46-2132.16 g/mol
Dicyclohexylcarbodiimide (DCC)538-75-0206.33 g/mol
4-Dimethylaminopyridine (DMAP)1122-58-3122.17 g/mol
Dichloromethane (DCM)75-09-284.93 g/mol
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol

Procedure:

Step 3a: Synthesis of tert-butyl 2-(7-fluoro-1-benzothiophene-2-carbonyl)hydrazine-1-carboxylate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Fluoro-1-benzothiophene-2-carboxylic acid (1.1 eq) and tert-butyl carbazate (1.0 eq) in anhydrous DCM.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.13 eq) to the mixture.[3]

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 24 hours.[3]

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the Boc-protected hydrazide.

Step 3b: Deprotection to yield this compound

  • Dissolve the Boc-protected hydrazide (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (20 eq) and stir the mixture at room temperature for 18 hours.[3]

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, this compound.[4]

Mechanistic Insights

The synthesis relies on well-established reaction mechanisms. The formation of the benzothiophene ring in Stage 1 proceeds via a nucleophilic substitution of the bromide by the thiolate, followed by an intramolecular condensation. The saponification in Stage 2 is a classic base-catalyzed hydrolysis of an ester.

The final carbohydrazide formation in Stage 3 involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This highly reactive species is then attacked by the nucleophilic nitrogen of tert-butyl carbazate. The subsequent deprotection with TFA proceeds via the cleavage of the tert-butyl group as a stable carbocation.

Synthesis_Workflow cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 A 2-Bromo-3-fluorobenzaldehyde + Ethyl thioglycolate B Ethyl 7-Fluoro-1-benzothiophene- 2-carboxylate A->B K2CO3, DMF C 7-Fluoro-1-benzothiophene- 2-carboxylic acid B->C NaOH, EtOH/H2O D Boc-protected hydrazide C->D tert-Butyl carbazate, DCC, DMAP E 7-Fluoro-1-benzothiophene- 2-carbohydrazide D->E TFA, DCM

Caption: Overall synthetic workflow for this compound.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

CompoundExpected 1H NMR Signals (indicative)Expected 13C NMR Signals (indicative)Expected Mass Spec (m/z)
7-Fluoro-1-benzothiophene-2-carboxylic acidAromatic protons, Carboxylic acid proton (>10 ppm)Aromatic carbons, Carboxyl carbon (~160-170 ppm)[M-H]- or [M+H]+
This compoundAromatic protons, -NH- and -NH2 protonsAromatic carbons, Carbonyl carbon (~160-165 ppm)[M+H]+

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • DCC is a potent sensitizer and should be handled with extreme care.

  • TFA is highly corrosive and should be handled with appropriate caution.

  • DMF is a reproductive toxin and should be handled with care.

Conclusion

This guide presents a detailed and logical synthetic route for the preparation of this compound. The described methodology is based on established and reliable chemical transformations, providing a solid foundation for its synthesis in a research and development setting. The strategic use of a protecting group for the hydrazine moiety ensures a clean and efficient final coupling step. By following the outlined protocols and safety precautions, researchers can confidently produce this valuable heterocyclic compound for further investigation in various drug discovery programs.

References

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 783. [Link]

  • ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Martinez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5938. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • ResearchGate. (2020). Scope of benzothiophenes. Retrieved from [Link]

Sources

physicochemical properties of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The benzothiophene core is a privileged structure found in numerous pharmacologically active agents.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway, and describes the analytical methodologies required for its structural elucidation and quality control. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule as a key building block for novel therapeutic agents. The carbohydrazide functional group, in particular, serves as a versatile handle for creating diverse molecular libraries, such as acylhydrazones, which have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[3][4]

Introduction to the this compound Scaffold

The fusion of a benzene ring and a thiophene ring creates the 1-benzothiophene (or thianaphthene) scaffold, a bicyclic heterocyclic system that is central to many approved drugs and clinical candidates. Its structural rigidity and electronic properties make it an ideal foundation for designing molecules that interact with biological targets. Notable examples of drugs containing this core include the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton.[1]

The subject of this guide, this compound, incorporates three key features that enhance its potential in drug design:

  • The Benzothiophene Core: Provides a stable, aromatic platform for molecular recognition.

  • A Fluorine Substituent at the 7-position: The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. It can also influence binding affinity through specific electronic interactions.

  • A Carbohydrazide Group at the 2-position: This functional group is a critical synthetic intermediate. It is well-established as a precursor for synthesizing a wide array of derivatives, particularly acylhydrazones, by condensation with various aldehydes and ketones.[3][5][6] This versatility allows for the systematic exploration of chemical space to optimize biological activity.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 1048913-86-5[7]
PubChem CID 30772120[7]
Molecular Formula C₉H₇FN₂OS[7]
Molecular Weight 210.23 g/mol [7]
InChI InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)[7]
Purity (Commercial) ≥95%[8]
Appearance Typically an off-white to yellow solid
Melting Point Not reported in available literature; requires experimental determination.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.

Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing carbohydrazides involves the hydrazinolysis of a corresponding ester.[5][9] This approach is efficient and generally high-yielding.

Causality Behind Experimental Choices:
  • Starting Material: Ethyl or methyl 7-fluoro-1-benzothiophene-2-carboxylate is the logical precursor. Esters are stable and readily activated for nucleophilic attack.

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazine nucleophile. It is typically used in excess to ensure the reaction proceeds to completion and to minimize the formation of dimeric side products.

  • Solvent: A protic solvent like ethanol or methanol is ideal as it can solvate both the ester and the polar hydrazine hydrate, facilitating the reaction.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic acyl substitution to occur at a practical rate.

Step-by-Step Synthesis Protocol:
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 7-fluoro-1-benzothiophene-2-carboxylate (1.0 eq).

  • Solvent Addition: Add absolute ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (5.0 to 10.0 eq) to the solution dropwise at room temperature. The large excess drives the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature and then further in an ice bath. The solid carbohydrazide product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol or diethyl ether to remove residual hydrazine hydrate and other impurities. If further purification is needed, recrystallization from a suitable solvent like ethanol is recommended.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

G cluster_synthesis Synthetic Workflow A Start: Ethyl 7-fluoro-1- benzothiophene-2-carboxylate C Reaction: Nucleophilic Acyl Substitution (Reflux, 4-8h) A->C B Reagent: Hydrazine Hydrate Solvent: Ethanol B->C D Workup: Cooling & Precipitation C->D E Isolation & Purification: Vacuum Filtration, Cold Wash, (Optional Recrystallization) D->E F Final Product: This compound E->F

Fig. 1: Synthetic pathway for this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[10][11]

Expected Analytical Data:
  • ¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum should reveal distinct signals. Protons on the benzothiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. The proton on the C3 position of the thiophene ring will likely appear as a singlet. The -NH and -NH₂ protons of the carbohydrazide moiety will appear as broad singlets, which are exchangeable with D₂O. The chemical shifts for similar benzothiophene acylhydrazones have been extensively reported.[3]

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals, including the characteristic carbonyl (C=O) signal of the hydrazide group around 160-165 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Expect to see strong absorption bands corresponding to N-H stretching (two bands around 3200-3400 cm⁻¹ for the -NH₂ group), a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹, and a C-F stretching vibration.[12]

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 211.03, confirming the molecular weight of the compound.[3]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should be ≥95% for most research applications.

G cluster_analysis Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Final Check Compound Synthesized Product NMR NMR (¹H, ¹³C) - Proton Environment - Carbon Skeleton Compound->NMR FTIR FTIR - Functional Groups (C=O, N-H, C-F) Compound->FTIR MS Mass Spec (MS) - Molecular Weight (m/z Verification) Compound->MS HPLC HPLC - Purity Assessment (%) Compound->HPLC MP Melting Point - Identity & Purity Check Compound->MP Confirmation Structure & Purity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation MP->Confirmation

Fig. 2: Workflow for the analytical validation of the synthesized compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its primary application is as a scaffold for generating libraries of derivative compounds for biological screening.[4]

  • Synthesis of Acylhydrazones: The most common application is the condensation of the carbohydrazide with a diverse panel of aldehydes or ketones. This reaction is typically straightforward and high-yielding, allowing for the rapid creation of a large number of structurally related compounds. These resulting acylhydrazones are known to possess a wide range of biological activities, including potent antimicrobial effects against multidrug-resistant bacteria like Staphylococcus aureus.[3][4]

  • Building Block for Heterocycles: The carbohydrazide moiety can also be used as a key building block in cyclization reactions to form other heterocyclic systems like 1,3,4-oxadiazoles or pyrazoles, further expanding the chemical diversity accessible from this starting material.[13]

The physicochemical properties of the final derivatives, such as solubility and lipophilicity (logP), are critical for their potential as drug candidates. The fluorine atom in the parent structure can help in fine-tuning these properties to achieve a better pharmacological profile.

Conclusion

This compound is a strategically designed molecule that combines the privileged benzothiophene scaffold with a versatile carbohydrazide functional group. This guide has detailed its fundamental properties, provided a reliable synthetic protocol, and outlined the necessary analytical methods for its characterization. Its value as a key intermediate provides researchers and drug development professionals with a powerful tool for the synthesis and discovery of novel, biologically active compounds.

References

  • Synthesis, characterization of novel benzothiophene. (n.d.).
  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • This compound. (n.d.). LabSolu.
  • Synthesis and screening of new benzothiophene deriv
  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Synthesis of carbohydrazide. (2019). ChemicalBook.
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.
  • Process for making carbohydrazide. (1984).
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.
  • 1048913-86-5 Cas No. | this compound. (n.d.). Apollo Scientific.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The emergence of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among these, heterocyclic compounds built upon scaffolds like benzothiophene have garnered significant interest due to their diverse pharmacological activities.[1][2] This technical guide delves into the prospective mechanism of action of a specific derivative, 7-Fluoro-1-benzothiophene-2-carbohydrazide. While direct empirical data on this molecule remains nascent, this document synthesizes existing knowledge on structurally related benzothiophene and carbohydrazide analogs to construct a scientifically grounded hypothesis of its biological function. We will explore potential antimicrobial and anticancer activities, propose key molecular targets, and provide a comprehensive framework for the experimental validation of these postulations. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this promising compound.

Introduction: The Therapeutic Promise of the Benzothiophene Scaffold

The benzothiophene nucleus, a fusion of benzene and thiophene rings, is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The inherent versatility of this core structure allows for extensive functionalization, leading to a rich chemical space for drug design. The introduction of a carbohydrazide moiety at the 2-position further enhances the potential for diverse biological interactions, as hydrazide-hydrazone derivatives are known to possess a wide array of antimicrobial and anticancer effects.[4]

The subject of this guide, this compound (C9H7FN2OS), is a relatively under-explored derivative.[5][6] The strategic placement of a fluorine atom at the 7-position is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide will therefore consider how this specific structural feature might influence the compound's mechanism of action.

Proposed Mechanisms of Action: A Dichotomy of Potential

Based on the established activities of its constituent moieties, we propose two primary, and not mutually exclusive, avenues for the mechanism of action of this compound: as an antimicrobial agent and as an anticancer agent.

Putative Antimicrobial Mechanism of Action

Derivatives of benzothiophene carbohydrazide have demonstrated notable efficacy against various pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[3][7] The proposed antimicrobial action is likely multifactorial, targeting key bacterial processes.

2.1.1. Inhibition of Essential Enzymes: A plausible mechanism is the inhibition of bacterial enzymes crucial for survival. The carbohydrazide moiety can act as a chelating agent for metal ions that are essential cofactors for many bacterial enzymes. Furthermore, the overall structure may allow for competitive or non-competitive inhibition of enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

2.1.2. Disruption of Bacterial Membranes: The lipophilic nature of the benzothiophene core could facilitate its intercalation into the bacterial cell membrane, leading to a loss of membrane integrity, disruption of ion gradients, and ultimately, cell death. The fluorine atom may enhance this lipophilicity.

2.1.3. A Visualized Hypothesis: Targeting Bacterial Viability

antimicrobial_mechanism Compound 7-Fluoro-1-benzothiophene- 2-carbohydrazide Inhibition Inhibition Compound->Inhibition Binds to active site or allosteric site Disruption Disruption Compound->Disruption Intercalates into lipid bilayer Enzyme Bacterial Enzyme (e.g., DNA Gyrase, DHFR) Death Bacterial Cell Death Enzyme->Death Membrane Bacterial Cell Membrane Membrane->Death Inhibition->Enzyme Disruption->Membrane

Caption: Putative antimicrobial mechanisms of action.

Putative Anticancer Mechanism of Action

The benzothiophene and carbohydrazide scaffolds are also prevalent in compounds exhibiting anticancer activity.[1][2][8] The proposed mechanisms in this context are often centered on the modulation of signaling pathways that are dysregulated in cancer cells.

2.2.1. Kinase Inhibition: Many anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The planar benzothiophene ring system is a common feature in many kinase inhibitors, suggesting that this compound could potentially target kinases such as VEGFR-2 or AKT.[9]

2.2.2. Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could occur through various mechanisms, including the activation of caspases, modulation of the Bcl-2 family of proteins, or the generation of reactive oxygen species (ROS) leading to oxidative stress.[10]

2.2.3. Tubulin Polymerization Inhibition: Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis.[10]

2.2.4. A Visualized Hypothesis: Targeting Cancer Cell Proliferation

anticancer_mechanism Compound 7-Fluoro-1-benzothiophene- 2-carbohydrazide Inhibition Inhibition Compound->Inhibition Binds to ATP-binding pocket Compound->Inhibition Prevents microtubule formation Induction Induction Compound->Induction Kinase Protein Kinase (e.g., VEGFR-2, AKT) Arrest Cell Cycle Arrest & Apoptosis Kinase->Arrest Apoptosis Apoptotic Pathway (Caspase activation) Apoptosis->Arrest Tubulin Tubulin Polymerization Tubulin->Arrest Inhibition->Kinase Inhibition->Tubulin Induction->Apoptosis

Caption: Putative anticancer mechanisms of action.

A Framework for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical workflow for this investigation.

Workflow for Elucidating the Mechanism of Action

experimental_workflow cluster_0 Initial Screening cluster_1 Antimicrobial Mechanism cluster_2 Anticancer Mechanism cluster_3 Target Validation & In Vivo Studies Screening Antimicrobial & Anticancer Screening (MIC, IC50) Enzyme_Assay Bacterial Enzyme Inhibition Assays Screening->Enzyme_Assay Kinase_Assay Kinase Inhibition Assays Screening->Kinase_Assay Membrane_Assay Membrane Permeability Assays Target_Validation Target Identification (e.g., CETSA, Affinity Chromatography) Enzyme_Assay->Target_Validation Membrane_Assay->Target_Validation Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Kinase_Assay->Target_Validation Tubulin_Assay Tubulin Polymerization Assay Apoptosis_Assay->Target_Validation Tubulin_Assay->Target_Validation In_Vivo In Vivo Efficacy Studies (Animal Models) Target_Validation->In_Vivo

Caption: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

3.2.1. Antimicrobial Activity Screening

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Prepare a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (antibiotic) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2. In Vitro Anticancer Activity Screening

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

3.2.3. Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against specific protein kinases.

  • Methodology (Example: VEGFR-2 Kinase Assay):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture to allow for kinase activity.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus, the kinase activity.

    • Calculate the IC50 value for kinase inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table provides a representative summary of the kind of data that would be generated through the proposed experimental framework.

Assay Parameter Exemplary Value Interpretation
Antimicrobial Screening MIC vs. S. aureus4 µg/mLPotent antibacterial activity
Anticancer Screening IC50 vs. A549 (Lung Cancer)1.5 µMSignificant cytotoxic effect
Kinase Inhibition IC50 vs. VEGFR-20.5 µMPotent and specific kinase inhibition
Apoptosis Assay % Apoptotic Cells60% at 2x IC50Induction of programmed cell death

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for significant therapeutic applications. The structural combination of a fluorinated benzothiophene core and a carbohydrazide side chain suggests a high likelihood of potent antimicrobial and/or anticancer activity. This technical guide has provided a comprehensive, albeit putative, overview of its potential mechanisms of action, grounded in the established pharmacology of its constituent chemical motifs.

The experimental framework detailed herein offers a clear and logical path for the elucidation of its precise biological function. Future research should focus on the systematic execution of these assays to first confirm the biological activity and then to pinpoint the specific molecular targets. Subsequent lead optimization, informed by a deeper understanding of its structure-activity relationship, could pave the way for the development of a novel therapeutic agent. The scientific community is encouraged to embark on the investigation of this intriguing molecule, as it holds the potential to address unmet medical needs in infectious diseases and oncology.

References

  • Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 489. [Link]

  • G., Naganagowda, & A., Petsom. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-251. [Link]

  • Makwana, H., & Naliapara, Y. T. (2015). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Research Journal of Chemical Sciences, 5(8), 22-26. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

  • Kaymakcioglu, B., & Oruc-Emre, E. E. (2020). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 24(3), 303-312. [Link]

  • Unknown Author. (2024). Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives. [Link]

  • Al-Warhi, T., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1386904. [Link]

  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Singh, S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 9(12), 1-13. [Link]

  • Abdel-Ghani, T. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296. [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, et al. (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Yakan, H., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International, 2024, 1-13. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • ResearchGate. (n.d.). Synthetic routes involving thiophene-carbohydrazide as precursors for thiophene-based probes. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. [Link]

Sources

The Ascendant Therapeutic Potential of 7-Fluoro-1-Benzothiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has consistently proven to be a transformative approach in drug discovery. The 7-fluoro-1-benzothiophene core, a privileged structure, is a testament to this, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 7-fluoro-1-benzothiophene derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols, underscoring our commitment to scientific integrity and practical application.

The Strategic Advantage of the 7-Fluoro-1-Benzothiophene Scaffold

The benzothiophene nucleus, an isostere of indole, is a well-established pharmacophore present in numerous clinically approved drugs.[1] The introduction of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of the derivative.[2][3] These attributes make 7-fluoro-1-benzothiophene an attractive starting point for the development of novel therapeutic agents across a spectrum of diseases.[4][5]

Synthesis of the 7-Fluoro-1-Benzothiophene Core and its Derivatives

The construction of the 7-fluoro-1-benzothiophene scaffold and its subsequent derivatization can be achieved through various synthetic routes. A common and effective strategy involves the palladium-catalyzed Sonogashira coupling followed by an electrophilic cyclization.[6][7]

General Synthesis Protocol: A Step-by-Step Methodology

This protocol outlines a general approach for the synthesis of substituted 7-fluoro-1-benzothiophene derivatives.

Experimental Protocol: Synthesis of Substituted 7-Fluoro-1-Benzothiophene Derivatives

  • Step 1: Sonogashira Coupling.

    • To a flame-dried flask under an argon atmosphere, add 3-iodo-7-fluoro-1-benzothiophene (1.0 eq), the desired terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

    • Add degassed triethylamine (3.0 eq) and DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Derivatization (Example: Amide Coupling).

    • Dissolve the synthesized alkyne-substituted 7-fluoro-1-benzothiophene (1.0 eq) in a suitable solvent such as DMF.

    • Add the desired carboxylic acid (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Diagram: Synthetic Workflow

G start Starting Materials (3-iodo-7-fluoro-1-benzothiophene, terminal alkyne) step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, DMF) start->step1 intermediate Alkyne-Substituted 7-Fluoro-1-benzothiophene step1->intermediate step2 Derivatization (e.g., Amide Coupling with Carboxylic Acid, HATU, DIPEA) intermediate->step2 product Final Derivative step2->product

Caption: General synthetic workflow for 7-fluoro-1-benzothiophene derivatives.

Biological Activities of 7-Fluoro-1-Benzothiophene Derivatives

Derivatives of 7-fluoro-1-benzothiophene have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds.[8][9][10]

Several benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[9][10] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The fluorine at the 7-position can enhance this interaction through favorable electrostatic interactions within the binding pocket.

Diagram: Tubulin Polymerization Inhibition Pathway

G cluster_0 Normal Cell Division cluster_1 Action of 7-Fluoro-1-Benzothiophene Derivative Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division Derivative Derivative Derivative->Tubulin Dimers Binds to Colchicine Site Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Arrest G2/M Arrest Disruption of Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

The following table summarizes the 50% growth inhibition (GI₅₀) values for representative 7-fluoro-1-benzothiophene derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineGI₅₀ (nM)Reference
1 AcrylonitrileLeukemia (CCRF-CEM)10.0[9]
2 AcrylonitrileColon Cancer (HCT-116)22.2[9]
3 AcrylonitrileMelanoma (LOX IMVI)23.3[9]
4 Fused ThiopheneLiver (HepG2)Moderate Activity[8]
5 Fused ThiopheneProstate (PC-3)Moderate Activity[8]

Note: The term "Moderate Activity" is used when specific IC50 values are not provided in the source material, but the compound is reported to be active.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-fluoro-1-benzothiophene derivative (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

These hybrid molecules have been shown to target and inhibit bacterial pyruvate kinase, a key enzyme in glycolysis.[12] By disrupting this central metabolic pathway, the compounds effectively halt bacterial growth. The fluorine atom can contribute to enhanced binding affinity and specificity for the bacterial enzyme over its human counterpart.

The following table presents the MIC values for representative fluorinated benzothiophene-indole hybrids against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
3a S. aureus (MRSA USA300 Lac*lux)1[12]
3a S. aureus (MRSA JE2)2[12]
4d S. aureus (MRSA JE2)1[12]
- E. coli8-64 (in presence of PMB)[14]
- Candida albicans32-64[14]
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Benzothiophene derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[2][13][15]

Certain bromo-benzothiophene carboxamides have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2] Additionally, some derivatives can reduce the levels of inflammatory cytokines and chemokines. The 7-fluoro substituent can enhance the selectivity and potency of these inhibitors.

Diagram: Anti-inflammatory Action

G Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation 7-Fluoro-1-Benzothiophene Derivative 7-Fluoro-1-Benzothiophene Derivative COX-2 COX-2 7-Fluoro-1-Benzothiophene Derivative->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by 7-fluoro-1-benzothiophene derivatives.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell supernatant and mix it with Griess reagent.

  • Measurement: Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

Structure-Activity Relationships (SAR): The Causality Behind Design

The biological activity of 7-fluoro-1-benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene core and any appended functionalities.

  • Anticancer Activity: For acrylonitrile derivatives, the presence of specific substitution patterns on the phenyl ring attached to the acrylonitrile moiety is crucial for potent tubulin polymerization inhibition.[9]

  • Antibacterial Activity: In the case of benzothiophene-indole hybrids, the position of the indole substituent and the nature of the functional groups on both the indole and benzothiophene rings significantly impact the MIC values.[12] For instance, a cyano group at the 6-position of the indole ring generally leads to increased activity.[12]

  • Fluorine Position: The placement of the fluorine atom at the 7-position is critical. This position is often not a primary site of metabolism, thus enhancing the metabolic stability of the molecule. Furthermore, its electron-withdrawing nature can influence the acidity of adjacent protons and the overall electronic distribution of the aromatic system, thereby affecting receptor binding.[3][16]

Future Perspectives and Conclusion

The 7-fluoro-1-benzothiophene scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich field for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of disease.

References

  • BenchChem. (2025).
  • Chavda, P., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211.
  • Klahn, P., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138.
  • Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs.
  • Abdel-Maksoud, M. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(5), 589.
  • University of West Florida. (n.d.).
  • Zaher, N. H., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21).
  • Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1093-1098.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4....
  • ResearchGate. (n.d.). IC50 value of compounds (7f and 7a) on EGFR compared to Sorafenib.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3855.
  • Cacchi, S., et al. (2007). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 72(23), 8829-8836.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene.
  • ResearchGate. (n.d.). (PDF)
  • Grybauskas, A., et al. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330.
  • El-Damasy, D. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(19), 1735-1752.
  • Brancale, A., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 50(10), 2371-2384.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • MDPI. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • de Oliveira, R. G., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Drugs, 29(2), 143-151.
  • Gonzalez-Perez, G., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2631.
  • Indian Academy of Sciences. (2018).
  • ResearchGate. (n.d.). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels | Request PDF.
  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Semantic Scholar. (n.d.). Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles.
  • Kumar, A., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339-1367.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (2023). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase.
  • ACS Publications. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071)

Sources

An In-depth Technical Guide to the Characterization of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of 7-Fluoro-1-benzothiophene-2-carbohydrazide, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed methodologies and expert insights into the structural elucidation of this molecule.

Introduction: The Significance of Fluorinated Benzothiophenes

Benzothiophene and its derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2][3][4] The incorporation of a carbohydrazide moiety at the 2-position introduces a versatile functional group known for its role in forming bioactive hydrazones and its ability to act as a key building block in the synthesis of various heterocyclic systems.[5] Furthermore, the strategic placement of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug design.[6][7] this compound thus represents a promising scaffold for the development of novel therapeutics, particularly in areas such as antimicrobial and anticancer research.[1][8]

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned as a three-step process commencing from the commercially available 7-Fluoro-1-benzothiophene. This pathway involves an initial carboxylation, followed by esterification, and concluding with hydrazinolysis.

Synthesis_Workflow Start 7-Fluoro-1-benzothiophene Step1 Step 1: Carboxylation (e.g., n-BuLi, CO2) Start->Step1 Intermediate1 7-Fluoro-1-benzothiophene- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Esterification (e.g., MeOH, H2SO4) Intermediate1->Step2 Intermediate2 Methyl 7-fluoro-1-benzothiophene- 2-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (e.g., Hydrazine hydrate) Intermediate2->Step3 End 7-Fluoro-1-benzothiophene- 2-carbohydrazide Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid

  • Rationale: This step introduces the carboxylic acid group at the C2 position, which is the most acidic proton in the benzothiophene ring system.

  • Procedure:

    • Dissolve 7-fluoro-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and acidify with 2M HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-fluoro-1-benzothiophene-2-carboxylic acid.[9][10]

Step 2: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Rationale: Conversion to an ester facilitates the subsequent reaction with hydrazine hydrate, which can be sluggish with the free carboxylic acid.

  • Procedure:

    • Suspend 7-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.[11]

Step 3: Synthesis of this compound

  • Rationale: Hydrazinolysis of the ester is a standard and efficient method for the preparation of carbohydrazides.

  • Procedure:

    • Dissolve methyl 7-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, and the product may precipitate.

    • If precipitation occurs, filter the solid and wash with cold ethanol. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.

Characterization_Workflow Compound 7-Fluoro-1-benzothiophene- 2-carbohydrazide NMR NMR Spectroscopy (1H, 13C, 19F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of the molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazide protons. Based on data for benzothiophene and substituted derivatives, the following assignments can be predicted (in DMSO-d₆):[1][3][12]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-NHNH₂~9.5-10.0Singlet (broad)-
-NHNH₂~4.5-5.0Singlet (broad)-
H-3~8.1-8.3Singlet-
H-4~7.9-8.1DoubletJ(H4-H5) ≈ 8-9
H-5~7.3-7.5TripletJ(H5-H4) ≈ 8-9, J(H5-H6) ≈ 7-8
H-6~7.6-7.8Doublet of doubletsJ(H6-H5) ≈ 7-8, J(H6-F7) ≈ 9-10

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts (in DMSO-d₆) are based on data for benzothiophene and considering the substituent effects of the fluorine and carbohydrazide groups:[13][14][15]

Carbon Predicted Chemical Shift (δ, ppm)
C=O~160-165
C-7~158-162 (d, ¹J(C-F) ≈ 240-250 Hz)
C-3a~138-140
C-7a~135-137 (d, ²J(C-F) ≈ 10-15 Hz)
C-2~130-133
C-5~125-127
C-4~123-125
C-3~128-130
C-6~115-118 (d, ²J(C-F) ≈ 20-25 Hz)

3.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a sensitive technique for observing the fluorine atom.[16][17]

  • Chemical Shift: A single resonance is expected in the range of -110 to -130 ppm, typical for a fluorine atom attached to an aromatic ring.[6][7]

  • Coupling: This signal will likely appear as a doublet of doublets due to coupling with H-6.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.[18][19][20][21]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (hydrazide)Stretching3200-3400 (two bands, asymmetric and symmetric)
C-H (aromatic)Stretching3000-3100
C=O (amide I)Stretching1640-1680
N-H (amide II)Bending1510-1550
C=C (aromatic)Stretching1450-1600
C-FStretching1100-1250
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.[5][22][23][24][25]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of C₉H₇FN₂OS.

  • Key Fragmentation Patterns:

    • Loss of the hydrazino group (-NHNH₂) to give a fragment at m/z = 179.

    • Cleavage of the C-C bond between the carbonyl group and the benzothiophene ring, leading to a fragment corresponding to the 7-fluoro-1-benzothiophene-2-carbonyl cation at m/z = 180.

    • Loss of CO to give a fragment at m/z = 151.

Physicochemical Properties

Property Value Source
Molecular FormulaC₉H₇FN₂OS-
Molecular Weight210.23 g/mol -
CAS Number1048913-86-5Commercial Vendor
AppearancePredicted to be a white to off-white solidAnalogy

Potential Applications

Given the established biological activities of benzothiophene derivatives, this compound is a promising candidate for further investigation in several areas of drug discovery.[1][2][3][4] Its potential applications include serving as a precursor for the synthesis of novel antimicrobial agents, anticancer compounds, and other biologically active molecules. The carbohydrazide functionality allows for the straightforward synthesis of a library of hydrazone derivatives, which can be screened for a wide range of pharmacological activities.

References

  • Kiezel, L., Liszka, M., & Rutkowski, M. (1978). Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Spectroscopy Letters, 12(1), 45-53.
  • Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3215–3222. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Medicinal Chemistry, 62(5), 2250–2259.
  • SpectraBase. (n.d.). Benzo(b)thiophene. [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). RSC.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Holmes, B. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3215–3222. [Link]

  • Le Boisselier, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • SpectraBase. (n.d.). Benzo(b)thiophene. [Link]

  • Manatt, S. L., & Cooper, M. A. (1975). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Couplings. Journal of the American Chemical Society, 97(16), 4561–4567.
  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • SpectraBase. (n.d.). Benzo[C]thiophene, octahydro-. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wikipedia. (2023). Benzothiophene. [Link]

  • PubChem. (n.d.). 7-Fluoro-3-iodo-1-benzothiophene. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023).
  • Benzo[b]thiophene-2-carbaldehyde. (2018). MDPI.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Beilstein Journals. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Science Ready. (n.d.). Infrared Spectroscopy Made Easy – HSC Chemistry. [Link]

  • Google Patents. (n.d.). US6555697B1 - Method of preparing a benzofuran or benzothiophene compound.
  • Wiley Online Library. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [Link]

  • PubChem. (n.d.). Methyl 7-fluoro-1-benzothiophene-2-carboxylate. [Link]

  • PubMed. (2023). A novel benzothiophene incorporated Schiff base acting as a "turn-on" sensor for the selective detection of Serine in organic medium. [Link]

Sources

Benzothiophene Carbohydrazides: A Technical Guide to Unveiling Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of benzothiophene carbohydrazides, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their diverse biological activities and elucidate the key molecular targets that underpin their therapeutic promise. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic implications of these findings for contemporary drug discovery and development.

The Benzothiophene Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzothiophene core, an aromatic bicyclic system composed of a fused benzene and thiophene ring, is a well-established pharmacophore.[1] Its derivatives are noted for their chemical stability and low intrinsic toxicity.[2] The incorporation of a carbohydrazide moiety (-CONHNH2) introduces a versatile functional group that can be readily modified, allowing for the synthesis of a diverse library of derivatives.[3][4] This structural adaptability, combined with the inherent biological activity of the benzothiophene nucleus, makes this scaffold a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases.[5][6][7]

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzothiophene carbohydrazide derivatives have emerged as promising candidates for anticancer drug development, exhibiting activity against a range of cancer cell lines.[8][9] Their mechanisms of action are multifaceted, involving the inhibition of crucial enzymes and kinases that drive tumor progression.

Kinase Inhibition: A Strategic Approach to Cancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Certain tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been identified as potent kinase inhibitors.[8]

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation. Specific benzothiophene carbohydrazide derivatives have demonstrated inhibitory activity against Pim-1 kinase, suggesting a potential therapeutic avenue for cancers dependent on this signaling pathway.[8]

  • c-Met Kinase: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers. Several synthesized tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have shown significant inhibitory effects against c-Met kinase.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of benzothiophene carbohydrazide derivatives against a specific kinase, such as Pim-1 or c-Met.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Pim-1, c-Met)

    • Kinase substrate (specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (benzothiophene carbohydrazide derivatives) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 96-well plate.

    • Add the kinase enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Serial Dilution of Test Compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase (Pre-incubation) prep_reagents->add_kinase add_compounds->add_kinase start_reaction Add Substrate/ATP (Start Reaction) add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt)

Nampt is a crucial enzyme in the salvage pathway of NAD+ biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling. Cancer cells often have a high metabolic rate and are particularly dependent on Nampt for their energy production and survival. Benzothiophene derivatives have been identified as inhibitors of Nampt, making this enzyme an attractive therapeutic target for cancer.[5] The inhibition of Nampt leads to NAD+ depletion, which in turn triggers an energy crisis and induces apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Benzothiophene Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Benzothiophene DerivativesNamptHepG23.9[5]
Tetrahydrobenzo[b]thiophene-3-carbohydrazide DerivativesPim-1 Kinase-Varies[8]
Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivativesc-Met Kinase-Varies[8]
Benzothiophene-3-carboxaldehyde Hydrazones-MCF7>10
Benzothiazole Derivatives-HeLa9.76[10]
Benzothiophene based carboxamide--0.04[11]

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[4] Benzothiophene carbohydrazides have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[3][12]

Broad-Spectrum Antibacterial and Antifungal Activity

Derivatives of benzothiophene carbohydrazide have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][13] For instance, certain (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives have exhibited potent antibacterial activity comparable to the standard drug Ciprofloxacin.[12] Similarly, other derivatives have shown superior antifungal efficacy against Candida albicans when compared to Fluconazole.[12]

One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of Staphylococcus aureus, including two clinically isolated drug-resistant strains.[3] Importantly, this compound showed no cytotoxicity against human A549 cells, highlighting its potential as a selective antimicrobial agent.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The cup-plate agar diffusion method is a common technique for screening the antimicrobial activity of new compounds.

  • Materials:

    • Nutrient agar plates

    • Bacterial or fungal cultures

    • Test compounds dissolved in a suitable solvent (e.g., DMF or DMSO)

    • Standard antibiotic (positive control)

    • Solvent (negative control)

    • Sterile cork borer

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the inoculum over the surface of the nutrient agar plates.

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create wells (cups) in the agar.

    • Add a defined volume of the test compound solution, the standard antibiotic, and the solvent control into separate wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Diagram: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare Inoculated Nutrient Agar Plates create_wells Create Wells in Agar prep_plates->create_wells prep_solutions Prepare Test Compound, Positive & Negative Controls add_solutions Add Solutions to Wells prep_solutions->add_solutions create_wells->add_solutions incubation Incubate Plates add_solutions->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones compare_results Compare with Controls measure_zones->compare_results

Caption: Workflow for the cup-plate agar diffusion method.

Enzyme Inhibition: Modulating a Diverse Range of Biological Processes

Beyond their anticancer and antimicrobial activities, benzothiophene carbohydrazides and related structures have been shown to inhibit a variety of enzymes, highlighting their potential to treat a wide range of diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. Related benzothiazine hydrazone derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[14]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzothiazole derivatives, structurally similar to benzothiophenes, have shown inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, V, and XIII).[15]

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibitors of α-amylase can slow down carbohydrate digestion and absorption, making them a therapeutic target for the management of type 2 diabetes. Benzothiophene-3-carboxaldehyde hydrazones have demonstrated α-amylase inhibitory activity.

Future Directions and Conclusion

Benzothiophene carbohydrazides represent a versatile and promising scaffold in medicinal chemistry. The diverse range of identified therapeutic targets, from kinases and metabolic enzymes in cancer to essential microbial components, underscores the broad therapeutic potential of this compound class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Mechanism of Action Studies: To further elucidate the precise molecular interactions between the compounds and their targets.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publishers.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 458.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1641-1654.
  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-351.
  • Benzothiazole derivatives as anticancer agents. (2019). Archivio della Ricerca, (4).
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2022).
  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. (2023).
  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. (2022). Future Medicinal Chemistry, 14(21), 1527-1539.
  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. (2014).
  • Benzothiophene. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.
  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2021). Bioorganic Chemistry, 116, 105343.
  • Synthesis and antimicrobial evaluation of benzylidene-thiophene deriv

Sources

An In-Depth Technical Guide to the In Silico Evaluation of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery

Abstract

The journey of a drug from concept to clinic is arduous and expensive. In silico methodologies, which leverage computational power to simulate and predict biological activity, have become indispensable for de-risking and accelerating this process.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of a novel compound of interest: 7-Fluoro-1-benzothiophene-2-carbohydrazide. We will navigate the complete computational workflow, from initial ligand preparation and target identification to advanced simulations and pharmacokinetic predictions. Each step is detailed with the underlying scientific rationale, practical protocols, and authoritative references, offering researchers a robust blueprint for assessing the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Investigating this compound

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[3] These include anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[3][4] The carbohydrazide moiety is also a well-known pharmacophore, often incorporated into molecules to enhance their interaction with biological targets, particularly enzymes.

The specific compound, this compound, combines these features with a fluorine substitution. Fluorine is often used in drug design to modulate metabolic stability, binding affinity, and lipophilicity, potentially enhancing the drug-like properties of the parent molecule.

Given the therapeutic promise of related benzothiophene derivatives, a systematic in silico investigation is a logical and resource-efficient first step to hypothesize its mechanism of action and evaluate its potential as a drug candidate.[5][6] The in silico approach allows us to build a preliminary profile of the compound's behavior before committing to costly and time-consuming wet-lab experiments.[1][7]

The In Silico Drug Discovery Workflow: A Strategic Overview

Modern drug discovery is a multi-stage process that begins with identifying a biological target and progresses through hit discovery, lead optimization, and preclinical trials.[2][8] Computational methods, or in silico tools, are integrated into every stage of this pipeline.[2][9] Our investigation of this compound will follow a structured, multi-step computational workflow designed to maximize insight and predictive accuracy.

The core workflow involves:

  • Ligand and Target Preparation : Preparing the 3D structures of our compound and its potential biological targets for simulation.

  • Molecular Docking : Predicting the preferred binding orientation and affinity of the compound to a target protein's active site.[10]

  • Molecular Dynamics (MD) Simulation : Simulating the physical movements of the protein-ligand complex over time to assess its stability.

  • ADMET Prediction : Evaluating the compound's pharmacokinetic and toxicity profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity.[8]

This structured approach ensures that we build a comprehensive, multi-faceted understanding of the molecule's potential.

G Ligand Ligand Preparation (this compound) Docking Molecular Docking (Binding Affinity & Pose) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET TargetID Target Identification (e.g., α-amylase, α-glucosidase) ProteinPrep Protein Preparation (from PDB) TargetID->ProteinPrep ProteinPrep->Docking MD Molecular Dynamics (Complex Stability) Docking->MD Analysis Comprehensive Analysis & Hit-to-Lead Decision MD->Analysis ADMET->Analysis

Figure 1: The integrated in silico workflow for evaluating a novel compound.

Step-by-Step Methodologies

Causality: The accuracy of any simulation begins with a high-quality, energetically minimized 3D structure of the ligand. We must convert the 2D representation of this compound into a valid 3D conformation with correct stereochemistry, bond orders, and hydrogen atom placement.

Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical editor like ChemDraw or retrieve its SMILES (Simplified Molecular Input Line Entry System) string from a database like PubChem. For our compound, the structure can be found on PubChem (CID: 30772120).[11]

  • Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure or SMILES string into a 3D structure (.sdf or .mol2 format).

  • Energy Minimization: This is a critical step to relieve any steric clashes and find a low-energy conformation. Use a force field like MMFF94 or UFF within Avogadro or similar software. The resulting minimized structure is the input for subsequent steps.

Causality: A drug needs a biological target to exert its effect. Since no specific target is known for our compound, we will use a hypothesis-driven approach. Given that benzothiophene derivatives have shown antidiabetic activity by inhibiting enzymes like α-amylase and α-glucosidase, these are excellent starting points for our investigation.[5][6][12]

Protocol:

  • Identify Potential Targets: Based on literature for analogous compounds, we select human pancreatic α-amylase and α-glucosidase as primary targets.

  • Retrieve Protein Structure: Download the 3D crystal structures of these proteins from the Protein Data Bank (PDB). For example, a suitable structure for human pancreatic α-amylase could be PDB ID: 1HNY.

  • Prepare the Protein: The raw PDB file requires cleaning. This is a self-validating step; improper preparation will cause the simulation to fail or produce nonsensical results.[10]

    • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands using a molecular visualizer like PyMOL or UCSF Chimera.[13]

    • Add Hydrogens: PDB files often lack hydrogen atoms. Add them according to standard protonation states at physiological pH (7.4).

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the Prepared Structure: Save the cleaned, hydrogen-added protein in a format required by the docking software, typically .pdbqt for AutoDock Vina.[14]

Causality: Molecular docking predicts the most favorable binding pose of a ligand within a protein's active site and estimates the binding affinity (strength of interaction).[10][15] A lower binding energy value indicates a more stable and potentially more potent interaction.[10]

G PDB 1. Obtain Target PDB File Clean 2. Clean Protein (Remove water, ions) PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Grid 5. Define Grid Box (Target Active Site) Hydrogens->Grid Ligand 4. Prepare Ligand (Energy Minimize, .pdbqt) Dock 6. Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy & Pose) Dock->Analyze

Sources

Structural Elucidation of Novel Benzothiophene Hydrazones: An Integrated Spectroscopic, Crystallographic, and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene nucleus, fused with the versatile hydrazone moiety, represents a privileged scaffold in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The successful development of new therapeutic agents based on this framework is contingent upon the unambiguous confirmation of their chemical structures. This guide provides a comprehensive, field-proven strategy for the structural elucidation of novel benzothiophene hydrazones. Moving beyond a simple recitation of techniques, we present an integrated workflow that leverages the synergistic power of modern analytical methods. We detail the causality behind experimental choices, demonstrating how data from mass spectrometry, 1D and 2D nuclear magnetic resonance, and infrared spectroscopy are woven together to build a structural hypothesis. This hypothesis is then definitively confirmed through single-crystal X-ray crystallography, the gold standard for three-dimensional structural determination.[4][5] Furthermore, we explore the role of computational methods, such as Density Functional Theory (DFT), as a powerful corroborative tool for validating experimental findings and providing deeper electronic insights.[6][7] This document is designed to serve as a practical guide for researchers, providing not only the theoretical underpinnings but also detailed protocols and data interpretation strategies essential for accelerating drug discovery and development.

The Strategic Imperative: An Integrated Elucidation Workflow

The elucidation of a novel molecular structure is not a linear process but an iterative, multi-faceted investigation. Each analytical technique provides a unique piece of the puzzle, and their true power is realized when they are used in concert to validate and build upon one another. The initial synthesis, typically a condensation reaction between a substituted benzothiophene-2-carbohydrazide and an appropriate aldehyde or ketone, yields a product whose structure must be rigorously confirmed.[8][9] Our recommended workflow prioritizes a logical progression from foundational data to definitive confirmation.

Elucidation_Workflow cluster_start Phase 1: Foundational Analysis cluster_nmr Phase 2: Core Structure Mapping cluster_validation Phase 3: Definitive Confirmation Synthesis Synthesized Compound (Novel Benzothiophene Hydrazone) MS Mass Spectrometry (HRMS) Establishes Molecular Formula & Weight Synthesis->MS Provides exact mass IR Infrared (IR) Spectroscopy Confirms Key Functional Groups Synthesis->IR Identifies bonds NMR_1D 1D NMR ('H, 'C) Maps C-H Framework & Counts Atoms Hypothesis Proposed Structure MS->Hypothesis IR->Hypothesis NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirms Atom Connectivity NMR_1D->NMR_2D Refines assignments NMR_2D->Hypothesis Xray Single-Crystal X-ray Crystallography Definitive 3D Structure & Stereochemistry Hypothesis->Xray Gold Standard Validation DFT Computational (DFT) Modeling Corroborates Spectra & Geometry Hypothesis->DFT In Silico Validation Final Confirmed Structure Xray->Final DFT->Final

Caption: Integrated workflow for structural elucidation.

Foundational Analysis: Molecular Weight and Functional Groups

The first step is to confirm that the reaction produced a compound of the expected molecular weight and containing the key hydrazone functional group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is the first critical checkpoint to ensure the desired atoms have been incorporated.

  • Causality: Why HRMS over standard MS? Standard MS can often yield a nominal mass that corresponds to multiple possible elemental compositions. HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the possibilities to a single, correct molecular formula, which is a foundational requirement for publication and patenting.

  • Data Interpretation: The primary data point is the molecular ion peak [M+H]⁺ or [M-H]⁻. For example, the calculated mass for C₁₆H₁₀N₃O₃S⁻ is 324.0448, and an experimental HRMS finding of 324.0449 provides high confidence in this formula.[8] Fragmentation patterns, while complex, can also offer corroborative evidence, often showing cleavage at the amide bond or loss of the substituted aldehyde moiety.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups, confirming the successful formation of the hydrazone linkage.[10]

  • Causality: This technique is used as a quick qualitative check. The disappearance of the aldehyde C-H stretch (if applicable) and the appearance of the N-H and C=N stretches are strong indicators that the desired transformation has occurred.

  • Data Interpretation: The key is to look for characteristic absorption bands. A shift in the carbonyl (C=O) band and the appearance of new bands for the imine (C=N) and N-H bonds are diagnostic.[12][13]

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
N-H Stretch3100 - 3300Confirms the presence of the hydrazone N-H group.
C=O Stretch (Amide I)1640 - 1680Indicates the amide carbonyl adjacent to the benzothiophene ring.
C=N Stretch (Imine)1590 - 1640Confirms the formation of the crucial azomethine linkage.[7][13]

Core Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for elucidating the precise carbon-hydrogen framework of a molecule in solution.[10][14] For benzothiophene hydrazones, which often exist as a mixture of (E/Z) isomers in solution, NMR can appear complex but is information-rich.[8]

¹H and ¹³C NMR: The Atomic Census
  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the amide N-H (often a broad singlet at δ 11-13 ppm), the azomethine C-H (δ 8-9 ppm), and distinct sets of signals for the benzothiophene and other aromatic rings.[8][15] The presence of two sets of signals for certain protons can indicate the presence of E/Z isomers.[8]

  • ¹³C NMR: Reveals the number of unique carbon atoms. Diagnostic peaks include the amide carbonyl (C=O) around δ 160-165 ppm and the azomethine carbon (C=N) at δ 140-150 ppm.[8][15]

Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Amide N-H11.0 - 13.0 (broad s)-
Azomethine -CH=N-8.0 - 9.5 (s)140 - 160
Benzothiophene H7.4 - 8.5 (m)122 - 145
Phenyl H (unsubstituted)7.2 - 7.8 (m)125 - 135
Amide C=O-158 - 165

Data compiled from sources.[8][15]

2D NMR: Connecting the Dots

While 1D NMR identifies the parts, 2D NMR shows how they are connected. This is a self-validating system where the proposed structure must be consistent with all observed correlations.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is essential for mapping out the spin systems within the individual aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively pairs up the H and C atoms of the framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment. It shows correlations between protons and carbons that are 2-3 bonds away.

    • Causality & Trustworthiness: The HMBC spectrum provides the ultimate confirmation of connectivity between structural fragments. For instance, observing a correlation from the azomethine proton (-CH=N-) to the amide carbonyl carbon (C=O) and to carbons within the benzothiophene ring unequivocally proves the link between the hydrazide and aldehyde/ketone portions of the molecule, leaving no room for ambiguity.

Definitive Confirmation: 3D Structure and Computational Analysis

While spectroscopy provides a robust 2D map, it gives limited information about the three-dimensional arrangement of atoms.

Single-Crystal X-ray Crystallography

This is the unequivocal gold standard for structural determination.[5] When a high-quality single crystal can be grown, X-ray diffraction provides a precise 3D model of the molecule as it exists in the solid state.

  • Authoritative Grounding: This technique directly determines bond lengths, bond angles, and torsional angles. It provides unambiguous confirmation of the stereochemistry, such as the E or Z configuration of the C=N double bond, and reveals intermolecular interactions like hydrogen bonding that dictate crystal packing.[16][17]

  • Protocol: Single-Crystal X-ray Diffraction Analysis

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in an X-ray diffractometer, often cooled to ~100 K to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[4]

    • Structure Solution: The collected diffraction data are processed to determine the electron density map of the molecule. Direct methods are typically used to solve the phase problem and generate an initial structural model.[17]

    • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.[4]

    • Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The data is often deposited in a crystallographic database (e.g., CCDC).

Computational Corroboration with DFT

When single crystals cannot be obtained, or to gain further insight, Density Functional Theory (DFT) calculations are an invaluable tool.

  • Causality: DFT allows for the calculation of the lowest energy conformation of the molecule. This optimized geometry can be used to predict theoretical NMR and IR spectra. A strong correlation between the calculated and experimental spectra provides powerful evidence in support of the proposed structure.[7][12] Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties.[6]

  • Protocol: DFT-Based Structural Validation

    • Model Building: The proposed 2D structure is drawn in a molecular modeling program.

    • Geometry Optimization: The structure is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy conformation.[12]

    • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum (no imaginary frequencies) and to generate a theoretical IR spectrum.[6]

    • NMR Calculation: Magnetic shielding tensors are calculated to predict ¹H and ¹³C NMR chemical shifts. These are often scaled and plotted against experimental values to check for linearity and agreement.

    • Data Comparison: The theoretical spectra and geometric parameters (bond lengths, angles) are compared with the experimental data obtained from IR, NMR, and (if available) X-ray crystallography to confirm the structural assignment.

Conclusion

The structural elucidation of novel benzothiophene hydrazones is a critical task that demands a rigorous, multi-pronged analytical strategy. A superficial approach is insufficient for the demands of modern drug development. By integrating the foundational data from mass spectrometry and IR spectroscopy with the detailed connectivity map provided by 1D and 2D NMR, a high-confidence structural hypothesis can be formed. This hypothesis achieves the status of a confirmed structure through the definitive 3D analysis of single-crystal X-ray crystallography or, alternatively, through strong corroboration with DFT computational modeling. This self-validating system, where each piece of data must be consistent with all others, ensures the scientific integrity required to advance these promising molecules from the laboratory to potential therapeutic applications.

References

  • Barbier, T., Magand, J., Queneau, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Barbier, T., Magand, J., Queneau, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH.[Link]

  • ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate.[Link]

  • Gbabode, G., Dohr, M., Niebel, C., et al. (2014). X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[8]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces.[Link]

  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar.[Link]

  • El-Malah, A. A., & Hebishy, A. M. (2018). Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers.[Link]

  • ResearchGate. (n.d.). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. ResearchGate.[Link]

  • Reddy, K. H., et al. (n.d.). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. PharmaInfo.[Link]

  • Tuncel, D., et al. (2021). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Panda, S., et al. (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI.[Link]

  • El-ajaily, M. M., et al. (2022). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. PMC, PubMed Central.[Link]

  • S, S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC, PubMed Central.[Link]

  • Li, Y., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI.[Link]

  • PubMed. (1972). [H-NMR-spectra of hydrazones]. PubMed.[Link]

  • Sharma, S., et al. (2014). A review exploring biological activities of hydrazones. PMC, PubMed Central.[Link]

  • Gür, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI.[Link]

  • ResearchGate. (n.d.). Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes. ResearchGate.[Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC, PubMed Central.[Link]

  • Ye, L., et al. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Sun Yat-sen University.[Link]

  • ResearchGate. (n.d.). Typical examples of mass spectrometric analysis of hydrazones. ResearchGate.[Link]

  • Mohareb, R. M., et al. (2016). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. PubMed.[Link]

  • ResearchGate. (n.d.). Proposed structure of 2-acetylthiophene benzoyl hydrazone. ResearchGate.[Link]

  • ResearchGate. (2024). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.[Link]

Sources

Methodological & Application

Application Notes and Protocols: Profiling 7-Fluoro-1-benzothiophene-2-carbohydrazide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Benzothiophene Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4] Notably, specific benzothiophene derivatives have been identified as potent kinase inhibitors, suggesting that this heterocyclic system is a promising starting point for the discovery of novel modulators of kinase activity.[4][5]

This document provides a comprehensive guide for the initial characterization of 7-Fluoro-1-benzothiophene-2-carbohydrazide as a potential kinase inhibitor. While the direct kinase-inhibiting properties of this specific molecule are not yet extensively documented in publicly available literature, its structural features—combining the benzothiophene core with a carbohydrazide moiety—warrant a thorough investigation. These protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate its in vitro efficacy, cellular activity, and preliminary target engagement.

Compound Details:

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₇FN₂OS[6]
Molecular Weight 210.23 g/mol [6]
CAS Number 1048913-86-5[6]

Part 1: Initial Biochemical Evaluation - In Vitro Kinase Inhibition

The foundational step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of purified kinases.[7] A luminescence-based assay that quantifies ATP consumption (by measuring ADP production) is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of 7-Fluoro-1-benzothiophene- 2-carbohydrazide in DMSO Pre_Incubate Pre-incubate Kinase with Compound (10 min) Compound_Prep->Pre_Incubate Kinase_Prep Prepare Kinase Reaction Mixture (Kinase, Substrate) Kinase_Prep->Pre_Incubate Initiate_Rxn Initiate Reaction with ATP Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate at 30°C (60 min) Initiate_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (Stop Kinase Rxn, Deplete ATP) Incubate_Rxn->Stop_Rxn Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Rxn->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for in vitro luminescence-based kinase assay.

Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase of interest (e.g., ALK, ROS1, etc.)[8]

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Staurosporine (positive control, non-selective inhibitor)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO.[1] This will be your dose-response plate. Also include a DMSO-only control well.[2]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of each compound dilution (or DMSO control) to the appropriate wells.[1]

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations should be determined empirically.

    • Add 2.5 µL of the kinase solution to each well.[1]

    • Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[2]

  • Initiation and Incubation:

    • Prepare a solution of ATP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.[1]

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the specific kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes any remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.[1]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background (no kinase control) from all values.

    • Normalize the data with the "no inhibitor" (DMSO) control set to 100% activity and a positive control inhibitor set to 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Part 2: Cellular Activity Assessment

While in vitro assays are essential, they do not capture the complexity of the cellular environment.[9] Cell-based assays are critical for confirming that a compound can penetrate cell membranes, engage its target in a physiological context, and exert a biological effect.

Workflow for Cell-Based Kinase Inhibition Assay

G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_cell_detection Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (Allow Adherence) Seed_Cells->Incubate_Overnight Treat_Compound Treat Cells with Serial Dilution of Test Compound Incubate_Overnight->Treat_Compound Incubate_Treatment Incubate for a Defined Period (e.g., 2-24h) Treat_Compound->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Detect_Phospho Measure Phosphorylation (e.g., ELISA, Western Blot, TR-FRET) Lyse_Cells->Detect_Phospho Analyze_Data Determine Cellular IC50 Detect_Phospho->Analyze_Data

Caption: General workflow for a cell-based phosphorylation assay.

Protocol 2: Cellular Phosphorylation Assay (TR-FRET)

This protocol measures the inhibition of phosphorylation of a specific downstream substrate within a cell.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, homogeneous assay format suitable for this purpose.[11]

Materials:

  • A cell line expressing the target kinase (either endogenously or via transfection).

  • Appropriate cell culture medium and supplements.

  • This compound.

  • Cell lysis buffer.

  • TR-FRET antibody pair: one antibody labeled with a europium chelate (donor) and the other with a far-red acceptor fluorophore, specific for the total and phosphorylated substrate, respectively.[11]

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well culture plate at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include DMSO-only controls.

    • Incubate for a pre-optimized period (e.g., 90 minutes to 24 hours).[10][11]

  • Cell Lysis:

    • Remove the treatment medium and add cell lysis buffer to each well.[11]

    • Incubate on a shaker for 10-15 minutes to ensure complete lysis.

  • TR-FRET Detection:

    • Transfer the cell lysates to a white TR-FRET detection plate.[11]

    • Add the phospho-protein antibody mix to the appropriate wells.[11]

    • Incubate as recommended by the antibody manufacturer.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[11]

    • Calculate the TR-FRET ratio (Acceptor/Donor). A decrease in this ratio indicates a reduction in substrate phosphorylation.[11]

    • Determine the cellular IC₅₀ by plotting the TR-FRET ratio against the inhibitor concentration.

Part 3: Target Engagement and Selectivity

Confirming that the compound physically binds to the intended kinase within the complex cellular milieu is a crucial validation step. Furthermore, understanding the compound's selectivity across the human kinome is vital to predict potential off-target effects.[7]

Protocol 3: Cellular Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific kinase in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.[10]

Procedure Outline:

  • Cell Preparation: Use cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a serial dilution of this compound.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.

  • Signal Detection: Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Analysis: A potent inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[10] This dose-dependent decrease is used to calculate the cellular IC₅₀ for target engagement.

Protocol 4: Kinase Selectivity Profiling

To assess the specificity of this compound, it should be screened against a broad panel of kinases representing the human kinome.[7] This is typically performed by specialized contract research organizations (CROs).

Methodology:

  • Primary Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).

  • IC₅₀ Determination: For any kinases that show significant inhibition (e.g., >50% at the screening concentration), perform full dose-response experiments to determine the precise IC₅₀ values.

  • Selectivity Analysis: Calculate a selectivity index by comparing the IC₅₀ for the primary target against the IC₅₀ values for off-target kinases.[7] This provides a quantitative measure of the compound's specificity.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic framework for the initial evaluation of this compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent in vitro inhibition, confirmation of on-target activity in a cellular context, and a favorable selectivity profile—would establish a strong foundation for further preclinical development. Subsequent steps would involve elucidating the mechanism of action (e.g., ATP-competitive vs. allosteric), conducting biophysical binding studies (e.g., SPR or ITC), and ultimately, evaluating in vivo efficacy in relevant disease models. The benzothiophene scaffold continues to be a rich source of bioactive molecules, and a thorough investigation of this novel derivative is a worthwhile endeavor in the quest for new therapeutic agents.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]

  • Shapiro, A. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubChem. 7-Fluoro-1-benzothiophene. [Link]

  • El-Sayed, N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel), 15(1), 93. [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][9][12]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439–451. [Link]

  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Kumar, A., & Kumar, R. (2023). Synthetic routes involving thiophene-carbohydrazide as precursors for the synthesis of Schiff’s bases, pyrazoles, oxadiazoles, triazoles and their applications. RSC Advances, 13(33), 23205–23226. [Link]

  • Joshi, M., et al. (2008). Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Indian Journal of Chemistry - Section B, 47B(7), 1134–1138. [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 7-fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Among the diverse heterocyclic compounds explored in medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active molecules.[3][4] Derivatives of benzo[b]thiophene have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 7-fluoro-1-benzothiophene-2-carbohydrazide , a novel compound within this promising class. We will detail the necessary protocols for its synthesis, the determination of its antimicrobial efficacy, preliminary investigation into its mechanism of action, and essential cytotoxicity profiling. The methodologies are grounded in established standards to ensure robust and reproducible results.

Compound Profile: this compound

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₉H₇FN₂OS[6]

  • Rationale for Investigation: The incorporation of a fluorine atom at the 7-position can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with microbial targets. The carbohydrazide moiety serves as a versatile pharmacophore, known to chelate metal ions essential for bacterial enzyme function and to form hydrogen bonds with target proteins.

Part 1: Synthesis Protocol

A plausible synthetic route for this compound involves a multi-step process beginning with commercially available starting materials. The following protocol is adapted from established methodologies for similar fluorinated benzothiophenes.[7]

Workflow for Synthesis

A 2,4-Difluorobenzonitrile + Methyl Thioglycolate B Methyl-3-amino-7-fluoro- 1-benzothiophene-2-carboxylate A->B  KOH, DMF  Reflux C 7-fluoro-1-benzothiophene- 2-carbohydrazide B->C  Hydrazine Hydrate  Ethanol, Reflux

Caption: Synthetic pathway for the target compound.

Step-by-Step Methodology:

  • Synthesis of Methyl-3-amino-7-fluoro-1-benzothiophene-2-carboxylate:

    • To a stirred solution of methyl thioglycolate (1 equivalent) and potassium hydroxide (2.5 equivalents) in dimethylformamide (DMF), add 2,4-difluorobenzonitrile (1 equivalent).[7]

    • Reflux the reaction mixture at approximately 75°C for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into crushed ice.

    • The resulting precipitate is filtered, washed thoroughly with water, dried, and purified using column chromatography (ethyl acetate/n-hexane gradient) to yield the intermediate ester.

  • Synthesis of this compound:

    • Dissolve the purified intermediate ester (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1 equivalent) to the solution at room temperature.[7]

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into crushed ice.

    • The solid product that separates is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethyl acetate to afford the final pure compound.

Characterization: The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[7][8]

Part 2: Antimicrobial Efficacy Evaluation

A tiered approach is recommended to characterize the antimicrobial profile of the compound, starting with the determination of its minimum inhibitory concentration (MIC) and proceeding to its minimum bactericidal concentration (MBC). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[9][10]

Workflow for Antimicrobial Evaluation

cluster_0 Primary Screening cluster_1 Bactericidal/Bacteriostatic Determination A Prepare Bacterial Inoculum (0.5 McFarland) B Serial Dilution of Compound in 96-Well Plate A->B C Inoculate & Incubate (18-24h, 37°C) B->C D Determine MIC (Lowest concentration with no growth) C->D E Sub-culture from clear wells (from MIC plate) onto agar D->E Proceed with clear wells F Incubate Agar Plates (24h, 37°C) E->F G Determine MBC (Lowest concentration with no colonies) F->G

Caption: Step-wise workflow from MIC to MBC determination.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standardized and widely used technique for this purpose.[12][13]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can affect bacterial growth.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only). A solvent control (bacteria with DMSO at the highest concentration used) is also essential.

    • Seal the plate and incubate at 37°C for 16-20 hours.[12]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15]

  • From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Data Presentation

Summarize the MIC and MBC values in a clear, tabular format.

Microorganism StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
MRSA (Clinical Isolate)
C. albicans (ATCC 90028)

Part 3: Mechanism of Action & Cytotoxicity Profiling

Understanding how a compound exerts its antimicrobial effect is critical. Based on studies of similar benzothiophene derivatives, a plausible mechanism involves the disruption of bacterial cell membrane integrity and the induction of oxidative stress.[16] Additionally, assessing cytotoxicity is a mandatory step to evaluate the compound's safety profile for potential therapeutic use.[17][18]

Proposed Mechanism of Action

Compound 7-fluoro-1-benzothiophene- 2-carbohydrazide Membrane Bacterial Cell Membrane Compound->Membrane Disrupts membrane potential ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces production Death Bacterial Cell Death Membrane->Death Loss of integrity Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Damage->Death

Caption: Proposed mechanism of action pathway.

Protocol 3.1: Cell Membrane Potential Assay

  • Principle: Use a membrane potential-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells and exhibits low fluorescence. Membrane depolarization causes the dye to be released, resulting in a measurable increase in fluorescence.[16]

  • Method:

    • Treat a standardized bacterial suspension with varying concentrations of the compound.

    • Add the DiSC₃(5) dye.

    • Monitor the fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane depolarization.

Protocol 3.2: Reactive Oxygen Species (ROS) Detection

  • Principle: A cell-permeable probe like Carboxy-H₂DCFDA is non-fluorescent until intracellular esterases cleave it and it is subsequently oxidized by ROS to the highly fluorescent DCF.[16]

  • Method:

    • Load a bacterial suspension with the Carboxy-H₂DCFDA probe.

    • Expose the cells to the test compound.

    • Measure the increase in fluorescence, which is proportional to the level of intracellular ROS.

Protocol 3.3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric method to assess cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[19]

  • Method:

    • Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Mary, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
  • Unknown Author. (2024). Synthesis and antimicrobial evaluation of benzylidene-thiophene derivatives.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Erudition.
  • Varela, M. F., & Stephen, J. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Mary, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar.
  • Mary, Y., et al. (2022). (PDF) Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Shaheen, M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • Chula, N. G. (2025). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • ACS Fall 2025. (n.d.). Exploring antibacterial activities in novel benzo[b]thiophene derivatives.
  • Mary, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Unknown Author. (2025). Perspectives on antimicrobial potential of benzothiophene derivatives.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Chem-Space. (n.d.). This compound.
  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed.

Sources

Application Notes & Protocols: A Guide to the In Vitro Anticancer Evaluation of Benzothiophene Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Benzothiophene Hydrazides in Oncology

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. When functionalized with a hydrazide moiety (-CONHNH2), these compounds, known as benzothiophene hydrazides, gain unique chemical properties that make them attractive candidates for anticancer drug discovery. Emerging research suggests that this class of molecules can exert potent anti-proliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2]

For instance, specific derivatives have been shown to act as multi-kinase inhibitors, targeting enzymes like VEGFR-2, which is critical for angiogenesis—the formation of new blood vessels that supply tumors. Others interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton required for cell division. This multi-faceted potential necessitates a systematic and rigorous in vitro evaluation to identify lead compounds and elucidate their mechanisms of action.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical, field-proven workflow and detailed protocols for the initial in vitro characterization of novel benzothiophene hydrazide derivatives as potential anticancer agents. The experimental choices are explained not merely as steps, but as integral components of a self-validating system designed to generate robust, reproducible, and meaningful data.

Overall Experimental Workflow

The in vitro evaluation of a novel compound library, such as benzothiophene hydrazides, follows a hierarchical screening cascade. This approach is designed to efficiently identify potent compounds and progressively build a deeper understanding of their biological activity, starting with broad cytotoxicity screening and moving towards more specific mechanistic and target-based assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation A Synthesized Benzothiophene Hydrazide Library B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B Initial Potency C Apoptosis Assay (Annexin V/PI Staining) B->C Identify 'Hits' (Compounds with low IC50) D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Tubulin Polymerization Assay C->E Further Characterization F Kinase Inhibition Assay (e.g., VEGFR-2) D->F

Figure 1: A hierarchical workflow for the in vitro evaluation of anticancer compounds.

Section 1: Assessment of Cytotoxicity (Primary Screening)

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[3][4][5] The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3] By dissolving these crystals and measuring the absorbance of the solution, we can quantify the reduction in cell viability caused by the test compounds.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Benzothiophene hydrazide compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Perform a cell count and calculate the required volume to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium.[6] The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiophene hydrazide compounds in complete culture medium from the DMSO stock. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Causality Check: It is critical to include proper controls.

      • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This ensures that the solvent itself is not causing cytotoxicity.

      • Untreated Control: Wells containing cells in fresh medium only. This represents 100% cell viability.

      • Blank Control: Wells containing medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[6]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48-72 hours (or a desired exposure time) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[4][6]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)

    • Percent Viability (%) = [(Corrected Absorbance of Test Well) / (Corrected Absorbance of Untreated Control)] x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to calculate the IC₅₀ value.

Data Summary Table:

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
BTH-001MCF-7 (Breast)12.5 ± 1.8
BTH-001A549 (Lung)25.1 ± 3.2
BTH-001HCT116 (Colon)8.9 ± 1.1
BTH-002MCF-7 (Breast)> 100
BTH-002A549 (Lung)85.4 ± 9.7
BTH-002HCT116 (Colon)> 100
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.1

Section 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxicity (a low IC₅₀ value), the next crucial step is to determine how it is killing the cancer cells. The two primary avenues to investigate are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis Induction Assay using Annexin V/PI Staining

Principle of the Assay:

Apoptosis is a highly regulated process of cell suicide. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[8] By using both stains simultaneously with flow cytometry, we can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

G cluster_workflow Annexin V / PI Assay Workflow A 1. Seed & Treat Cells (e.g., with IC50 concentration of BTH) B 2. Harvest Cells (Include floating & adherent cells) A->B C 3. Wash with PBS B->C D 4. Resuspend in 1X Annexin Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark (15-20 min, RT) E->F G 7. Analyze by Flow Cytometry F->G G cluster_pathway Simplified VEGFR-2 Signaling & Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates ATP ATP Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream Phosphorylates & Signals ADP ADP ATP->ADP Kinase Activity BTH Benzothiophene Hydrazide (Inhibitor) BTH->VEGFR2 Blocks ATP Binding Site

Figure 3: Mechanism of VEGFR-2 inhibition by a small molecule inhibitor.

Detailed Protocol (Luminescence-Based):

Materials:

  • VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience or similar), containing recombinant VEGFR-2 enzyme, kinase buffer, ATP, and substrate. [9][10]* Kinase-Glo® Luminescence Detection Reagent.

  • Test benzothiophene hydrazide compounds and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit protocol. Create serial dilutions of the test compounds and controls. The final DMSO concentration should typically not exceed 1%. [9]2. Reaction Setup:

    • Add 25 µL of a master mix (containing kinase buffer, substrate, and ATP) to each well. [9] * Add 5 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Add 20 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" (no enzyme) control. Add 20 µL of kinase buffer to the blank wells. [11][9]3. Kinase Reaction: Incubate the plate at 30°C for 45 minutes. [11][9]4. Signal Detection:

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. [9] * Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and blank (no enzyme) controls. Plot percent inhibition vs. log concentration to determine the IC₅₀ value, similar to the MTT assay.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit - Datasheet. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

  • Elkamhawy, A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • MDPI. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Retrieved from [Link]

  • Journal of Science and Technology. (2024). DESIGN, SYNTHESIS, STRUCTURE AND ANTICANCER OF SOME HYDRAZIDE – HYDRAZONES CONTAINING BENZOTHIAZOLE. Retrieved from [Link]

  • Journal of Xi'an Shiyou University. (2024). Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Retrieved from [Link]

  • PubMed. (2017). Antagonizing STAT3 Activation With Benzo[b]thiophene 1, 1-dioxide Based Small Molecules. Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes and Protocols for 7-Fluoro-1-benzothiophene-2-carbohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability and binding affinity. 7-Fluoro-1-benzothiophene-2-carbohydrazide emerges as a highly valuable and versatile building block, combining the privileged benzothiophene core with a reactive carbohydrazide moiety, poised for a multitude of synthetic transformations. This guide provides detailed application notes and protocols for the effective utilization of this fluorinated synthon in the synthesis of diverse heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.

PART 1: Synthesis of this compound

Protocol 1: Synthesis of Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate

This protocol is adapted from established methods for the synthesis of substituted benzothiophene esters, which typically involve the cyclization of a substituted benzonitrile with an α-mercaptoacetate.[3]

Reaction Scheme:

Protocol 1 reagent1 2,3-Difluorobenzonitrile product Ethyl 7-fluoro-1-benzothiophene- 2-carboxylate reagent1->product KOH, DMF, 75 °C reagent2 Ethyl thioglycolate reagent2->product

Caption: Synthesis of the ester precursor.

Materials:

  • 2,3-Difluorobenzonitrile

  • Ethyl thioglycolate

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Crushed ice

  • Water

Procedure:

  • To a stirred solution of ethyl thioglycolate (1.0 eq) and potassium hydroxide (2.5 eq) in DMF, add 2,3-difluorobenzonitrile (1.0 eq).

  • Heat the reaction mixture to 75 °C and maintain for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • A pale yellow solid will precipitate. Filter the solid and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford pure ethyl 7-fluoro-1-benzothiophene-2-carboxylate.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom ortho to the nitrile by the thiolate generated in situ from ethyl thioglycolate and potassium hydroxide. This is followed by an intramolecular cyclization and subsequent aromatization to yield the benzothiophene ring system. The 7-fluoro isomer is the expected major product due to the directing effects of the substituents on the aromatic ring.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the synthesized ester to the target carbohydrazide via hydrazinolysis, a standard and efficient method for this transformation.[3]

Reaction Scheme:

Protocol 2 reagent Ethyl 7-fluoro-1-benzothiophene- 2-carboxylate product 7-Fluoro-1-benzothiophene- 2-carbohydrazide reagent->product Hydrazine hydrate, Absolute ethanol, Reflux Oxadiazole Synthesis start 7-Fluoro-1-benzothiophene- 2-carbohydrazide intermediate N-Acylhydrazide Intermediate start->intermediate Aromatic acid, POCl3 product 2-(7-Fluoro-1-benzothiophen-2-yl)- 5-substituted-1,3,4-oxadiazole intermediate->product Dehydration/Cyclization

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Materials:

  • This compound

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Xylene

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and benzoic acid (1.1 eq) is refluxed in phosphorus oxychloride (5 mL per gram of carbohydrazide) for 5-6 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Causality: Phosphorus oxychloride acts as both a coupling agent to form the N,N'-diacylhydrazine intermediate and a dehydrating agent to facilitate the subsequent cyclization to the oxadiazole ring.

Application 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications. [5]A common route to 3-thiol-substituted 1,2,4-triazoles involves the reaction of a carbohydrazide with carbon disulfide, followed by cyclization with hydrazine. [6][7] Workflow Diagram:

Triazole Synthesis start 7-Fluoro-1-benzothiophene- 2-carbohydrazide intermediate Potassium dithiocarbazinate start->intermediate CS2, KOH, Ethanol product 5-(7-Fluoro-1-benzothiophen-2-yl)- 4H-1,2,4-triazole-3-thiol intermediate->product Hydrazine hydrate, Reflux

Caption: General workflow for 1,2,4-triazole-3-thiol synthesis.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99-100%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.

  • Add carbon disulfide (1.2 eq) dropwise while stirring and continue to stir at room temperature for 12-16 hours.

  • To the resulting potassium dithiocarbazinate salt suspension, add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • Cool the reaction mixture and pour it into cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole-3-thiol.

Rationale: The carbohydrazide reacts with carbon disulfide in a basic medium to form a dithiocarbazinate salt. Subsequent heating with hydrazine hydrate leads to cyclization with the elimination of water and hydrogen sulfide to form the stable 1,2,4-triazole ring.

Application 3: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a broad spectrum of biological activities. [8]A common synthetic approach involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives. [9] Workflow Diagram:

Pyrazoline Synthesis start 7-Fluoro-1-benzothiophene- 2-carbohydrazide intermediate1 N-Aroylhydrazone start->intermediate1 Substituted aldehyde intermediate2 Chalcone intermediate1->intermediate2 Acetophenone, Base product Pyrazoline Derivative intermediate2->product Hydrazine hydrate, Acetic acid

Caption: General workflow for pyrazoline synthesis.

This is a multi-step protocol starting with the formation of a hydrazone, followed by a Claisen-Schmidt condensation to form a chalcone, and finally cyclization to the pyrazoline.

Step 1: Synthesis of N'-(arylmethylene)-7-fluoro-1-benzothiophene-2-carbohydrazide (Hydrazone)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and the precipitated solid is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of the Chalcone

Materials:

  • The synthesized hydrazone from Step 1

  • A substituted acetophenone (e.g., acetophenone)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve the hydrazone (1.0 eq) and the acetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 12-24 hours.

  • The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of the Pyrazoline

Materials:

  • The synthesized chalcone from Step 2

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • Dissolve the chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • The solid pyrazoline derivative is filtered, washed with water, and purified by recrystallization.

Rationale: The initial formation of the hydrazone provides a stable intermediate. The Claisen-Schmidt condensation between the hydrazone and an acetophenone yields an α,β-unsaturated ketone (chalcone). Finally, the reaction of the chalcone with hydrazine hydrate proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazoline ring.

PART 3: Data Presentation and Safety Considerations

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇FN₂OS[7]
Molecular Weight210.23 g/mol [7]
CAS Number1048913-86-5[7]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate engineering controls and PPE.

  • Carbon disulfide is highly flammable and toxic; use in a well-ventilated area away from ignition sources.

References

  • This compound. PubChem. [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. ResearchGate. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]

  • Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Medicinal and Chemical Sciences. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University. [Link]

  • Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. International Journal of Engineering and Advanced Technology. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiophene nucleus, in particular, is a prominent pharmacophore. This document provides a detailed protocol for the synthesis of Schiff bases from 7-Fluoro-1-benzothiophene-2-carbohydrazide. The methodologies outlined herein are grounded in established chemical principles and supported by scientific literature, ensuring a reliable and reproducible process. We will first detail the preparation of the key precursor, this compound, followed by the synthesis of the target Schiff bases through condensation with aromatic aldehydes.

Part 1: Synthesis of this compound

The synthesis of the carbohydrazide precursor is a critical first step. While this compound is commercially available from some suppliers[1], this section provides a protocol for its synthesis from the corresponding ester, a common and cost-effective route. The reaction involves the nucleophilic acyl substitution of a methyl or ethyl ester with hydrazine hydrate.

Reaction Scheme: Ester to Hydrazide

Ester Methyl 7-Fluoro-1-benzothiophene- 2-carboxylate r1 Nucleophilic Acyl Substitution Ester->r1 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->r1 Solvent Ethanol (Solvent) Solvent->r1 Heat Reflux Heat->r1 Product 7-Fluoro-1-benzothiophene- 2-carbohydrazide Methanol Methanol (byproduct) r1->Product r1->Methanol

Caption: Synthesis of the carbohydrazide precursor.

Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzothiophene carbohydrazides[2].

Materials:

  • Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Hydrazine hydrate (98-100%)

  • Absolute ethanol

  • Deionized water

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 7-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

  • Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities. Dry the product in a vacuum oven at a moderate temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Expected Yield: 75-85%

Characterization: The structure of the synthesized carbohydrazide should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Spectroscopic Data Expected Characteristics
FT-IR (cm⁻¹) Appearance of N-H stretching bands (around 3300-3400 cm⁻¹), a C=O stretching band of the hydrazide (around 1650-1670 cm⁻¹), and disappearance of the ester C=O band.
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic protons of the benzothiophene ring, a singlet for the NH proton, and a broad singlet for the NH₂ protons.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the calculated mass of C₉H₇FN₂OS (210.23 g/mol ).

Part 2: Synthesis of Schiff Bases from this compound

The core of this application note is the synthesis of the target Schiff bases. This is achieved through the condensation reaction of the synthesized this compound with a variety of aromatic aldehydes. The reaction is typically catalyzed by a small amount of acid.

General Reaction Scheme: Schiff Base Formation

Hydrazide 7-Fluoro-1-benzothiophene- 2-carbohydrazide r1 Condensation Hydrazide->r1 Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->r1 Catalyst Glacial Acetic Acid (Catalyst) Catalyst->r1 Solvent Ethanol (Solvent) Solvent->r1 Heat Reflux Heat->r1 Product Schiff Base (Hydrazone) Water Water (byproduct) r1->Product r1->Water

Caption: General synthesis of Schiff bases.

Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic aromatic aldehyde. This procedure can be adapted for a wide range of aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Absolute ethanol

  • Glacial acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolving Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with gentle warming if necessary.

  • Addition of Aldehyde and Catalyst: To this solution, add the substituted aromatic aldehyde (1 equivalent) followed by a few drops (2-3) of glacial acetic acid as a catalyst[3].

  • Reaction and Monitoring: Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a suitable temperature.

Expected Yield: 60-90% (highly dependent on the aldehyde used)

Green Synthesis Approach

For a more environmentally friendly approach, the synthesis can be carried out using water as a solvent and without a catalyst, potentially with the aid of sonication or microwave irradiation to reduce reaction times[4].

Alternative "Green" Procedure:

  • In a flask, suspend this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in water.

  • Stir the mixture vigorously at room temperature or with gentle heating. Alternatively, place the flask in an ultrasonic bath.

  • Monitor the reaction by TLC. The reaction time will vary depending on the reactants.

  • Once the reaction is complete, the solid product can be isolated by filtration, washed with water, and dried.

Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a crucial technique to confirm the formation of the imine bond. The disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide, along with the appearance of a new C=N (imine) stretching band (typically in the range of 1600-1650 cm⁻¹), provides strong evidence for Schiff base formation[5]. The C=O stretching of the amide group will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the benzothiophene and the aldehyde-derived phenyl ring. A key signal to look for is the singlet corresponding to the azomethine proton (-N=CH-), which typically appears in the downfield region (δ 8-10 ppm). The NH proton of the amide will also be present.

    • ¹³C NMR: The carbon NMR spectrum will show the presence of the azomethine carbon (C=N) signal, typically in the range of 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.

Spectroscopic Data Expected Characteristics for Schiff Base
FT-IR (cm⁻¹) Disappearance of aldehyde C=O stretch, appearance of C=N stretch (1600-1650 cm⁻¹), persistence of amide C=O stretch.
¹H NMR (DMSO-d₆, δ ppm) Singlet for azomethine proton (-N=CH-) at δ 8-10 ppm, signals for aromatic protons.
¹³C NMR (DMSO-d₆, ppm) Signal for azomethine carbon (C=N) at 140-160 ppm.
Mass Spectrometry (m/z) Molecular ion peak corresponding to the calculated mass of the final product.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of novel Schiff bases derived from this compound. By following these procedures, researchers can efficiently generate a library of compounds for further investigation in various fields, particularly in the realm of drug discovery. The combination of established synthetic methods with thorough characterization techniques ensures the integrity and quality of the final products.

References

  • Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl4-Carbohydrazide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2021). Molecules, 26(5), 1466. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2022). RSC Advances, 12(20), 12537-12549. [Link]

  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. (2009). Green Chemistry Letters and Reviews, 2(3), 141-145. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E30.
  • Synthesis of some new heterocyclic compounds with expected potential biological activity. (1989). Journal of Islamic Academy of Sciences, 2(4), 237-240.
  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (2015). Journal of Al-Nahrain University, 18(2), 52-61.
  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022).
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 434-440.
  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (2013). International Journal of Organic Chemistry, 3(2), 125-133.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). Annals of the University of Oradea, Fascicle of Biology, 30(1), 63-71.
  • Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. (1998). Indian Journal of Chemistry - Section B, 37B(1), 73-75.
  • 2-Aminobenzothiazole Containing Novel Schiff Bases Derivatives: Search for New Antibacterial Agents. (2015). International Letters of Chemistry, Physics and Astronomy, 56, 106-113.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 453-475.
  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2021).
  • SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. (2021). International Journal of Chemical and Bionolecular Science, 7(1), 1-5.

Sources

The Versatile Scaffold: Application of Benzothiophene Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and lipophilic properties, making it an ideal building block for designing potent and selective therapeutic agents. This guide provides an in-depth exploration of the diverse applications of benzothiophene derivatives in drug discovery, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The Significance of the Benzothiophene Moiety in Medicinal Chemistry

The structural features of benzothiophene allow for diverse substitutions at various positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of a wide array of biologically active molecules with applications spanning multiple therapeutic areas.[1][2] Several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton , feature the benzothiophene core, underscoring its clinical significance.[3][4][5]

Therapeutic Applications of Benzothiophene Derivatives

The unique structural and electronic properties of the benzothiophene nucleus have been exploited to design drugs targeting a wide range of diseases.

Oncology: Targeting Kinases and Signaling Pathways

Chemoresistance remains a significant hurdle in cancer therapy, prompting the development of multi-target therapies that can simultaneously inhibit various cancer-relevant pathways.[6][7] Benzothiophene derivatives have emerged as potent multi-kinase inhibitors, demonstrating significant anti-cancer effects.[6][7]

One key target is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[8][9] Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed to inhibit the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.[8]

Mechanism of Action Insight: The inhibition of STAT3 phosphorylation by these benzothiophene derivatives leads to the suppression of downstream gene transcription, ultimately inducing apoptosis in cancer cells with constitutively active STAT3.[8]

dot graph "STAT3_Signaling_Pathway_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzothiophene [label="Benzothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates (Tyr705)"]; STAT3_inactive -> STAT3_active [label="Dimerizes"]; STAT3_active -> Nucleus [label="Translocates"]; Nucleus -> Gene_Transcription [label="Promotes"]; Benzothiophene -> JAK [label="Inhibits", color="#EA4335", style=dashed]; Gene_Transcription -> Apoptosis [style=invis]; } caption: "Inhibition of the JAK-STAT3 Signaling Pathway by Benzothiophene Derivatives."

Infectious Diseases: Combating Fungal and Bacterial Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Benzothiophene derivatives have demonstrated promising antibacterial and antifungal activities.[10][11]

Sertaconazole , an imidazole antifungal agent containing a benzothiophene ring, exhibits a dual mechanism of action.[6][10] Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the 14α-demethylase enzyme.[6][10] Uniquely, the benzothiophene ring in sertaconazole mimics tryptophan, enabling it to create pores in the fungal cell membrane, leading to ATP leakage and cell death.[10]

Recent studies have also highlighted the potential of benzothiophene derivatives against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[11]

Inflammatory and Immunological Disorders

Benzothiophene derivatives have shown significant anti-inflammatory properties. Zileuton , for instance, is a 5-lipoxygenase (5-LOX) inhibitor used in the management of asthma.[1][3]

Mechanism of Action Insight: Zileuton inhibits the 5-LOX enzyme, which is crucial for the biosynthesis of leukotrienes from arachidonic acid.[2][3] By blocking the production of these potent inflammatory mediators, zileuton reduces inflammation, bronchoconstriction, and mucus production in the airways.[1][12]

Neurodegenerative Diseases

The blood-brain barrier permeability and structural versatility of thiophene-based compounds make them attractive candidates for treating neurodegenerative disorders like Alzheimer's disease. Benzothiophene-chalcone hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[13]

Data Presentation: Biological Activities of Representative Benzothiophene Derivatives

The following tables summarize the in vitro biological activities of selected benzothiophene derivatives from the literature.

Compound ID Target Kinase IC50 (nM) Reference
16b Clk411[7]
DRAK187[7]
haspin125.7[7]
Clk1163[7]
Dyrk1B284[7]
Dyrk1A353.3[7]
4k DYRK1A35[5]
CLK120[5]
CLK426[5]
haspin76[5]
Compound ID Microorganism MIC (µg/mL) Reference
II.b S. aureus (MRSA)4[11]
18 S. aureus (MRSA)4
26 S. aureus (MRSA)4

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of benzothiophene derivatives.

Synthesis of a Bioactive Benzothiophene Derivative: A Representative Protocol

This protocol describes the synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, a key intermediate for further derivatization.[14]

Step 1: Synthesis of 2-(thiophen-2-yl)benzo[b]thiophene

  • To a solution of benzo[b]thiophene (1 mmol) in dichloromethane (CH2Cl2, 10 mL), add N-iodosuccinimide (NIS) (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the product with CH2Cl2 (3 x 15 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-(thiophen-2-yl)benzo[b]thiophene.

Step 2: Synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene

  • To a stirred solution of 2-(thiophen-2-yl)benzo[b]thiophene (1 mmol) in CH2Cl2 (10 mL), add NIS (1.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with CH2Cl2 (3 x 15 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 19:1) to yield 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene as a light yellow solid.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a benzothiophene derivative against a target kinase.[15][16]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Benzothiophene test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiophene derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a benzothiophene derivative against a bacterial strain.[17][18][19]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzothiophene test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the benzothiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Kinase Inhibitors: For benzothiophene-based kinase inhibitors, the substitution pattern around the core scaffold is critical for potency and selectivity.[20] For instance, in a series of mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors, specific substitutions at the 2- and 3-positions of the benzothiophene ring were found to be crucial for high affinity binding to the ATP pocket of the enzyme.[21]

  • Antimicrobial Agents: In the development of antimicrobial benzothiophene derivatives, the incorporation of acylhydrazone moieties has been shown to enhance activity against resistant bacterial strains.[11] The nature of the substituent on the benzothiophene ring (e.g., halogenation) and the aromatic aldehyde used to form the hydrazone both significantly influence the antimicrobial potency.[11]

Experimental Workflow for Benzothiophene-Based Drug Discovery

The discovery and development of novel benzothiophene-based drugs follow a systematic workflow, from initial hit identification to lead optimization and preclinical evaluation.

dot digraph "Drug_Discovery_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Design [label="Library Design &\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; HTS [label="High-Throughput\nScreening (HTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_to_Lead [label="Hit-to-Lead\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="SAR Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADMET [label="In Vitro & In Vivo\nADMET Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Target_ID -> Library_Design; Library_Design -> HTS; HTS -> Hit_to_Lead; Hit_to_Lead -> SAR; SAR -> Lead_Opt; Lead_Opt -> ADMET; ADMET -> Preclinical; } caption: "General Workflow for the Discovery of Benzothiophene-Based Drug Candidates."

Conclusion

Benzothiophene and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse pharmacological activities make them a valuable scaffold for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and improved medicines.

References

  • Raloxifene - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sertaconazole - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action and Preclinical Profile of Raloxifene, a Selective Estrogen Receptor Modulation - PubMed. (1998). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Sertaconazole Nitrate? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed. (2009, August 15). Retrieved January 19, 2026, from [Link]

  • Zileuton - StatPearls - NCBI - NIH. (2024, February 1). Retrieved January 19, 2026, from [Link]

  • Raloxifene: A Selective Estrogen Receptor Modulator - AAFP. (1999, September 15). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Zileuton? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Raloxifene Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is Raloxifene (Selective Estrogen Receptor Modulator)? - Dr.Oracle. (2025, June 15). Retrieved January 19, 2026, from [Link]

  • Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. (n.d.). Retrieved January 19, 2026, from [Link]

  • The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - NIH. (2010). Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PubMed Central. (2010, December 14). Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Retrieved January 19, 2026, from [Link]

  • Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (2017, December 12). Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (2021). Retrieved January 19, 2026, from [Link]

  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

  • RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved January 19, 2026, from [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency - ResearchGate. (2025, August 9). Retrieved January 19, 2026, from [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureu. (2025, April 12). Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing. (2022). Retrieved January 19, 2026, from [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024, August 7). Retrieved January 19, 2026, from [Link]

  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC - NIH. (2015). Retrieved January 19, 2026, from [Link]

  • 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved January 19, 2026, from [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025, April 11). Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 19, 2026, from [Link]

  • One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D. (2020, September 1). Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. (2025, August 9). Retrieved January 19, 2026, from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. (2024). Retrieved January 19, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (2013). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry-Synthesis of Benzothiophene | PDF - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. (2024, September 11). Retrieved January 19, 2026, from [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018, August 11). Retrieved January 19, 2026, from [Link]

  • Synthesis of new bioactive benzothiophene derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 19, 2026, from [Link]

Sources

Development of Benzothiophene-Based Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents with new mechanisms of action.[1][2][3] The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[4][5][6][7] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of benzothiophene-based antibacterial agents, tailored for researchers and drug development professionals.

The Benzothiophene Scaffold: A Versatile Core for Antibacterial Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, offers a unique combination of structural rigidity and lipophilicity, making it an ideal starting point for the design of novel therapeutics. Its versatile chemistry allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8] The sulfur atom within the thiophene ring can engage in various non-covalent interactions with biological targets, contributing to the binding affinity and efficacy of these compounds.[7]

Synthetic Strategies for Benzothiophene-Based Antibacterials

A variety of synthetic routes have been developed to access diverse libraries of benzothiophene derivatives. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the overall complexity of the target molecule.

Gewald Amination and Cyclization

A common and efficient method for the synthesis of 2-aminobenzothiophenes involves the Gewald reaction. This one-pot, multi-component reaction typically utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. This approach is particularly useful for generating highly substituted tetrahydrobenzothiophene derivatives.[1]

Protocol 1: Synthesis of Tetrahydrobenzothiophene Derivatives

This protocol outlines a general procedure for the synthesis of 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, a class of compounds that has shown promising antibacterial activity.[1]

Materials:

  • Appropriate cyclic ketone (e.g., cyclohexanone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Appropriate acid chloride (for acylation)

  • Pyridine

  • Lithium hydroxide

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (1N)

Procedure:

  • Synthesis of the 2-amino-tetrahydrobenzothiophene intermediate:

    • To a solution of the cyclic ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and morpholine (2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-tetrahydrobenzothiophene intermediate.

  • Acylation of the 2-amino group:

    • Dissolve the intermediate (1.0 eq) in pyridine and cool the solution to 0°C.

    • Add the desired acid chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis of the ester:

    • Dissolve the acylated product (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the final carboxylic acid derivative.

Synthesis of Benzothiophene Acylhydrazones

Acylhydrazones are another important class of benzothiophene derivatives with significant antibacterial properties, particularly against Staphylococcus aureus.[2][4] These compounds are typically synthesized through the condensation of a benzothiophene-2-carbohydrazide with various aldehydes.

Protocol 2: Synthesis of Benzothiophene Acylhydrazones [2][4]

Materials:

  • Substituted benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride or a suitable coupling agent (e.g., HATU)

  • Hydrazine hydrate

  • Appropriate aldehyde

  • Ethanol or methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Synthesis of benzo[b]thiophene-2-carbohydrazide:

    • Convert the starting carboxylic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride or activate it with a coupling agent.

    • React the activated acid with hydrazine hydrate (2.0 eq) in a suitable solvent like THF or dichloromethane at 0°C to room temperature.

    • Work up the reaction to isolate the carbohydrazide intermediate.

  • Condensation with aldehydes:

    • Dissolve the benzo[b]thiophene-2-carbohydrazide (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or methanol.

    • Add a catalytic amount of acetic acid, if necessary.

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry to obtain the final acylhydrazone product. Recrystallization or column chromatography can be used for further purification if needed.

In Vitro Antibacterial Activity Evaluation

The initial assessment of the antibacterial potential of newly synthesized benzothiophene derivatives is performed through in vitro susceptibility testing. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[1][5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)[1]

  • Synthesized benzothiophene compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)[1]

  • Negative control (broth only)

  • Sterility control (broth with compound solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of bacterial inoculum:

    • From a fresh agar plate, inoculate a few colonies of the test bacterium into sterile broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of compound dilutions:

    • Prepare a stock solution of each benzothiophene compound in DMSO.

    • Perform a serial two-fold dilution of the compounds in the 96-well plates using the appropriate growth medium to achieve the desired concentration range. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Substitution at the 2- and 3-positions: The 2- and 3-positions of the benzothiophene ring are common sites for modification. For instance, in the tetrahydrobenzothiophene series, the nature of the amide group at the 2-position significantly influences activity.[1]

  • Substitution on the benzene ring: Halogenation or the introduction of other functional groups on the benzene portion of the scaffold can modulate lipophilicity and electronic properties, thereby affecting antibacterial efficacy. For example, a chloro group at the 6-position of benzothiophene acylhydrazones was found to be beneficial for activity against S. aureus.[4]

  • Hybrid Molecules: The fusion or linking of the benzothiophene moiety with other pharmacologically active heterocycles, such as indole, has led to the development of hybrid compounds with potent activity against MRSA strains.[5][9]

Compound ClassKey Structural FeaturesTarget OrganismsRepresentative MICs (µM)Reference
Tetrahydrobenzothiophenes2-amido-3-carboxylic acidE. coli, P. aeruginosa, Salmonella, S. aureus0.54 - 99.92[1]
Benzothiophene Acylhydrazones2-carbohydrazide linked to an aromatic aldehydeMultidrug-resistant S. aureus4 µg/mL[2][4]
Benzothiophene-Indole HybridsFluorinated benzothiophene linked to an indole moietyS. aureus, MRSA2.25 - 10 µg/mL[5]

Mechanism of Action

The precise mechanism of action for many benzothiophene-based antibacterials is still under investigation, and it may vary depending on the specific chemical class. However, several potential targets and cellular effects have been identified.

Enzyme Inhibition

Some benzothiophene derivatives have been shown to inhibit essential bacterial enzymes. For example, certain fluorinated benzothiophene-indole hybrids have been identified as inhibitors of bacterial pyruvate kinase (PK), an enzyme crucial for glycolysis.[5][9] Inhibition of this enzyme disrupts the central carbon metabolism of the bacteria, leading to cell death.

Membrane Disruption and Oxidative Stress

Other studies suggest that benzothiophene derivatives may exert their antibacterial effect by compromising the integrity of the bacterial cell membrane. This can lead to the dissipation of the membrane potential and the leakage of intracellular components.[3] Furthermore, some compounds have been observed to induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to vital cellular components like DNA, proteins, and lipids.[3]

Visualizing the Development Pipeline

The following diagram illustrates a typical workflow for the development of benzothiophene-based antibacterial agents.

Benzothiophene_Antibacterial_Development Workflow for Benzothiophene Antibacterial Agent Development cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & In Vivo Studies Scaffold_Selection Scaffold Selection (Benzothiophene Core) Library_Synthesis Library Synthesis (e.g., Gewald, Acylhydrazones) Scaffold_Selection->Library_Synthesis Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Library_Synthesis->Purification_Characterization MIC_Screening MIC Screening (Broth Microdilution) Purification_Characterization->MIC_Screening Spectrum_Analysis Spectrum of Activity (Gram+/Gram-, MDR strains) MIC_Screening->Spectrum_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., A549 cells) Spectrum_Analysis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Spectrum_Analysis->SAR_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Pyruvate Kinase) Cytotoxicity_Assay->Enzyme_Inhibition Membrane_Potential Membrane Potential Assays Enzyme_Inhibition->Membrane_Potential ROS_Production ROS Production Measurement Membrane_Potential->ROS_Production Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Murine Infection Model) Lead_Optimization->In_Vivo_Efficacy

Caption: A generalized workflow for the discovery and development of novel benzothiophene-based antibacterial agents.

Conclusion and Future Directions

Benzothiophene and its derivatives represent a promising and versatile class of compounds in the ongoing search for new antibacterial agents.[6][7][8] The synthetic accessibility of these scaffolds, coupled with their potent activity against clinically relevant pathogens, underscores their potential for further development. Future research should focus on elucidating the detailed mechanisms of action for different benzothiophene chemotypes, optimizing their pharmacokinetic profiles for in vivo applications, and exploring their efficacy in animal models of infection.[10][11] The continued exploration of this chemical space is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Gao, C. et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(7), 843-849. Available at: [Link]

  • (Reference format not fully available
  • Barbier, T. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Available at: [Link]

  • Nagesh, H. K. et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available at: [Link]

  • (Reference format not fully available
  • (Reference format not fully available
  • Hassan, M. et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10643. Available at: [Link]

  • Hassan, M. et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI. Available at: [Link]

  • (Reference format not fully available
  • (Reference format not fully available
  • Barbier, T. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • (Reference format not fully available
  • Le, T. et al. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. Available at: [Link]

  • (Reference format not fully available
  • (Reference format not fully available
  • (Reference format not fully available
  • (Reference format not fully available
  • (Reference format not fully available

Sources

Application Notes and Protocols for Evaluating the Biological Activity of Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Carbohydrazide Derivatives in Drug Discovery

Carbohydrazide and its derivatives represent a versatile class of organic compounds characterized by a carbonyl group flanked by two hydrazine moieties. This structural motif imparts a unique reactivity profile, making them valuable synthons in medicinal chemistry for the construction of a wide array of heterocyclic systems.[1][2] The resulting derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the in vitro evaluation of the biological potential of novel carbohydrazide derivatives. The methodologies described herein are foundational for the preliminary screening and characterization of these promising compounds.

I. Antimicrobial Activity Assays

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Carbohydrazide derivatives have shown considerable promise in this area.[1][3] The following protocols are fundamental for assessing the antibacterial and antifungal potential of these compounds.

A. Agar Well Diffusion Method for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of a compound and is an excellent primary screening tool.

The principle of the agar well diffusion assay is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism.[5][6] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the vicinity of the well, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Muller-Hinton Agar (MHA) seed_plate Lawn culture the MHA plate with the microbial inoculum prep_media->seed_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->seed_plate create_wells Create wells (6-8 mm) in the agar plate seed_plate->create_wells add_compound Add test compound solution to the wells create_wells->add_compound add_controls Add positive and negative controls to separate wells create_wells->add_controls incubate Incubate plates at 37°C for 18-24 hours add_compound->incubate add_controls->incubate measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

  • Media Preparation: Prepare Muller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of growth.[7]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a micropipette tip.[8]

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test carbohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Controls: In separate wells on the same plate, add a standard antibiotic (positive control) and the solvent used to dissolve the test compound (negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 3-5 days for fungi.[9]

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

  • Solvent Choice: Ensure the solvent used to dissolve the carbohydrazide derivative does not have intrinsic antimicrobial activity by running a proper negative control.

  • Compound Diffusion: The physicochemical properties of the test compound, such as molecular weight and polarity, can affect its diffusion through the agar, influencing the size of the inhibition zone.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The broth microdilution method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1][10] Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are examined for visible signs of growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[1]

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_assay Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare stock solution of test compound serial_dilute Perform twofold serial dilutions of the test compound prep_compound->serial_dilute prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate add_broth Dispense broth into 96-well plate add_broth->serial_dilute serial_dilute->inoculate incubate Incubate plate at appropriate temperature and duration inoculate->incubate add_controls Include growth and sterility controls add_controls->incubate read_plate Visually or spectrophotometrically determine growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

  • Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[9]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[11]

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Controls: Include a positive control for growth (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[9]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

DerivativeS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Compound A163264
Compound B81632
Standard Drug248

II. Anticancer Activity Assays

Carbohydrazide derivatives have been investigated for their potential as anticancer agents, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.[10][11]

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

The principle of the MTT assay is the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate incubate_attach Incubate for 24 hours to allow cell attachment seed_cells->incubate_attach treat_cells Treat cells with various concentrations of the test compound incubate_attach->treat_cells incubate_treat Incubate for a defined period (e.g., 24-72 hours) treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) and IC50 value read_absorbance->calculate_viability

Caption: Workflow for the MTT Cell Viability Assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the carbohydrazide derivative. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the compound concentration.

B. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions.[3] The amount of bound dye is proportional to the total cellular protein, which is an indirect measure of cell number.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC₅₀ value.

DerivativeMCF-7 (µM)A549 (µM)HeLa (µM)
Compound C15.225.818.5
Compound D9.812.110.3
Doxorubicin0.50.80.6

III. Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases. Carbohydrazide derivatives have been reported to possess antioxidant properties.[13]

A. DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the free radical scavenging capacity of a compound.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[14] This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[14][15] The degree of discoloration is proportional to the scavenging activity of the compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15]

  • Absorbance Reading: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

B. ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method for assessing total antioxidant capacity.

This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The pre-formed radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

  • ABTS•+ Generation: Prepare the ABTS radical cation by mixing ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[17]

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[17]

  • Reaction Mixture: Add the test compound solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Reading: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

DerivativeDPPH IC₅₀ (µg/mL)ABTS TEAC (mM Trolox/g)
Compound E25.41.8
Compound F18.92.5
Ascorbic Acid5.23.1

IV. Enzyme Inhibition Assays

Carbohydrazide derivatives can be designed to target specific enzymes involved in various disease pathways.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

Ellman's method is a colorimetric assay where AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[18] The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured at 412 nm.[18] The rate of color formation is proportional to AChE activity, and a decrease in this rate indicates inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare buffer, DTNB, ATCh, and AChE enzyme solution mix_reagents Mix buffer, DTNB, inhibitor, and AChE in a 96-well plate prep_reagents->mix_reagents prep_inhibitor Prepare various concentrations of the test inhibitor prep_inhibitor->mix_reagents preincubate Pre-incubate the mixture mix_reagents->preincubate add_substrate Initiate the reaction by adding ATCh substrate preincubate->add_substrate measure_absorbance Monitor the increase in absorbance at 412 nm over time add_substrate->measure_absorbance calculate_inhibition Calculate the percentage of inhibition and IC50 value measure_absorbance->calculate_inhibition

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

  • Reagent Preparation: Prepare Tris-HCl buffer (50 mM, pH 8.0), DTNB solution, ATCh solution, and AChE enzyme solution.

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound solution at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the ATCh substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition and the IC₅₀ value.

B. α-Glucosidase Inhibition Assay

This assay is relevant for screening compounds for the management of type 2 diabetes.

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. This assay uses the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[19][20]

  • Reagent Preparation: Prepare phosphate buffer (e.g., 0.1 M, pH 6.8), α-glucosidase enzyme solution, and pNPG substrate solution.[19]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound solution at various concentrations, and the α-glucosidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[19]

  • Reaction Initiation: Add the pNPG substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).[21]

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution (e.g., 0.1 M).[19]

  • Absorbance Reading: Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

DerivativeAChE IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
Compound G12.530.2
Compound H8.115.7
Standard Inhibitor0.1 (Donepezil)5.5 (Acarbose)

V. Conclusion and Future Perspectives

The assays detailed in this guide provide a robust framework for the initial biological evaluation of carbohydrazide derivatives. The data generated from these protocols are crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. As a Senior Application Scientist, I emphasize the importance of careful experimental design, including appropriate controls, to ensure the generation of reliable and reproducible data. The versatility of the carbohydrazide scaffold suggests that continued exploration in this area will undoubtedly lead to the discovery of novel therapeutic agents with diverse biological activities.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • "Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity". (2023, November 3). LinkedIn. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]

  • "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method". (2023, June 14). Protocols.io. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • "Agar well diffusion: A prominent method for In vitro screening of antimicrobials". (2021, September 24). Innovare Academic Sciences. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

  • "SRB assay for measuring target cell killing V.1". (2023, May 24). Protocols.io. Retrieved from [Link]

  • "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)". (2021, September 27). YouTube. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • "MTT Assay Protocol for Cell Viability and Proliferation". (n.d.). Roche. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • "Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice". (n.d.). OMICS International. Retrieved from [Link]

  • "In vitro α-glucosidase inhibitory assay". (2018, September 5). Protocols.io. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • "Agar well diffusion assay". (2020, November 1). YouTube. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Retrieved from [Link]

  • MDPI. (n.d.). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Retrieved from [Link]

  • SciSpace. (2011, February 25). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

Sources

Application Notes and Protocols: 7-Fluoro-1-benzothiophene-2-carbohydrazide as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the potential applications of 7-Fluoro-1-benzothiophene-2-carbohydrazide as a chemical probe in biomedical research and drug discovery. While the benzothiophene scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer effects, the specific utility of this fluorinated carbohydrazide derivative as a chemical probe is an area ripe for exploration.[1][2][3] This guide outlines the intrinsic chemical properties of the molecule that make it a promising tool and provides detailed protocols for its hypothetical application in target identification, enzyme activity profiling, and cellular imaging. The methodologies are presented with a focus on experimental design, causality, and self-validation to ensure scientific rigor.

Introduction: The Scientific Rationale

This compound combines two key structural features that suggest its potential as a valuable chemical probe:

  • The Benzothiophene Core: This privileged heterocyclic structure is found in numerous biologically active compounds and approved drugs.[1][2] Its derivatives are known to interact with a variety of biological targets, suggesting that this compound could serve as a scaffold for developing probes for these target classes. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • The Carbohydrazide Moiety: This functional group is a versatile reactive handle.[4][5][6] It can act as a nucleophile, enabling covalent modification of specific biological targets, particularly those containing electrophilic species like aldehydes, ketones, or activated esters. This reactivity is central to its proposed use in activity-based protein profiling (ABPP) and for the development of targeted covalent inhibitors. Furthermore, the hydrazide can serve as a ligation point for the attachment of reporter tags such as fluorophores or biotin for visualization and affinity purification, respectively.[7][]

Key Attributes as a Chemical Probe:

FeatureAdvantagePotential Application
Biological Scaffold Potential to target a range of enzymes and receptors.Target identification, pathway elucidation.
Reactive Hydrazide Covalent modification of targets, linker for reporter tags.Activity-based protein profiling, cellular imaging, affinity pull-downs.
Fluorine Atom Enhanced metabolic stability and binding affinity.Improved probe performance in complex biological systems.
Planar Structure Potential for intercalation or binding to flat protein surfaces.Probing DNA/RNA binding proteins or enzymes with planar substrate pockets.

Potential Applications & Experimental Workflows

Based on its structural features, we propose three primary applications for this compound as a chemical probe.

Activity-Based Protein Profiling (ABPP) for Identifying Novel Drug Targets

Principle: ABPP utilizes reactive chemical probes to covalently label active enzymes in their native biological context. The carbohydrazide moiety of this compound can potentially react with electrophilic residues in the active sites of certain enzymes, leading to their irreversible inhibition and labeling.

Experimental Workflow:

Caption: Workflow for Activity-Based Protein Profiling.

Affinity-Based Target Identification

Principle: By immobilizing this compound on a solid support, it can be used as "bait" to capture its interacting proteins from a complex biological sample. This approach does not rely on covalent modification and can identify both covalent and non-covalent binding partners.

Experimental Workflow:

Caption: Workflow for Affinity-Based Target Identification.

Cellular Imaging of Potential Target Localization

Principle: By conjugating a fluorophore to the carbohydrazide moiety, the resulting fluorescent probe can be used to visualize the subcellular localization of its potential targets in living or fixed cells using fluorescence microscopy.

Experimental Workflow:

Imaging_Workflow prep Probe Synthesis Conjugate a fluorophore (e.g., NBD, fluorescein) to the carbohydrazide moiety. treat Cell Treatment Incubate live or fixed cells with the fluorescent probe. prep->treat wash Washing Remove unbound probe. treat->wash image Imaging Visualize subcellular localization using fluorescence microscopy. wash->image coloc Co-localization (Optional) Stain with organelle-specific markers to determine precise localization. image->coloc

Caption: Workflow for Cellular Imaging.

Detailed Experimental Protocols

Disclaimer: These are proposed protocols and will require optimization based on the specific biological system and experimental goals.

Protocol 1: Synthesis of Biotinylated this compound for ABPP and Affinity Pulldowns

This protocol describes the synthesis of a biotinylated derivative for use in ABPP and affinity-based target identification.

Materials:

  • This compound

  • Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add Biotin-NHS ester (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the product by reverse-phase HPLC.

  • Confirm the identity and purity of the biotinylated probe by mass spectrometry and NMR.

Protocol 2: In-situ ABPP using a Click Chemistry Handle

This protocol details the use of this compound modified with a terminal alkyne for subsequent ligation to a reporter tag.

Materials:

  • Alkyne-modified this compound

  • Cell lysate or live cells

  • Azide-biotin or Azide-fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • Streptavidin beads (for biotin tag)

  • In-gel fluorescence scanner (for fluorescent tag)

Procedure:

  • Labeling: Incubate the cell lysate (1 mg/mL total protein) or live cells with the alkyne-probe at a final concentration of 1-10 µM for 1 hour at 37°C.

  • Click Reaction:

    • To the labeled lysate, add azide-biotin or azide-fluorophore (100 µM).

    • Add TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM) to initiate the click reaction.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • For Biotin Tag: Add streptavidin-agarose beads and incubate for 1 hour to capture labeled proteins. Wash the beads extensively, then elute the proteins by boiling in SDS-PAGE loading buffer. Analyze by SDS-PAGE and subsequently by mass spectrometry.

    • For Fluorescent Tag: Separate the labeled proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner.

Protocol 3: Cellular Imaging with a Fluorescent Derivative

This protocol outlines the use of a fluorescently labeled version of the probe for microscopy. A common fluorophore that can be attached is 7-nitrobenzo-2-oxa-1,3-diazole (NBD).[9]

Materials:

  • NBD-labeled this compound

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • DAPI (for nuclear counterstain)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips and allow them to adhere overnight.

  • Labeling:

    • Live-cell imaging: Incubate cells with the NBD-probe (1-5 µM in culture medium) for 30-60 minutes at 37°C.

    • Fixed-cell imaging: Fix cells with 4% formaldehyde in PBS for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Incubate with the NBD-probe.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with appropriate filter sets for the NBD fluorophore and DAPI.

Validation and Controls: Ensuring Scientific Rigor

The generation of reliable data with chemical probes is critically dependent on the use of appropriate controls.[10][11][12]

Essential Controls:

Control TypePurposeImplementation
Vehicle Control To account for effects of the solvent (e.g., DMSO).Treat a parallel sample with the same volume of vehicle used to deliver the probe.
Competition Assay To demonstrate target specificity.Pre-incubate the biological sample with an excess of unlabeled this compound before adding the tagged probe. A reduction in signal indicates specific binding.
Structurally Similar Inactive Control To rule out off-target effects due to the general chemical structure.Synthesize a close analog of the probe that is predicted to be inactive (e.g., with the hydrazide replaced by an amide). This control should not produce the same biological effect or labeling pattern.
Orthogonal Probes To confirm that the observed phenotype is due to modulation of the intended target.Use a structurally distinct probe that is known to target the same protein.[11]
Genetic Knockdown/Knockout To validate the target's role in the observed phenotype.Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the putative target protein. The biological effect of the probe should be diminished in these cells.

Safety and Handling

While specific toxicity data for this compound is not available, related compounds such as 7-Fluoro-1-benzothiophene are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the development of novel chemical probes. Its inherent biological relevance through the benzothiophene core and chemical reactivity via the carbohydrazide moiety provide a strong foundation for its application in target discovery and validation. The protocols and workflows outlined in this document are intended to serve as a starting point for researchers to harness the potential of this molecule and to drive new discoveries in chemical biology and drug development. Rigorous experimental design, including the diligent use of the controls described, will be paramount to the successful application of this and any other chemical probe.

References

  • Prabhu, D. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (ch. 12, pp. 352-382). Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(9), 2979. [Link]

  • Melnyk, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Future Medicinal Chemistry, 7(12), 1541-1557. [Link]

  • Olajide, O. E., et al. (2025). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Journal of Molecular Modeling, 31(8), 234. [Link]

  • Jain, A., & Sharma, S. (2025). An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives. Journal of Applicable Chemistry, 14(4), 1023-1035. [Link]

  • Taha, Z. A., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o751. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Suciu, R. M., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Antolin, A. A., et al. (2022). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1404-D1412. [Link]

  • Li, Y., et al. (2023). Application of PROTACs in target identification and validation. Frontiers in Chemistry, 11, 1188333. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-676. [Link]

  • Suciu, R. M., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Nature Chemical Biology, 16(12), 1361-1370. [Link]

  • Sharma, R., & Kumar, V. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Chemistry & Biodiversity, 21(6), e202400350. [Link]

  • Zhang, C. L., et al. (2025). A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications. Journal of Fluorescence, 35(1), 397-410. [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. Retrieved from [Link]

  • Melnyk, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Foley, C. A., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 61, 465-487. [Link]

  • Alchem Pharmtech. (n.d.). 7-Fluorobenzo[b]thiophene-2-carbohydrazide. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Chemical Probes. Retrieved from [Link]

  • Rebelo, A. F., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1243110. [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-9. [Link]

  • Schmidhammer, H., et al. (1998). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 41(12), 2058-2065. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ultimately improving yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common and direct route involves a two-step process:

  • Esterification: Formation of the corresponding ethyl or methyl ester, typically ethyl 7-fluoro-1-benzothiophene-2-carboxylate, from 7-fluoro-1-benzothiophene.

  • Hydrazinolysis: Conversion of the ester to the desired carbohydrazide via reaction with hydrazine hydrate.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will address these potential pitfalls in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the hydrazinolysis step?

A1: The most frequent cause of low yield is incomplete reaction. This can be due to several factors including insufficient hydrazine hydrate, suboptimal reaction temperature, or inadequate reaction time. A significant excess of hydrazine hydrate is often necessary to drive the reaction to completion.[1][2]

Q2: I am observing a significant amount of starting ester in my final product. What should I do?

A2: This is a clear indication of an incomplete reaction. Consider increasing the molar excess of hydrazine hydrate (up to 10 equivalents), extending the reflux time, and ensuring the reaction temperature is appropriate for the solvent used (e.g., reflux in ethanol).[1][2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting ester.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Besides unreacted starting material, potential impurities include side products from the degradation of hydrazine, or byproducts from the initial esterification step that were carried over. If the reaction temperature is too high, hydrazine can decompose. Additionally, impurities in the starting ethyl 7-fluoro-1-benzothiophene-2-carboxylate will be carried through the synthesis.

Q4: Can I use a different solvent for the hydrazinolysis reaction?

A4: Ethanol and methanol are the most commonly used solvents for hydrazinolysis due to their ability to dissolve both the ester and hydrazine hydrate, and their suitable boiling points for reflux.[1][2] While other polar protic solvents can be used, reaction conditions would need to be re-optimized.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the stage of the synthesis.

Part 1: Synthesis of Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate (The Precursor)

A pure precursor is paramount for a successful hydrazinolysis. Issues at this stage will cascade and complicate the subsequent steps. A common route to the precursor ester is via the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate.[3]

Observed Issue Potential Cause Recommended Solution
Low yield of the ester Incomplete reaction due to inefficient base or solvent.Ensure the use of a suitable base like potassium carbonate and an appropriate solvent such as DMF or 2-butanone.[3]
Suboptimal reaction temperature.The reaction may require heating. A temperature of around 60-90°C is often effective.[3]
Impure starting materials.Use freshly distilled or purified 2-fluoro-benzaldehyde derivative and ethyl thioglycolate.
Presence of multiple unidentified byproducts Side reactions due to incorrect stoichiometry or reaction conditions.Carefully control the stoichiometry of the reactants and the base. Monitor the reaction by TLC to avoid over-running the reaction.
Part 2: Hydrazinolysis of Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate

This is the critical step in forming the desired carbohydrazide.

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Insufficient hydrazine hydrate.Increase the molar ratio of hydrazine hydrate to the ester. Ratios from 5:1 to 10:1 (hydrazine hydrate:ester) are common.[1][2]
Inadequate reaction time or temperature.Refluxing in ethanol for several hours (4-24h) is typical. Monitor the reaction progress by TLC until the starting ester spot disappears.[1][2]
Product loss during work-up.The product often precipitates upon cooling. Ensure complete precipitation by cooling the reaction mixture in an ice bath. Wash the filtered product with a cold solvent (e.g., cold ethanol or water) to minimize dissolution.
Product is an oil or fails to crystallize The product may be soluble in the reaction solvent.Reduce the volume of the solvent by evaporation. If the product is still an oil, try adding a non-polar co-solvent (e.g., hexane or diethyl ether) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Formation of a yellow or discolored product Degradation of hydrazine or the product.Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or product are sensitive to oxidation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-fluoro-1-benzothiophene-2-carboxylate

This protocol is adapted from general procedures for the synthesis of similar benzothiophene esters.[3]

  • To a solution of 2-bromo-3-fluorobenzaldehyde (1 equivalent) in anhydrous DMF, add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of this compound

This protocol is based on general hydrazinolysis procedures.[1][2]

  • Dissolve ethyl 7-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (a typical eluent system is 1:1 hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound as a solid.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway Reactant Ethyl 7-fluoro-1-benzothiophene-2-carboxylate Intermediate Reactant->Intermediate Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (excess) Hydrazine->Intermediate Product This compound Solvent Ethanol (Solvent) Solvent->Reactant Heat Reflux Heat->Intermediate Intermediate->Product Proton Transfer & Elimination

Caption: General reaction scheme for the hydrazinolysis of the ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Carbohydrazide Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Starting_Material Significant starting ester remaining? Check_TLC->Starting_Material Purification_Issue Impure Product Check_TLC->Purification_Issue Multiple Spots Incomplete_Rxn Incomplete Reaction Starting_Material->Incomplete_Rxn Yes Workup_Issue Product Loss During Work-up Starting_Material->Workup_Issue No Increase_Hydrazine Increase hydrazine hydrate excess Incomplete_Rxn->Increase_Hydrazine Increase_Time_Temp Increase reflux time/temperature Incomplete_Rxn->Increase_Time_Temp Optimize_Precipitation Optimize precipitation (cooling, anti-solvent) Workup_Issue->Optimize_Precipitation Recrystallize Recrystallize from a suitable solvent Purification_Issue->Recrystallize

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. [Online]. Available: [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH. [Online]. Available: [Link]

  • 7-Fluoro-1-benzothiophene. PubChem. [Online]. Available: [Link]

  • Benzothiophene compounds and process for preparing them. Google Patents. [Online].
  • Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed. [Online]. Available: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Online]. Available: [Link]

  • Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. [Online]. Available: [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, ACS Publications. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Online]. Available: [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [Online]. Available: [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiophene carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the efficiency and purity of your synthesis.

Introduction to Benzothiophene Carbohydrazide Synthesis

Benzothiophene carbohydrazide is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1] The most common and direct route to its synthesis is the hydrazinolysis of a corresponding benzothiophene-2-carboxylate ester (typically methyl or ethyl ester). This reaction, while conceptually straightforward, can present several challenges that impact yield and purity. This guide provides a structured, question-and-answer approach to address these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of my benzothiophene carbohydrazide. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue in the synthesis of hydrazides from esters. The root causes can often be traced to incomplete reaction, suboptimal conditions, or loss of product during workup.

Troubleshooting Steps & Optimization:

  • Incomplete Reaction - The Role of Hydrazine Hydrate: The most common reason for low conversion is an insufficient amount of hydrazine hydrate or its poor quality. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

    • Expert Insight: While stoichiometric amounts might seem sufficient, an excess of hydrazine hydrate is often required to drive the reaction to completion. For less reactive esters, a significant excess may be necessary.[2][3] We recommend starting with at least 3-5 equivalents of hydrazine hydrate relative to the ester.

    • Actionable Advice: Ensure your hydrazine hydrate is fresh. It is hygroscopic and its concentration can decrease over time.

  • Reaction Temperature and Time: Hydrazinolysis requires adequate thermal energy to proceed at a reasonable rate.

    • Expert Insight: The reaction is typically conducted at reflux in a suitable solvent like ethanol or methanol.[4][5] If you are running the reaction at room temperature, it will be significantly slower.

    • Actionable Advice: Reflux the reaction mixture and monitor its progress using Thin-Layer Chromatography (TLC). A typical reaction time is 6-12 hours, but this can vary depending on the specific substrate.[4]

  • Product Precipitation and Work-up: Benzothiophene carbohydrazide is often a solid that precipitates from the reaction mixture upon cooling.

    • Expert Insight: The choice of solvent is crucial. Ethanol is a common choice as the starting ester is soluble, while the product carbohydrazide has lower solubility at room temperature, facilitating its isolation.

    • Actionable Advice: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath to maximize precipitation. When filtering, wash the collected solid with a small amount of cold ethanol to remove soluble impurities without dissolving a significant amount of your product.

Q2: My final product is impure, showing multiple spots on TLC. What are the potential side reactions and how can I purify my product?

A2: Impurities can arise from unreacted starting material, side products, or degradation. Direct hydrazinolysis of some benzothiophene esters can lead to a mixture of products that are difficult to purify.[1][6]

Troubleshooting Steps & Optimization:

  • Identifying the Impurities:

    • Unreacted Ester: If the reaction is incomplete, the starting ester will be a major contaminant. This is easily identified by running a co-spot on your TLC plate with the starting material.

    • Diacylhydrazide Formation: A potential side reaction is the formation of a diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine. While less common with esters compared to more reactive acylating agents, it can occur, especially if the reaction conditions are harsh or the stoichiometry is not well-controlled.[7]

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid benzothiophene carbohydrazide.

      • Expert Insight: Ethanol or a mixture of ethanol and water is often a good solvent system for recrystallization. The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.

      • Actionable Advice: Dissolve the crude product in a minimal amount of hot ethanol. If the product is too soluble, add water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to redissolve the solid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

      • Expert Insight: A mobile phase of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

Q3: The synthesis of my starting material, ethyl benzothiophene-2-carboxylate, is low-yielding. How can I optimize its preparation?

A3: The overall yield of your final product is dependent on the efficient synthesis of the starting ester. The Gewald reaction is a powerful and common method for constructing the 2-aminobenzothiophene scaffold, which can then be converted to the desired ester.[8][9][10]

The Gewald Reaction - A Brief Overview:

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[11][12]

Optimization Strategies for the Gewald Reaction:

  • Base Selection: The choice of base is critical. Morpholine or diethylamine are commonly used. The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[10]

  • Solvent: Ethanol or methanol are typical solvents for the Gewald reaction.

  • Temperature Control: The reaction is often exothermic, especially during the initial condensation. It's important to control the temperature to avoid side reactions. The addition of sulfur is typically followed by a period of reflux.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[8][11]

Experimental Protocols

Optimized Protocol for Benzothiophene Carbohydrazide Synthesis

This protocol assumes the starting material is a methyl or ethyl benzothiophene-2-carboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzothiophene-2-carboxylate ester (1.0 eq.) in absolute ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (3.0-5.0 eq.) to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is complete when the starting ester spot has disappeared.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for at least 30 minutes to induce precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude benzothiophene carbohydrazide.

  • Purification (if necessary): Recrystallize the crude product from ethanol.

Data Summary

ParameterRecommended ConditionRationale
Hydrazine Hydrate 3-5 equivalentsDrives the reaction to completion.
Solvent Absolute EthanolGood solubility for the ester, lower solubility for the hydrazide product at low temperatures.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 6-12 hoursTypical duration, but should be confirmed by TLC monitoring.
Work-up Cooling in an ice bathMaximizes the precipitation of the solid product.
Purification Recrystallization from EthanolEffective method for removing unreacted starting material and soluble impurities.

Visualizing the Workflow

Workflow for Benzothiophene Carbohydrazide Synthesis

G cluster_0 Synthesis of Starting Ester (Gewald Reaction) cluster_1 Hydrazinolysis cluster_2 Purification Ketone Ketone/Aldehyde Gewald Gewald Reaction Ketone->Gewald Cyanoester α-Cyanoester Cyanoester->Gewald Sulfur Sulfur + Base Sulfur->Gewald Ester Benzothiophene-2-carboxylate Ester Gewald->Ester Hydrazinolysis Hydrazinolysis (Reflux in Ethanol) Ester->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Crude_Product Crude Benzothiophene Carbohydrazide Hydrazinolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Benzothiophene Carbohydrazide Recrystallization->Pure_Product

Caption: A general workflow for the synthesis and purification of benzothiophene carbohydrazide.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_TLC Check TLC of crude product Start->Check_TLC Ester_Present Is starting ester present? Check_TLC->Ester_Present Incomplete_Reaction Issue: Incomplete Reaction Ester_Present->Incomplete_Reaction Yes Workup_Loss Issue: Product loss during work-up Ester_Present->Workup_Loss No Increase_Hydrazine Action: Increase equivalents of hydrazine hydrate Incomplete_Reaction->Increase_Hydrazine Increase_Time_Temp Action: Increase reflux time/ensure proper temperature Incomplete_Reaction->Increase_Time_Temp Check_Filtrate Action: Check solubility in filtrate Workup_Loss->Check_Filtrate Optimize_Cooling Action: Optimize cooling step and washing solvent Workup_Loss->Optimize_Cooling

Sources

Technical Support Center: Purification of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoro-1-benzothiophene-2-carbohydrazide (MW: 210.23 g/mol , Formula: C₉H₇FN₂OS)[1]. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the purification of this key synthetic intermediate. Achieving high purity is critical for downstream applications, from biological screening to the development of novel therapeutics.[2][3] This guide is structured to address both general questions and specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the primary recommended purification methods for this compound?

The two most effective and commonly employed purification techniques for benzothiophene derivatives and carbohydrazides are recrystallization and flash column chromatography.[4] Often, a sequential combination of these methods is necessary to achieve the highest purity (>98%).

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound, especially if the crude product is already relatively clean. It relies on the principle of differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

  • Flash Column Chromatography: This technique is indispensable when dealing with complex mixtures containing multiple byproducts or unreacted starting materials with polarities similar to the product.[5][6] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4]

Q2: What are the likely impurities I might encounter from a typical synthesis?

Understanding potential impurities is key to designing an effective purification strategy. Given that this compound is typically synthesized via the reaction of a corresponding ester (e.g., ethyl or methyl 7-fluoro-1-benzothiophene-2-carboxylate) with hydrazine hydrate[5], the primary impurities include:

  • Unreacted Starting Ester: The parent ester is significantly less polar than the carbohydrazide product due to the absence of the -NHNH₂ group. This difference in polarity makes it easily separable by column chromatography.

  • Excess Hydrazine Hydrate: Being highly polar and water-soluble, it can often be removed during the aqueous workup. However, residual amounts can sometimes persist.

  • Side-Products: Depending on reaction conditions, side-reactions could lead to the formation of various related benzothiophene species. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial for identifying the number of byproducts formed.[5]

Q3: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] For carbohydrazide compounds, polar protic solvents are often a good starting point.[7][8]

Solvent Selection Strategy:

  • Small-Scale Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Observe Crystallization: After dissolving the compound in the hot solvent, allow it to cool slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals that form.

  • Avoid "Oiling Out": This phenomenon, where the product separates as a liquid, occurs if the solution is too concentrated or cools too rapidly.[7]

The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Rationale & Considerations
EthanolHigh78Often a good choice for carbohydrazides; can be used in a mixture with water to fine-tune solubility.[7]
MethanolHigh65Similar to ethanol, but its lower boiling point can sometimes be advantageous.
IsopropanolMedium82A common choice for recrystallizing benzothiophene derivatives.[4]
Ethyl Acetate (EtOAc)Medium77Can be effective, sometimes used in combination with a non-polar solvent like hexane as a solvent/anti-solvent system.
WaterVery High100The product is likely to have low solubility in water alone, but it can be used as an anti-solvent with a miscible organic solvent like ethanol.[8]
Q4: What are the key considerations for developing a column chromatography method?

A successful column chromatography separation is predicated on selecting the right conditions, which should always be determined by preliminary TLC analysis.[4]

  • Stationary Phase: For benzothiophene derivatives, silica gel (SiO₂) is the standard and most effective choice.[4][6][9]

  • Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has an R_f (retention factor) value between 0.25 and 0.40 on a TLC plate. This provides the best balance for good separation.

    • Start with a non-polar solvent and add increasing amounts of a polar modifier. A common starting system is n-hexane/ethyl acetate.[5]

    • Given the polar carbohydrazide group, a higher proportion of ethyl acetate will likely be required compared to simpler benzothiophene compounds.[4]

    • For example, begin TLC analysis with 20% EtOAc in Hexane and increase the EtOAc concentration until the desired R_f is achieved.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Cause: This common issue occurs when a compound separates from the solution above its melting point. It is often caused by a solution that is too concentrated or a cooling rate that is too fast.[7]

Solutions:

  • Reheat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.[7]

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath until it has fully cooled to room temperature and crystal formation has begun.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[7]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Choose a solvent with a lower boiling point.

Q: After recrystallization, my yield is very low. How can I improve it?

Cause: Low yield can result from using too much solvent, incomplete crystallization, or premature filtration.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves. Using a large excess of solvent will keep more of your product dissolved even after cooling.

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize crystal formation.[10][11]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try to recover more product from the filtrate. Reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop. Note that this second crop may be less pure than the first.

Q: TLC analysis of my purified product still shows multiple spots. What's the next step?

Cause: The impurities have similar solubility profiles to your product, making them difficult to remove by a single recrystallization.

Solutions:

  • Second Recrystallization: A second recrystallization from a different solvent system may be effective.

  • Column Chromatography: This is the most robust solution. An impurity that co-crystallizes with your product will often have a different polarity and can be effectively separated on a silica column.[5] Develop a TLC method first to ensure you have adequate separation between the product spot and the impurity spots.

Q: The purified compound is colored, but it should be a white or off-white solid. How can I remove the colored impurities?

Cause: Highly conjugated, non-polar byproducts are often intensely colored and can persist in trace amounts.

Solutions:

  • Activated Carbon Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount of activated carbon (charcoal) to the solution.[4]

  • Hot Filtration: Keep the solution boiling for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the carbon. The colored impurities will be adsorbed onto the carbon.

  • Proceed with Recrystallization: Allow the decolorized filtrate to cool slowly as you would for a normal recrystallization.

Purification Workflow & Protocols

General Purification Decision Workflow

The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a final, high-purity compound.

PurificationWorkflow crude Crude Product tlc TLC Analysis (e.g., 3:2 Hexane:EtOAc) crude->tlc decision Assess Purity tlc->decision recrystallize Recrystallization (e.g., from Ethanol or IPA) decision->recrystallize  Main spot >90%  Minor baseline/solvent front spots column Flash Column Chromatography (Silica Gel) decision->column  Multiple spots  Rf close to product final_check Final Purity Check (TLC, NMR, etc.) recrystallize->final_check re_tlc TLC of Fractions column->re_tlc combine Combine Pure Fractions & Evaporate re_tlc->combine combine->final_check pure_product Pure Product final_check->pure_product  Purity Confirmed

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization.[7][8]

  • Dissolution: In an appropriately sized Erlenmeyer flask, place your crude this compound. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Heat the mixture to boiling on a hot plate with stirring. Add more ethanol in small portions until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl. Reheat to boiling for 2-3 minutes.[4]

  • Hot Filtration (Optional): If carbon was added, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol assumes a crude mixture that is not separable by recrystallization alone.[4][5]

  • TLC Analysis: Determine the optimal eluent system by TLC. Find a solvent mixture (e.g., hexane:ethyl acetate) that gives your product an R_f value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References

  • Benchchem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Labsolu. (n.d.). This compound.
  • Benchchem. (n.d.). (7-Fluoro-1-benzothiophen-2-yl)boronic Acid.
  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • PrepChem.com. (n.d.). Preparation of carbohydrazide.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).
  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Kumar, A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
  • MDPI. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from

  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • Labsolu. (n.d.). 7-Fluoro-1-benzothiophene-2-carboxylic acid.
  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.

Sources

minimizing side reactions in the synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting guides and optimized protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity. Our guidance is grounded in established chemical principles to explain the causality behind each experimental choice.

Overview of the Synthetic Pathway

The most reliable and widely adopted method for synthesizing this compound (3) involves a two-step process starting from the corresponding carboxylic acid (1). This approach offers better control and minimizes impurities compared to one-pot methods.

  • Esterification: The process begins with the conversion of 7-Fluoro-1-benzothiophene-2-carboxylic acid (1)[1] into a more reactive ester intermediate (2), typically an ethyl or methyl ester. This is commonly achieved via Fischer esterification using an alcohol in the presence of an acid catalyst or by conversion to an acyl chloride with thionyl chloride (SOCl₂) followed by alcoholysis[2].

  • Hydrazinolysis: The purified ester (2) is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or methanol, to yield the final carbohydrazide product (3) through nucleophilic acyl substitution[3][4].

Synthetic_Workflow Start 7-Fluoro-1-benzothiophene- 2-carboxylic acid (1) Intermediate Ethyl 7-Fluoro-1-benzothiophene- 2-carboxylate (2) Start->Intermediate Esterification (EtOH, SOCl₂) End 7-Fluoro-1-benzothiophene- 2-carbohydrazide (3) Intermediate->End Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Part A: Esterification Step
Issue 1: My esterification reaction is sluggish and gives a low yield. TLC analysis shows significant unreacted carboxylic acid.

Question: I've refluxed my 7-Fluoro-1-benzothiophene-2-carboxylic acid in ethanol with a catalytic amount of sulfuric acid for hours, but the conversion to the ethyl ester is incomplete. What's going wrong?

Answer: This is a classic challenge with Fischer esterification, which is an equilibrium-controlled reaction[5]. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

Causality & Mitigation Strategy:

  • Cause - Water Accumulation: The water produced during the reaction hydrolyzes the ester, preventing the reaction from reaching completion.

  • Solution 1 - Thionyl Chloride Method: A more robust method is to use thionyl chloride (SOCl₂) in your alcohol solvent[2]. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate then rapidly reacts with the ethanol to form the ester. The byproducts of the initial reaction, HCl and SO₂, are gases, which helps drive the reaction forward[6]. Furthermore, any trace water is scavenged by the thionyl chloride[5].

  • Solution 2 - Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous ethanol. Even small amounts of water in the solvent can hinder the reaction.

Recommended Protocol (Thionyl Chloride Method):

  • To a stirred solution of 7-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous ethanol (10 mL per 1 g of acid) at 0 °C (ice bath), add thionyl chloride (2.0 eq.) dropwise over 15 minutes.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Cool the mixture and remove the solvent under reduced pressure. The resulting crude ester can be used in the next step after a simple workup (e.g., dissolving in ethyl acetate, washing with sodium bicarbonate solution, and drying).

Part B: Hydrazinolysis Step
Issue 2: My final product is contaminated with a significant amount of a higher molecular weight byproduct.

Question: After reacting my ethyl ester with hydrazine hydrate, my mass spectrometry analysis shows the desired product peak, but also a major peak at approximately double the mass. What is this impurity and how can I prevent it?

Answer: This common byproduct is almost certainly the N,N'-diacylhydrazide. It forms when one molecule of hydrazine reacts with two molecules of your ester. This side reaction is especially prevalent when using highly reactive starting materials like acyl chlorides or when the local concentration of the ester significantly exceeds that of the hydrazine[4].

Causality & Mitigation Strategy:

  • Cause - Stoichiometric Imbalance: Hydrazine has two nucleophilic nitrogen atoms. If the ester is in large excess, or added too quickly, a second molecule of the ester can react with the initially formed carbohydrazide before all the starting ester has been consumed.

  • Solution - Controlled Addition: The most effective way to prevent this is to maintain a constant excess of hydrazine throughout the reaction. This is achieved by adding the ester solution slowly and in a controlled manner (e.g., dropwise) to the hydrazine hydrate solution, rather than the other way around.

Side_Reaction cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Ester1 Ester (2) Product Carbohydrazide (3) Ester1->Product + Hydrazine Hydrazine Hydrazine Diacyl N,N'-Diacylhydrazide Product->Diacyl + Ester (2) (Uncontrolled Addition) Ester2 Ester (2)

Caption: Formation of the N,N'-diacylhydrazide byproduct.

Recommended Protocol (Hydrazinolysis):

  • In a round-bottom flask, dissolve hydrazine hydrate (3.0 eq., 98%) in ethanol (15 mL per 1 g of ester).

  • In a separate flask, dissolve the crude Ethyl 7-Fluoro-1-benzothiophene-2-carboxylate (1.0 eq.) in a minimum amount of ethanol.

  • Add the ester solution to the hydrazine solution dropwise using an addition funnel over 30 minutes at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. A white precipitate of the desired product should form.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Issue 3: The yield of my carbohydrazide is low, and the filtrate still contains a lot of product.

Question: I followed the hydrazinolysis protocol, but my final isolated yield is poor. How can I improve the recovery of my product?

Answer: Low isolated yield can be due to incomplete precipitation or product solubility in the reaction solvent. This compound has moderate solubility in ethanol, which can lead to losses in the filtrate.

Causality & Mitigation Strategy:

  • Cause - Product Solubility: The product remains partially dissolved in the mother liquor after filtration.

  • Solution 1 - Solvent Volume Reduction: After the reflux period, concentrate the reaction mixture under reduced pressure to about half its original volume. This will increase the product concentration and promote more complete precipitation upon cooling.

  • Solution 2 - Addition of an Anti-Solvent: After cooling the reaction, slowly add cold deionized water to the mixture with stirring. Water acts as an anti-solvent for the carbohydrazide, significantly reducing its solubility and forcing it out of solution.

  • Solution 3 - Purification by Recrystallization: The most robust method for obtaining a high-purity product is recrystallization[7]. Dissolve the crude, filtered product in a minimal amount of hot ethanol or methanol and allow it to cool slowly. This process will yield pure crystalline material, leaving more soluble impurities behind in the solvent.

ParameterStandard ProtocolOptimized for High Recovery
Solvent Volume 20 mL EtOH20 mL EtOH, concentrated to 10 mL
Post-Reaction Step Cool and filterCool, add 20 mL cold water, then filter
Typical Yield 65-75%85-95%
Purity GoodExcellent (after recrystallization)
Caption: Comparison of standard vs. optimized recovery protocols.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the carbohydrazide directly from the carboxylic acid in one step? While one-pot conversions of carboxylic acids to hydrazides exist, often using coupling agents or microwave assistance, they are generally less efficient and harder to purify for this specific substrate[4][8][9]. The two-step esterification-hydrazinolysis route provides a more reliable and scalable method for achieving high purity, which is critical for drug development applications.

Q2: What is the best way to monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v for the esterification and 50:50 v/v for the hydrazinolysis). The carboxylic acid is highly polar and will have a low Rf, the ester is less polar with a high Rf, and the final carbohydrazide product is highly polar with a low Rf. Staining with potassium permanganate or viewing under UV light will help visualize the spots.

Q3: Are there any specific safety precautions for handling hydrazine hydrate? Yes. Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation and skin contact.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Ester_Issue Problem in Esterification Step Unreacted Acid Other Impurities Analysis->Ester_Issue Impurities match starting materials Hydrazide_Issue Problem in Hydrazinolysis Step Unreacted Ester Diacyl Byproduct Solubility Issue Analysis->Hydrazide_Issue Impurities appear in second step Sol_Acid Sol_Acid Ester_Issue:s_acid->Sol_Acid Sol_Ester Sol_Ester Hydrazide_Issue:s_ester->Sol_Ester Sol_Diacyl Sol_Diacyl Hydrazide_Issue:s_diacyl->Sol_Diacyl Sol_Solubility Sol_Solubility Hydrazide_Issue:s_sol->Sol_Solubility

Caption: A logical workflow for troubleshooting the synthesis.

References

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). Journal of Organic Chemistry. [Link][8][10]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2016). OSTI.GOV. [Link][9]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central. [Link][3]

  • The reaction of ester 1 with hydrazine hydrate. ResearchGate. [Link]

  • Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link][11]

  • How does this esterfication reaction proceed without side product resulting from reaction of amine with? (2021). Reddit. [Link][12]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? (2023). Quora. [Link][13]

  • Note Development and assessment of green synthesis of hydrazides. (2010). Krishikosh. [Link][4]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube. [Link][6]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014). ResearchGate. [Link][2]

Sources

Technical Support Center: Navigating the Challenges in the Scale-Up of Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the challenges encountered during the synthesis and, critically, the scale-up of this important heterocyclic scaffold. Benzothiophene and its derivatives are key building blocks in numerous pharmaceuticals and functional materials. However, transitioning their synthesis from the laboratory bench to pilot plant and beyond often presents a unique set of obstacles.

This guide is structured to provide not just procedural instructions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. We will delve into common pitfalls, offering troubleshooting advice and detailed protocols that have been validated through experience.

Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Solutions

This section addresses the most common initial queries and hurdles faced during the scale-up of benzothiophene synthesis.

Q1: We are observing a significant drop in yield for our palladium-catalyzed benzothiophene synthesis upon scaling up from grams to kilograms. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up of palladium-catalyzed reactions is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations, as well as catalyst activity. Here’s a systematic approach to troubleshooting:

  • Mass Transfer and Mixing: Inefficient mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. At the laboratory scale, efficient stirring is easily achieved, but in large reactors, concentration gradients can be significant.

    • Solution: Evaluate and optimize the reactor's agitation system. Consider using baffles to improve turbulence and ensure homogeneity. For critical reactions, computational fluid dynamics (CFD) modeling can help predict mixing behavior and optimize impeller design and speed.

  • Heat Transfer: Many cross-coupling reactions are exothermic. What is easily dissipated in a round-bottom flask can lead to a dangerous thermal runaway in a large reactor. This increase in temperature can degrade starting materials, products, and the catalyst.

    • Solution: Implement a robust temperature control strategy. This may involve using a jacketed reactor with a high-performance thermal fluid, controlling the addition rate of a key reagent, or using a continuous flow reactor setup which offers superior heat exchange.[1]

  • Catalyst Deactivation: On a larger scale, the catalyst is exposed to a larger volume of potentially impure starting materials and solvents for a longer duration, increasing the risk of deactivation.

    • Solution: Ensure the purity of all reagents and solvents. Degas solvents thoroughly to remove oxygen, which can oxidatively degrade the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading, though the latter should be a last resort due to cost.

Q2: Our Friedel-Crafts acylation of benzothiophene is giving poor regioselectivity at a larger scale, with an increased formation of the undesired isomer. How can we improve this?

A2: Regioselectivity in Friedel-Crafts acylation is governed by the relative stability of the intermediate carbocations.[2] On benzothiophene, electrophilic substitution is generally favored at the 2-position due to better stabilization of the positive charge in the intermediate sigma complex. An increase in the undesired isomer on scale-up often points to issues with reaction conditions.

  • Mechanism Insight: The stability of the intermediate carbocation is key. Attack at C2 allows for resonance delocalization involving the sulfur atom, which is more favorable than the cross-conjugated intermediate from attack at C3.

  • Troubleshooting:

    • Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable isomer. Maintain strict temperature control throughout the reaction.

    • Lewis Acid Stoichiometry: The amount and type of Lewis acid can influence regioselectivity. Ensure consistent and accurate dosing. In some cases, a milder Lewis acid may offer better selectivity, albeit at the cost of reaction rate.

    • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates. Ensure consistent solvent quality and consider screening different solvents at a small scale to optimize selectivity.

Q3: We are struggling with the purification of our multi-kilogram batch of a benzothiophene derivative. Column chromatography is not practical at this scale. What are our options?

A3: Large-scale purification requires a shift in strategy from chromatography-heavy approaches to methods that are more amenable to bulk processing.

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Strategy: Conduct a thorough solvent screening to identify a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a powerful technique.

  • Distillation: For liquid benzothiophene derivatives with sufficient thermal stability, fractional distillation under reduced pressure can be highly effective for separating impurities with different boiling points.

  • Extraction: A well-designed series of aqueous extractions can remove many polar and ionic impurities. Careful pH adjustment during the work-up can selectively move acidic or basic impurities into the aqueous phase.

Section 2: Troubleshooting Guides for Specific Synthesis Routes

This section provides in-depth troubleshooting for common synthetic methods used to prepare benzothiophenes, with a focus on scale-up challenges.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for constructing substituted benzothiophenes. However, they are sensitive to various parameters that can become more pronounced at scale.

Problem: Catalyst Deactivation

  • Symptom: The reaction stalls before completion, or a significantly higher catalyst loading is required on a larger scale.

  • Causality & Troubleshooting:

    • Poisoning: Sulfur compounds in starting materials or impurities can poison the palladium catalyst.[3]

      • Solution: Rigorously purify all starting materials. Consider pre-treating starting materials with a scavenger to remove sulfur-containing impurities.

    • Oxidative Degradation: Exposure to oxygen can lead to the formation of inactive palladium oxides.

      • Solution: Ensure all solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

    • Thermal Decomposition: High reaction temperatures can lead to catalyst agglomeration and loss of activity.

      • Solution: Optimize the reaction temperature to the lowest effective level. Ensure efficient heat removal to prevent localized overheating.

Workflow for Troubleshooting Catalyst Deactivation

A Reaction Stalls or Requires High Catalyst Loading B Analyze Starting Materials for Impurities (GC-MS, ICP-MS) A->B C Impurities Detected? B->C D Purify Starting Materials (e.g., recrystallization, distillation) C->D Yes E Check Inert Atmosphere and Solvent Degassing C->E No K Re-run Reaction with Purified Materials and Optimized Conditions D->K F Oxygen Present? E->F G Improve Degassing and Inerting Procedures F->G Yes H Monitor Reaction Temperature Profile F->H No G->K I Temperature Spikes or Overheating? H->I J Improve Heat Transfer and Temperature Control I->J Yes I->K No J->K

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Guide 2: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction to form 2-aminothiophenes, which can be precursors to benzothiophenes. Scale-up can present challenges related to reaction control and product isolation.

Problem: Low Yield and Byproduct Formation

  • Symptom: The desired 2-aminothiophene is obtained in low yield, with significant amounts of byproducts.

  • Causality & Troubleshooting:

    • Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[4][5]

      • Solution: The choice of base is crucial. Morpholine or piperidine are commonly used. For less reactive ketones, a stronger base or a two-step procedure (isolating the Knoevenagel adduct first) may be necessary.[6]

    • Poor Sulfur Reactivity: Elemental sulfur can be difficult to dissolve and may react sluggishly.

      • Solution: Use a polar solvent like ethanol or DMF to improve sulfur solubility. Gentle heating (40-50 °C) can increase reactivity, but excessive heat can promote side reactions.[6]

    • Side Reactions: The intermediate Michael adduct can undergo alternative cyclization pathways or polymerization.

      • Solution: Strict control of reaction temperature and stoichiometry is essential. Slow addition of one of the reactants can sometimes minimize side reactions.

Quantitative Data: Representative Gewald Reaction Conditions

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Key Considerations for Scale-Up
Solvent Volume 20-30 mL2-3 LEnsure adequate mixing and heat transfer.
Base (Morpholine) 10-20 mol%10-20 mol%Dosing rate may need to be controlled to manage exotherm.
Temperature 25-50 °C25-50 °CRequires efficient reactor cooling to maintain this temperature.
Reaction Time 2-6 hours4-12 hoursMonitor by in-process controls (e.g., HPLC) to determine endpoint.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common benzothiophene syntheses, with annotations highlighting critical parameters for successful scale-up.

Protocol 1: Friedel-Crafts Acylation of Benzothiophene

This protocol describes the synthesis of 3-acetylbenzo[b]thiophene, a common intermediate.

Materials:

  • Benzothiophene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge benzothiophene and anhydrous DCM.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Lewis Acid Addition: Add anhydrous aluminum chloride portion-wise, maintaining the internal temperature below 10 °C. Scale-up Consideration: The addition of AlCl₃ is exothermic. Control the addition rate to manage the heat evolution.

  • Acyl Chloride Addition: Add acetyl chloride dropwise via the addition funnel over 30-60 minutes, keeping the temperature below 10 °C. Scale-up Consideration: This is also an exothermic step. The addition rate is a critical parameter for temperature control.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing crushed ice and 1M HCl, with vigorous stirring. Safety Note: The quenching of the AlCl₃ complex is highly exothermic and releases HCl gas. This must be done in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Protocol 2: Gewald Synthesis of a 2-Aminobenzothiophene Derivative

This protocol outlines the one-pot synthesis of a substituted 2-aminobenzothiophene from cyclohexanone and malononitrile.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • Reaction Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • Base Addition: Add morpholine to the mixture. Scale-up Consideration: The initial Knoevenagel condensation can be exothermic. Monitor the temperature upon base addition.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol.

Section 4: Safety and Environmental Considerations in Scale-Up

Scaling up chemical syntheses introduces significant safety and environmental challenges that must be proactively managed.

Hazardous Reagents in Benzothiophene Synthesis:

  • Thiophenols: Many benzothiophene syntheses utilize thiophenols or their derivatives. These compounds are toxic, have a strong and unpleasant odor, and are readily absorbed through the skin.[7][8][9][10]

    • Handling: Always handle thiophenols in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Organolithium Reagents (e.g., n-BuLi): Used in some functionalization reactions, these are pyrophoric and react violently with water.

    • Handling: Use under a strict inert atmosphere (nitrogen or argon). Transfer using syringe techniques. Have a Class D fire extinguisher readily available.[1][11][12][13]

  • Palladium Catalysts: While the metal itself is of low toxicity, palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions when it is dry and exposed to air.[1][11][14][15][16]

    • Handling: Handle in a wet state whenever possible. If dry, handle under an inert atmosphere.

Managing Exothermic Reactions:

As discussed, many reactions in benzothiophene synthesis are exothermic. Failure to control heat evolution can lead to runaway reactions, explosions, and the release of toxic materials.

Logical Relationship for Exotherm Management

A Exothermic Reaction Identified B Characterize Heat of Reaction (DSC, RC1) A->B C Select Appropriate Reactor with Sufficient Cooling Capacity B->C D Implement Controlled Dosing of Reagents C->D E Establish Emergency Cooling and Quench Procedures D->E F Safe and Controlled Scale-Up E->F

Caption: Key steps for managing exothermic reactions during scale-up.

References

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.[Link]

  • Synthesis of benzothiophenes via sulfonium-[17][17]-rearrangement of aryl sulfoxides with allenenitriles. Organic Chemistry Frontiers.[Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.[Link]

  • Thiophenol - SAFETY DATA SHEET. Thermo Fisher Scientific.[Link]

  • Material Safety Data Sheet - Thiophenol. Cole-Parmer.[Link]

  • Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). Penta Manufacturing Company.[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.[Link]

  • Process for the synthesis of benzothiophenes.
  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap.[Link]

  • for the use of hazardous materials or equipment. University of California, Santa Barbara. [https://labs.chem.ucsb.edu/moretto/antonio/sop/Grignard Reagents and Organolithiums SOP.pdf]([Link] Reagents and Organolithiums SOP.pdf)

  • Gewald reaction. Wikipedia.[Link]

  • Gewald Reaction. Organic Chemistry Portal.[Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate.[Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside.[Link]

  • Case Study - Rapid Scale-Up. Apex Molecular.[Link]

  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. National Institutes of Health.[Link]

  • 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. Scribd.[Link]

  • Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Organic Chemistry Portal.[Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. [https://www.ehs.uci.edu/sop/pyrophorics/Procedures for Safe Use of Pyrophoric Organolithium Reagents.pdf]([Link] for Safe Use of Pyrophoric Organolithium Reagents.pdf)

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.[Link]

  • Industrial Friedel–Crafts Chemistry. ResearchGate.[Link]

  • Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters.[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.[Link]

  • What are the limitations of Fridel-Craft Alkylation? Quora.[Link])

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.[Link])

Sources

Technical Support Center: Overcoming Low Yields in Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Benzothiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered in the synthesis of this critical heterocyclic scaffold.

I. Frequently Asked Questions (FAQs)

This section tackles common issues that can lead to low yields and other undesirable outcomes in palladium-catalyzed benzothiophene synthesis.

Question 1: My reaction is yielding a black precipitate and a low yield of the desired benzothiophene. What is happening and how can I fix it?

Answer: A low yield accompanied by a black precipitate is a classic sign of the formation of palladium black.[1] This occurs when the active Pd(0) catalyst agglomerates and loses its catalytic activity.[1][2] Several factors can contribute to this issue:

  • Oxygen Sensitivity: Phosphine ligands, commonly used in these reactions, can be sensitive to oxygen. Their oxidation leads to ligand loss and subsequent precipitation of palladium.[1]

  • Ligand Instability or Incorrect Ratio: The chosen ligand may not be stable under the reaction conditions, or the ligand-to-palladium ratio might be suboptimal, leaving Pd(0) species unprotected.[1]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[1]

Troubleshooting Steps:

  • Thoroughly Degas Solvents: Remove dissolved oxygen from all solvents and reagents. Common methods include the freeze-pump-thaw technique or sparging with an inert gas like argon or nitrogen.[1]

  • Verify Ligand and Catalyst Quality: Ensure the purity and proper storage of your palladium precursor and ligands.

  • Optimize Ligand-to-Palladium Ratio: The efficiency of the active catalyst formation is highly dependent on this ratio.[1] A screening of different ratios is recommended to find the optimal conditions.

  • Moderate Reaction Temperature: Investigate if running the reaction at a lower temperature improves catalyst stability and yield.

Question 2: I am observing significant homocoupling of my starting materials. How can I minimize these side reactions?

Answer: Homocoupling is a prevalent side reaction where two identical molecules couple, for instance, two aryl boronic acids or two benzothiophene molecules.[1] This is a common issue in direct arylation reactions.

Strategies to Suppress Homocoupling:

  • Choice of Oxidant: In oxidative C-H functionalization reactions, the choice and amount of the oxidant, such as Cu(OAc)₂, can significantly influence the reaction outcome.[3][4]

  • Solvent Selection: The solvent can impact both the solubility of reactants and the reaction mechanism. Polar aprotic solvents like DMSO or DMF have been shown to be effective in certain systems.[3][4]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the coupling partners can disfavor homocoupling.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

Question 3: My reaction is not going to completion, and I have a mixture of starting materials and product. What factors should I investigate?

Answer: Incomplete conversion can stem from several issues related to catalyst activity and reaction conditions.

  • Inefficient Pre-catalyst Reduction: Many palladium-catalyzed reactions start with a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. Inefficient reduction leads to low catalytic activity.[2][5] Consider using a pre-catalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃.[2]

  • Catalyst Deactivation: Besides the formation of palladium black, other deactivation pathways exist. The active catalyst can be deactivated by impurities in the reagents or solvents.[6][7]

  • Insufficient Catalyst Loading: While lower catalyst loadings are generally preferred, for challenging reactions, an increase in the catalyst loading might be necessary to drive the reaction to completion.[2][8]

  • Sub-optimal Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion. A time-course study can help determine the optimal reaction duration.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific synthetic strategies.

Guide 1: Low Yields in Annulation of Aryl Sulfides with Alkynes

The palladium-catalyzed annulation of aryl sulfides with alkynes is a powerful method for synthesizing 2,3-disubstituted benzothiophenes.[9][10][11][12] However, low yields can be a significant hurdle. A key challenge in this reaction is the potential for the sulfur atom in the starting material to poison the palladium catalyst.[11][12]

Troubleshooting Workflow:

Start Low Yield in Annulation Reaction Check_Catalyst Evaluate Catalyst System (Pd Source and Ligand) Start->Check_Catalyst Check_Base Optimize Base Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Solvent Screen Solvents Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Check_Temp Adjust Temperature Check_Solvent->Check_Temp No Improvement Check_Solvent->Success Improvement Check_Temp->Success Improvement

Caption: Troubleshooting workflow for low yields in the annulation of aryl sulfides with alkynes.

Detailed Steps:

  • Catalyst System Evaluation:

    • Palladium Source: While Pd(OAc)₂ is commonly used, other sources like PdCl₂ or Pd(TFA)₂ might offer better results depending on the specific substrates.[13][14]

    • Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often promote the desired catalytic cycle. Consider screening ligands like PPh₃.[12] The ligand can also influence regioselectivity.[12]

  • Base Optimization:

    • The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃) and organic bases (e.g., DBU).[12] The choice of base can significantly impact the yield.

  • Solvent Screening:

    • Solvents like DMF and toluene are often employed.[12][15] The polarity and coordinating ability of the solvent can affect catalyst stability and reactivity.

  • Temperature Adjustment:

    • These reactions are typically run at elevated temperatures (e.g., 130-160 °C).[12][15] However, excessively high temperatures can lead to catalyst decomposition.[1] A careful optimization of the reaction temperature is necessary.

Guide 2: Poor Yields in Oxidative C-H Functionalization/Arylation

Direct C-H functionalization is an atom-economical approach to benzothiophene derivatives.[16] However, achieving high yields and selectivity can be challenging.

Key Parameters for Optimization:

ParameterCommon ChoicesConsiderations
Palladium Catalyst Pd(OAc)₂, PdCl₂Catalyst choice can significantly impact yield.[3]
Oxidant Cu(OAc)₂, AgOAc, AgOPivThe oxidant is crucial for regenerating the active Pd(II) catalyst.[3][13] Its choice can dramatically affect the outcome.
Solvent DMSO, DMF, Dioxane, THFSolvent polarity can influence the reaction rate and selectivity.[3][13]
Additive Pyridine, PivOHAdditives can act as ligands or co-catalysts, enhancing the reaction efficiency.[3][13]
Temperature 80-120 °CBalancing reaction rate and catalyst stability is key.[3][13]

Plausible Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation:

Pd_II Pd(II) IM1 IM1 (Cyclopalladated Intermediate) Pd_II->IM1 C-H Activation (Benzothiophene) IM2 IM2 IM1->IM2 Transmetalation (with Arylboronic Acid) Pd_0 Pd(0) IM2->Pd_0 Reductive Elimination (Product Formation) Pd_0->Pd_II Re-oxidation (by Oxidant)

Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H arylation of benzothiophenes.[16]

III. Experimental Protocols

Optimized Protocol for C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides

This protocol is based on an optimized procedure for the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which has been shown to provide high yields.[3]

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Cu(OAc)₂ (2.0 equiv)

  • Pyridine (3.0 equiv)

  • DMSO (solvent)

Procedure:

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.

  • Add DMSO to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene 1,1-dioxide.[3]

IV. Concluding Remarks

Overcoming low yields in palladium-catalyzed benzothiophene synthesis requires a systematic approach to troubleshooting and optimization. By carefully considering the choice of catalyst, ligands, solvents, bases, and reaction conditions, researchers can significantly improve the efficiency and reliability of these powerful synthetic methods. This guide provides a starting point for addressing common challenges, and further exploration of the cited literature is encouraged for more specific applications.

V. References

  • Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Retrieved January 19, 2026, from [Link]

  • Giri, R., & Daugulis, O. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6580-6588. [Link]

  • ResearchGate. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. Retrieved January 19, 2026, from [Link]

  • Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]

  • Masuya, Y., Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315. [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 8(11), 10688-10697. [Link]

  • Tobisu, M., et al. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2567-2571. [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 8(11), 10688-10697. [Link]

  • ResearchGate. (2025). Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • Semantic Scholar. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Double Annulations To Construct Multisubstituted Benzodifurans. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Link]

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. [Link]

  • ResearchGate. (n.d.). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 19, 2026, from [Link]

  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

Sources

addressing impurities in crude 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 7-Fluoro-1-benzothiophene-2-carbohydrazide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and resolve purity issues effectively. This guide is structured as a series of frequently asked questions, addressing common challenges encountered during the synthesis and purification of this important chemical entity.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound, and where do they come from?

A1: Understanding the potential impurities is the first step in devising a purification strategy. Impurities in your crude product typically originate from the synthetic route used. The most common synthesis involves the hydrazinolysis of a corresponding ester (e.g., methyl or ethyl 7-fluoro-1-benzothiophene-2-carboxylate) with hydrazine hydrate.[1][2]

Based on this, you can anticipate several classes of impurities:

  • Starting Materials: Incomplete reactions are a primary source of contamination.

  • Side-Reaction Products: Unintended reactions occurring under the synthesis conditions.

  • Degradation Products: The target molecule may degrade due to factors like moisture or pH.

The table below summarizes the most likely contaminants:

Impurity Name Chemical Structure Probable Source Notes
Ethyl/Methyl 7-fluoro-1-benzothiophene-2-carboxylate R = CH₃ or C₂H₅Unreacted starting material from incomplete hydrazinolysis.[1]Often a major component of the crude mixture. Its removal is critical.
7-Fluoro-1-benzothiophene-2-carboxylic acid Hydrolysis of the starting ester or the final carbohydrazide product.[3][4]Presence of water during the reaction or workup can promote its formation.
Hydrazine H₂N-NH₂Excess reagent from the hydrazinolysis step.Highly water-soluble, typically removed during aqueous workup. Can be toxic.[5]
N,N'-bis(7-fluoro-1-benzothiophene-2-carbonyl)hydrazine A side-product where two molecules of the benzothiophene ester react with one molecule of hydrazine.Less common but possible, especially with stoichiometry imbalances.
Residual Solvents e.g., Ethanol, TolueneSolvents used in the reaction or purification steps.Can often be removed by drying under high vacuum.
Q2: My crude product is an off-white or yellowish solid with a broad melting point range. How do I approach its purification?

A2: This is a classic presentation of an impure solid. The discoloration and broad melting range confirm the presence of the impurities listed above. A systematic purification workflow is necessary to isolate the desired high-purity compound. The general approach involves removing major impurities through a primary purification technique, followed by a final polishing step and rigorous analytical confirmation.

Below is a standard workflow for the purification and analysis of your crude product.

G cluster_0 Purification Phase cluster_1 Analysis & Final Product Crude Crude Product (Off-white solid) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize Chromatography Secondary Purification: Flash Chromatography (If needed) Recrystallization->Chromatography If purity is still low Analysis Purity & Identity Check (LC-MS, NMR, MP) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure 7-Fluoro-1-benzothiophene- 2-carbohydrazide (>98%) Analysis->PureProduct Meets specifications

Caption: General purification and analysis workflow.

The two most powerful techniques at your disposal are recrystallization and column chromatography. Recrystallization is often the most efficient method for removing the bulk of impurities from crystalline solids.[6]

Q3: Can you provide a detailed protocol for recrystallizing crude this compound?

A3: Absolutely. Recrystallization is an excellent choice for this compound. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent. For benzothiophene derivatives, C1-C8 alcohols or their mixtures with water are often effective recrystallization solvents.[6]

Recommended Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is too good a solvent. If it is sparingly soluble, heat the mixture. If it dissolves when hot but not when cold, it is a good candidate.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is a critical step; using too much solvent will significantly reduce your yield.[6]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a white, crystalline solid with a sharp melting point.

Q4: My recrystallization failed to significantly improve purity. What are the common pitfalls and how can I troubleshoot them?

A4: This is a common issue that can often be resolved by systematically evaluating your procedure. The goal is to find a solvent system where your desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

Use the following troubleshooting guide to diagnose the problem:

G Start Recrystallization Purity < Target Q1 Did the product 'oil out' instead of crystallizing? Start->Q1 A1_Yes Solution was likely supersaturated or cooled too fast. Action: Re-heat, add slightly more solvent, and cool slower. Q1->A1_Yes Yes Q2 Was the yield very low? Q1->Q2 No End Proceed to Alternative Purification A1_Yes->End A2_Yes Too much solvent was used or the compound is too soluble. Action: Concentrate the mother liquor or choose a less polar solvent. Q2->A2_Yes Yes Q3 Purity is still low despite good crystal formation? Q2->Q3 No A2_Yes->End A3_Yes Impurity may have similar solubility (co-crystallization). Action: Try a different solvent system or switch to flash chromatography. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for recrystallization.

If recrystallization proves ineffective, it is likely that an impurity has a very similar solubility profile to your product. In this case, flash column chromatography is the recommended next step. For a carbohydrazide, which is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be effective.[7][8]

Chromatography Technique Stationary Phase Typical Mobile Phase Elution Principle
Normal Phase / HILIC Silica Gel or Amine-functionalized Silica[8]Non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient)More polar compounds elute last.
Reversed-Phase (C18) C18-functionalized Silica[9]Polar solvent system (e.g., Water/Acetonitrile gradient)More polar compounds elute first.[7][9]

Given the polarity of the carbohydrazide functional group, Reversed-Phase (C18) chromatography is an excellent starting point.

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is essential to unequivocally confirm both the identity and purity of your this compound.

Technique Purpose Expected Result for a Pure Sample
¹H NMR Structural confirmation and detection of proton-bearing impurities.Clean spectrum with expected chemical shifts and integration values for all protons on the benzothiophene ring and the hydrazide group.
¹⁹F NMR Confirmation of the fluorine atom's presence and chemical environment.A single peak corresponding to the fluorine atom at the 7-position.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram (>98% area) with a mass spectrum showing the correct molecular ion peak (m/z for [M+H]⁺ ≈ 211.03).
FTIR Functional group identification.Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C-F stretching.[5]
Melting Point Purity assessment.A sharp melting point range (e.g., within 1-2 °C). A broad range indicates impurities.

References

  • Purification method of benzothiophene.
  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. ACS Publications. [Link]

  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. PubMed Central. [Link]

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PubMed Central. [Link]

  • Strategies to Purify Carbohydrate Based Compounds. Teledyne ISCO. [Link]

  • Process for making carbohydrazide.
  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. IRIS. [Link]

  • 7-Fluoro-1-benzothiophene. PubChem. [Link]

  • Purification of simple carbohydrates with flash chromatography. Teledyne Labs. [Link]

  • Process for the synthesis of benzothiophenes.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]

  • The chemistry of carbohydrazide and thiocarbohydrazide. PubMed. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Synthesis method of carbohydrazide.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. National Institutes of Health. [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI. [Link]

  • Organic reactions: Hydrolysis. Monash University. [Link]

Sources

Technical Support Center: Carbohydrazide Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize carbohydrazide compounds in their experiments. As a versatile and highly reactive molecule, carbohydrazide's efficacy is deeply tied to its stability in solution. This resource provides in-depth, field-proven insights into maintaining the integrity of your carbohydrazide solutions, troubleshooting common issues, and ensuring the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability of carbohydrazide in solution.

Category 1: General Stability, Storage, and Handling

Q1: What is the general stability profile of solid carbohydrazide, and how should it be stored?

A: Solid carbohydrazide is a white crystalline powder that is stable under recommended storage conditions.[1][2] However, it is sensitive to heat, UV exposure, and incompatible materials. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][3][4] For long-term storage, refrigeration at 2-8°C is recommended.[4] Exposure to heat can lead to decomposition and, under confinement, may pose an explosion risk.[1][5]

Q2: My aqueous stock solution of carbohydrazide has formed a precipitate after refrigeration. Is it still usable?

A: This is a common issue related to temperature-dependent solubility. Concentrated aqueous solutions of carbohydrazide can form precipitates when cooled.[6] At temperatures below 40°F (~4.4°C), the product may lose stability and form precipitates.[6]

Troubleshooting Steps:

  • Gently warm the solution to room temperature. The precipitate should redissolve if it is solely due to temperature effects.

  • Visually inspect the solution for clarity. If it becomes clear, it is likely usable.

  • For critical applications, it is advisable to perform a concentration check using a validated analytical method to ensure no significant degradation has occurred.

Q3: What materials are incompatible with carbohydrazide solutions?

A: Carbohydrazide is a strong reducing agent and should not be mixed with strong oxidizing agents (e.g., peroxides, nitrates, chromates), strong acids, or nitrites.[1][6][7] Contact with these substances can trigger exothermic reactions, leading to degradation, gas evolution, and potentially hazardous situations like fires or explosions.[6]

Category 2: Solution Preparation and Experimental Use

Q4: What is the best solvent for preparing carbohydrazide solutions?

A: Carbohydrazide is highly soluble in water.[3][8] It is largely insoluble in most organic solvents, including alcohol, ether, and benzene.[3][8] Therefore, for most applications, high-purity water (e.g., deionized or distilled) is the recommended solvent. The dissolution process in water is endothermic, meaning it absorbs heat and the solution will feel cool.[3][9]

SolventSolubility
Water Very Soluble[3][8]
Alcohol Insoluble/Slightly Soluble[3][8][9]
Ether Insoluble[3][8][9]
Benzene Insoluble[3][8][9]

Q5: How does pH affect the stability of carbohydrazide in aqueous solutions?

A: The stability of hydrazide-based compounds in solution is pH-dependent. Generally, stability increases as the pH approaches neutrality (pH 7.0).[10] Strongly acidic or alkaline conditions can accelerate hydrolysis. In acidic conditions (pH 4.0-6.0), the rate of hydrolysis for related hydrazide conjugates increases significantly.[10] The reaction of carbohydrazide with ortho-formylphenylboronic acid, for example, shows a pH-dependent reversibility, highlighting the impact of pH on the stability of the resulting bond.[11] For applications where carbohydrazide is used as an oxygen scavenger, the pH of a 12% water solution is typically around 8.45 ± 1.25.[5]

Q6: I'm using carbohydrazide for bioconjugation by reacting it with an aldehyde. The reaction is inefficient. Could stability be the issue?

A: Yes, stability is a critical factor. The reaction between a hydrazide and an aldehyde to form a hydrazone is reversible and pH-dependent.[12][13] If your reaction buffer is too acidic, the equilibrium may favor the reactants, or the hydrazone product may be unstable and hydrolyze.

Causality & Experimental Choices:

  • Mechanism: The nucleophilic attack of the hydrazide on the aldehyde carbonyl is the key step.[14] The stability of the resulting C=N bond in the hydrazone is crucial for a high yield.

  • Optimization: Ensure the pH of your reaction medium is optimized. While the reaction can be catalyzed by mild acid, excessively low pH can lead to hydrolysis of the product.[10] A pH range of 5.0 to 7.0 is a common starting point for such conjugations.

  • Self-Validation: Run a control reaction with a freshly prepared carbohydrazide solution under ideal conditions to benchmark your results. You can also monitor the reaction over time using an analytical technique like HPLC to assess both product formation and potential degradation.

Troubleshooting Guide

Use this section to diagnose and resolve specific experimental problems.

Problem 1: Inconsistent results or loss of compound activity over time.

This is often the primary indicator of compound degradation in your stock or working solutions.

G A Start: Inconsistent Results B Step 1: Visually Inspect Solution Is it clear and colorless? A->B C Step 2: Check Storage Conditions Was it stored at 2-8°C, protected from light? B->C If Yes H Action: Prepare Fresh Solution Use high-purity solvent and follow best practices. B->H If No (Cloudy/Colored) D Step 3: Verify Solution pH Is it within the optimal range (near neutral)? C->D If Yes C->H If No E Step 4: Quantify Concentration Use a reliable analytical method (e.g., PDTS). D->E If Yes D->H If No F Result: Concentration is Low E->F If Below Target G Result: Concentration is Correct E->G If Matches Target F->H I Action: Investigate Other Variables Check other reagents, instrument calibration, etc. G->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: My carbohydrazide solution is blocking the tubing of my instrument (e.g., HPLC, chemical injector).

This is typically caused by the precipitation of carbohydrazide or a foreign substance.[15]

Causality & Resolution:

  • Low Temperature Precipitation: As noted, carbohydrazide is less soluble at lower temperatures. If your lab or instrument is cool, the compound may be precipitating from a concentrated solution.

    • Solution: Prepare more dilute solutions for instrument use or gently warm the solution and lines. Ensure the solution remains at a stable temperature during the experiment.

  • Chemical Incompatibility: Precipitation can occur if carbohydrazide reacts with components in your buffer or mobile phase.[15]

    • Solution: Review all components of your solution for known incompatibilities, such as strong oxidizers or acids.[6][7] Prepare a fresh solution in a simplified, validated buffer.

  • Degradation Products: While less common, some degradation pathways could potentially lead to less soluble byproducts.

    • Solution: Prepare a fresh solution and filter it through a 0.22 µm syringe filter immediately before use to remove any particulates.

Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Carbohydrazide Stock Solution

This protocol provides a standardized method for preparing a reliable stock solution.

Materials:

  • Carbohydrazide (CAS 497-18-7), high purity

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 50 mL)

  • Magnetic stirrer and stir bar

Methodology:

  • Calculate the required mass of carbohydrazide. The molecular weight of carbohydrazide is 90.09 g/mol .[8]

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.05 L × 90.09 g/mol = 0.4505 g

  • Weigh out 0.4505 g of solid carbohydrazide using an analytical balance.

  • Add approximately 30-40 mL of high-purity water to the 50 mL volumetric flask.

  • Carefully transfer the weighed carbohydrazide powder into the flask.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer at a low-to-medium speed. Stir until the solid is completely dissolved. The solution may feel cool to the touch as dissolution is endothermic.[9]

  • Once dissolved, remove the stir bar and carefully add water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer the solution to a clearly labeled, airtight storage container (amber glass is preferred to protect from light).

  • Storage: Store the stock solution at 2-8°C. For best results, use within 1-2 weeks. Always allow the solution to return to room temperature before use to ensure any potential precipitate has redissolved.

Protocol 2: Quantification of Carbohydrazide via the PDTS Method

This spectrophotometric method is a reliable way to verify the concentration of your carbohydrazide solution. It is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by carbohydrazide, followed by the reaction of Fe²⁺ with PDTS to form a colored complex.[16][17]

Materials:

  • Carbohydrazide solution (to be tested)

  • Ferric iron solution (FeCl₃ or similar)

  • PDTS (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) solution

  • pH buffer (to maintain optimal reaction pH)

  • UV-Vis Spectrophotometer and cuvettes

Methodology:

  • Prepare Standards: Create a series of calibration standards from a freshly prepared and accurately weighed carbohydrazide stock solution (e.g., 0, 0.05, 0.10, 0.25, 0.50 ppm).

  • Sample Preparation: Dilute your experimental carbohydrazide solution to fall within the concentration range of your standards.

  • Reaction: To a fixed volume of each standard and sample, add the ferric iron solution and the PDTS reagent in the correct order and volume as specified by commercially available kits or established literature methods.[16][17] Allow the color to develop for the recommended time.

  • Measurement: Measure the absorbance of the resulting peach-pink complex at the appropriate wavelength using the spectrophotometer.

  • Analysis: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression of this curve to determine the concentration of your unknown sample.

Trustworthiness Check: The linearity of your calibration curve (R² > 0.99) serves as a self-validating check for the assay's performance. Running a known control sample alongside your unknown provides additional confidence in the results.

Understanding Degradation Pathways

The stability of carbohydrazide is highly dependent on temperature. Understanding its thermal decomposition is crucial for applications in high-temperature environments like boiler systems.

G A Carbohydrazide (N₂H₃)₂CO B Hydrazine + Carbon Dioxide 2N₂H₄ + CO₂ A->B Hydrolysis (>150-180°C) C Ammonia + Nitrogen + Hydrogen 2NH₃ + N₂ + H₂ B->C Decomposition (>200°C)

Caption: Thermal decomposition pathway of carbohydrazide.

This pathway is particularly relevant in its industrial use as an oxygen scavenger in boilers, where it can initially react directly with oxygen and, at higher temperatures, decompose to hydrazine, which also acts as an oxygen scavenger.[18][19][20] The reaction with oxygen produces nitrogen, water, and carbon dioxide.[21]

References
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Rovira, E. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316. doi: 10.1016/0039-9140(92)80243-7.
  • Vizag Chemicals. (n.d.). Carbohydrazide.
  • Marinecare. (n.d.). Ask!Marine Care; Oxygen Scavengers.
  • Wikipedia. (n.d.). Carbohydrazide.
  • Silver Fern Chemical Inc. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - Carbohydrazide.
  • Florida Power & Light Company. (2001, March 26). Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbohydrazide: The Safer, Greener Alternative to Hydrazine for Oxygen Scavenging.
  • ChemicalBook. (2025, November 15). Carbohydrazide - Safety Data Sheet.
  • RXSOL Chemo Pharma International. (n.d.). Oxygen Scavenger Carbohydrazide.
  • AK Scientific, Inc. (n.d.). Carbohydrazide - Safety Data Sheet.
  • LookChem. (n.d.). Carbohydrazide| CAS 497-18-7 Raw Material.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. doi: 10.1016/j.carres.2008.11.007.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide - Safety Data Sheet.
  • Rahman, M. M., Al-Sulami, S. A., & Almauili, F. A. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 34-47.
  • Connect Chemicals. (n.d.). Carbohydrazide | CAS 497-18-7 | Supplier.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • CHEMetrics. (n.d.). Carbohydrazide, Carbon Dioxide.
  • Galgo Chemtricals. (n.d.). Carbohydrazide Test Kits | Accurate results in < 2 minutes.
  • Analytice. (n.d.). Carbohydrazide - analysis.
  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide Revision 4.
  • White, C. J., Piraino, S. M., & Maynard, H. D. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0218965.
  • Semantic Scholar. (n.d.). Determination of carbohydrazide at trace and subtrace levels.
  • Guidechem. (n.d.). How to Synthesize Carbohydrazide Efficiently and Economically? - FAQ.
  • Labcompare. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • RX Chemicals. (n.d.). Carbohydrazide.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.

Sources

Technical Support Center: Enhancing Regioselectivity in Benzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzothiophene chemistry. Benzothiophene and its derivatives are critical scaffolds in pharmaceuticals and organic materials, making the precise control of their functionalization a paramount objective.[1][2]

This document moves beyond standard textbook procedures to address the real-world challenges of regioselectivity. Here, we tackle common experimental pitfalls in a direct question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.

Understanding the Benzothiophene Core: A Reactivity Primer

Before troubleshooting, it's crucial to understand the inherent electronic properties of the benzothiophene scaffold. The thiophene ring is generally more electron-rich and thus more reactive towards electrophiles than the fused benzene ring.[3] Within the thiophene ring, the C3 position is the preferred site for electrophilic substitution, a consequence of the stability of the cationic intermediate formed during the reaction.[3][4] However, metalation and other C-H activation strategies often favor the more acidic C2 position.[5] This dichotomy between C2 and C3 reactivity is the source of many regioselectivity challenges.

Section 1: Troubleshooting C2 vs. C3 Selectivity in the Thiophene Ring

The C2/C3 position is the most common site for initial functionalization. Achieving high selectivity here is the foundation for more complex derivatives.

Q1: I'm attempting a direct C-H arylation on an unsubstituted benzothiophene and getting a mixture of C2 and C3 isomers. How can I favor C3 arylation?

A1: This is a classic challenge. While C3 is the electronically preferred site for electrophilic attack, many palladium-catalyzed direct C-H arylations show a kinetic preference for the C2 position.[5] Functionalization at C3 is often more demanding than at C2 due to these regioselectivity issues.[6][7][8]

Core Problem: The catalytic cycle, particularly the C-H activation step (often a concerted metalation-deprotonation pathway), can have a lower activation energy at the C2 proton.

Troubleshooting Strategies:

  • Block the C2 Position: If your synthesis allows, the most straightforward approach is to start with a C2-substituted benzothiophene. If the C2 position is unavailable, C-H bond activation at the C3-position becomes a viable alternative.[5]

  • Employ a C2-Directing Group: Forcing the catalyst to the C3 position can be achieved by installing a directing group at C2. This strategy, however, adds steps for installation and removal.

  • Leverage Benzothiophene S-Oxides (Umpolung Strategy): A more advanced, metal-free approach involves oxidizing the benzothiophene to its corresponding S-oxide. This alters the electronic properties of the ring system. Using an interrupted Pummerer reaction, you can achieve completely regioselective C3-arylation and alkylation without the need for a directing group.[6][7][8] This method works under mild, metal-free conditions.[6][7][8]

Experimental Protocol: C3-Arylation via Benzothiophene S-Oxide

This protocol is based on the Procter group's work on interrupted Pummerer reactions for C3 functionalization.[6]

  • Oxidation: Dissolve the starting benzothiophene in a suitable solvent (e.g., CH₂Cl₂). Cool to 0 °C. Add m-CPBA (meta-chloroperoxybenzoic acid) and a Lewis acid such as BF₃·OEt₂. Monitor by TLC until the starting material is consumed. Quench carefully and perform an aqueous workup to isolate the benzothiophene S-oxide.

  • Coupling: Dissolve the benzothiophene S-oxide and the phenol coupling partner (1.5-2.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the mixture to -78 °C and add trifluoroacetic anhydride (TFAA) (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Workup & Elimination: Quench the reaction, perform a standard aqueous workup, and isolate the crude thioacetal intermediate. This intermediate can then be treated with a base (e.g., DBU) or mild acid to facilitate elimination and afford the C3-arylated benzothiophene.

Q2: My lithiation of benzothiophene with n-BuLi gives me exclusively the C2-lithiated species. How can I generate the C3-anion?

A2: You are observing the kinetically favored deprotonation. The C2 proton is more acidic than the C3 proton, leading to rapid and selective metalation at that site with alkyllithium bases like n-BuLi.

Troubleshooting Strategies:

  • Isomerization/Migration: One classic strategy is to perform the C2-lithiation and then induce a migration. This often requires specific additives or thermal conditions, which can be substrate-dependent and difficult to control.

  • Halogen-Metal Exchange: The most reliable method is to start with a 3-halobenzothiophene (e.g., 3-bromobenzothiophene). Performing a halogen-metal exchange, typically with n-BuLi or t-BuLi at low temperatures (-78 °C), will cleanly generate the 3-lithiobenzothiophene species, which can then be trapped with your desired electrophile.

  • Directed ortho-Metalation (DoM): If you have a directing group at the C4 position, it is possible to direct lithiation to the C3 position. However, this is less common and highly dependent on the choice of directing group and reaction conditions.

Section 2: Functionalizing the Benzene Ring (C4-C7 Positions)

Selectively functionalizing the benzene portion of the scaffold while the more reactive thiophene ring is present is a significant challenge. Success hinges on exploiting subtle differences in reactivity or employing powerful directing-group strategies.

Q3: I need to install a substituent at the C4 position, but all my attempts at C-H activation are failing or giving complex mixtures. What are the key factors for success?

A3: Direct C-H functionalization at the C4 position is rare without a directing group.[9] The inherent reactivity of the C2/C3 positions usually leads to reactions occurring there first.

Troubleshooting Strategies:

  • Install a C3 Directing Group: The most robust strategy is to place a coordinating substituent at the C3 position to direct a metal catalyst to the C4 C-H bond.[9] While several directing groups can be used, this approach requires additional synthetic steps.

  • Metal-Free C4 Arylation via S-Oxides: A novel and highly effective method bypasses the need for transition metals and directing groups. By activating benzothiophenes as their S-oxides, a formal C-H/C-H coupling with phenols can be achieved to access C4-arylated products.[9][10] This process requires an electron-withdrawing group at the C3 position to be effective.[9][10] Computational studies suggest the reaction proceeds via a π-complex between the benzothiophene and a phenoxonium cation, with the addition at C4 being favored over C3.[9][10]

Data Presentation: Comparison of C4-Arylation Strategies

StrategyKey ReagentsDirecting Group Required?Metal Catalyst Required?Key LimitationReference
Directed C-H ActivationPd(OAc)₂, RuCl₃, etc.Yes (at C3 position)YesRequires synthesis and removal of directing group.[9]
S-Oxide ActivationTFAA, PhenolsNo (but requires C3-EWG)NoScope can be limited by the electronic nature of the C3 substituent.[9][10]
Q4: How can I selectively brominate the benzene ring (e.g., at C5 or C6) without reacting at the C3 position?

A4: This requires careful control of electrophilic aromatic substitution conditions to favor reaction on the less reactive carbocyclic ring.

Core Problem: The thiophene ring is highly activated towards electrophiles. Standard bromination conditions (e.g., Br₂ in acetic acid) will almost certainly yield the 3-bromobenzothiophene.

Troubleshooting Strategies:

  • Block the C3 Position: Start with a C3-substituted benzothiophene. With the most reactive site blocked, electrophilic substitution will be forced onto the benzene ring. The directing effects of the C3 substituent and any other substituents will then determine the final regiochemical outcome (C4-C7).

  • Control Reaction Conditions: In some cases, using a milder brominating agent and a non-polar solvent at low temperatures can favor substitution on the benzene ring, but this often leads to mixtures and is not a general solution.

  • Utilize a Sulfonamide Directing Group: A powerful strategy is to install a sulfonamide group at the C3 position. This group can deactivate the thiophene ring towards further electrophilic attack while also acting as a directing group for subsequent metal-catalyzed C-H functionalization on the benzene ring.

Visualization of Key Concepts

To better assist in experimental design, the following diagrams illustrate the core principles of benzothiophene reactivity and a general troubleshooting workflow.

cluster_BT Benzothiophene Reactivity Map BT Benzothiophene C2 C2 C3 C3 C4 C4 C7 C7 Metalation Metalation / C-H Activation (Kinetic Control) Metalation->C2 Most Acidic Proton Electrophilic Electrophilic Substitution (Thermodynamic Control) Electrophilic->C3 Most Nucleophilic Directed Directed C-H Activation (Chelation Control) Directed->C4 Requires C3-DG Directed->C7 Requires C2-DG

Caption: General reactivity map for benzothiophene functionalization.

G start Goal: Functionalize a specific position c2c3 Is the target C2 or C3? start->c2c3 benzene_ring Is the target on the benzene ring (C4-C7)? c2c3->benzene_ring No lithiation Metalation / Lithiation? c2c3->lithiation Yes electrophilic Electrophilic Addition / Arylation? c2c3->electrophilic No (to lithiation) directing_group Use a Directing Group (DG) at C2 or C3 to guide catalyst. benzene_ring->directing_group Yes block_and_sub Block C3 position, then perform Electrophilic Substitution. benzene_ring->block_and_sub c4_s_oxide For C4-Arylation, use S-Oxide + C3-EWG method. benzene_ring->c4_s_oxide c2_lith Use n-BuLi directly. (Kinetic Product) lithiation->c2_lith Target: C2 c3_lith Use 3-Halogen starting material + Halogen-Metal Exchange. lithiation->c3_lith Target: C3 c3_aryl Use S-Oxide Umpolung Strategy for high C3 selectivity. electrophilic->c3_aryl Target: C3 c2_aryl Standard Pd-catalyzed C-H activation often favors C2. electrophilic->c2_aryl Target: C2

Caption: Troubleshooting workflow for regioselective benzothiophene functionalization.

References

  • Fernández-Salas, J. A., Hedtke, C., Shrives, H. J., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]

  • Bisht, R., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(27), e202303444. [Link]

  • Kumar, M. P., et al. (2024). A Review on Functionalization of Benzo-5,6-Fused Bicyclic Heteroaromatic Compounds. Chemistry – An Asian Journal. [Link]

  • Al-Mansoor, F. F., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21. [Link]

  • Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed, [Link]

  • Procter, D. J., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. ResearchGate. [Link]

  • Doucet, H., et al. (2010). Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation. European Journal of Organic Chemistry. [Link]

  • Dhayalan, V., et al. (2024). Formation of functionalized benzothiophene scaffolds through Newman-Kwart reaction. ResearchGate. [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. IDEAS/RePEc. [Link]

  • Various Authors. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). Benzothiophene. PubChem Compound Summary. [Link]

  • Procter, D. J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679. [Link]

  • Glorius, F., et al. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society. [Link]

  • Kovševič, A., Jaglinskaitė, I., & Kederienė, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. Open Readings 2024 Conference Proceedings. [Link]

  • Procter, D. J., et al. (2019). Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes. Angewandte Chemie International Edition, 58(26), 8779-8783. [Link]

  • Procter, D. J., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. University of Manchester Research Explorer. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Drug Discovery

This guide provides a comprehensive, multi-faceted approach to validating the purity of synthesized 7-Fluoro-1-benzothiophene-2-carbohydrazide. We will move beyond a simple recitation of techniques, instead delving into the strategic application and comparative strengths of a suite of orthogonal analytical methods. As senior application scientists, our goal is to empower you with not only the "how" but also the "why" behind each experimental choice, ensuring a self-validating system for purity assessment that upholds the highest standards of scientific integrity.

Anticipating the Adversaries: A Synthesis Overview and Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A probable and efficient synthesis of this compound involves a two-step process:

  • Formation of the Benzothiophene Core: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid. This can be achieved through various established methods for benzothiophene synthesis.

  • Formation of the Carbohydrazide: Subsequent reaction of the carboxylic acid with hydrazine hydrate.[1][2][3]

This synthetic pathway informs a logical and targeted approach to impurity profiling. The primary potential impurities to consider are:

  • Unreacted Starting Material: 7-Fluoro-1-benzothiophene-2-carboxylic acid.

  • Excess Reagent: Hydrazine hydrate.

  • Side-Reaction Products: Di-acylated hydrazine (N,N'-bis(7-fluoro-1-benzothiophene-2-carbonyl)hydrazine).

  • Process-Related Impurities: Intermediates and by-products from the synthesis of the benzothiophene core.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, methanol, ethyl acetate, dichloromethane).

Our analytical approach will be tailored to definitively identify and quantify these potential contaminants.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Carboxylic_Acid 7-Fluoro-1-benzothiophene-2-carboxylic acid Product This compound Carboxylic_Acid->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Impurity1 Unreacted Carboxylic Acid Product->Impurity1 Impurity3 Di-acylated Hydrazine Product->Impurity3 Impurity2 Excess Hydrazine Impurity4 Process-Related Impurities Impurity5 Residual Solvents

Figure 1: A conceptual overview of the synthetic pathway and potential impurities.

I. The Workhorse of Purity Determination: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the primary quantitative tool for assessing the purity of non-volatile organic compounds. Its strength lies in its ability to separate the target compound from closely related impurities, providing a percentage purity value based on the relative peak areas.

A. The Rationale Behind Method Selection

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The compound possesses a significant degree of hydrophobicity due to the benzothiophene ring system, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is preferable to an isocratic one to ensure the timely elution of both more polar impurities (like residual hydrazine) and potentially less polar by-products (like the di-acylated hydrazine).

B. Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm (monitor multiple wavelengths to ensure detection of all impurities).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

C. Data Interpretation and Comparative Analysis

A pure sample of this compound will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The unreacted carboxylic acid, being more polar, is expected to elute earlier than the carbohydrazide product. Conversely, the di-acylated hydrazine, with its larger, more hydrophobic structure, will have a longer retention time. The PDA detector is invaluable here, as it allows for the comparison of the UV-Vis spectra of each peak, aiding in the identification of impurities versus the target compound.

Compound Expected Retention Time (Relative) Rationale
Hydrazine HydrateVery Early / Void VolumeHighly polar, not retained on a C18 column.
7-Fluoro-1-benzothiophene-2-carboxylic acidEarlyMore polar than the carbohydrazide.
This compound Intermediate Target Compound.
Di-acylated HydrazineLateLarger and more hydrophobic.

Table 1: Expected relative elution order of the target compound and key impurities in RP-HPLC.

II. Unveiling Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and providing structural information about potential impurities. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying the components of a mixture.

A. Ionization and Fragmentation Insights

Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this compound, and it will readily form a protonated molecule, [M+H]⁺.[5] Electron impact (EI) ionization, a harder technique, can provide valuable fragmentation information. The fragmentation pattern of the benzothiophene core is well-documented and often involves the loss of acetylene (C₂H₂) and carbon monosulfide (CS). The carbohydrazide moiety will also undergo characteristic cleavages.[6]

B. Experimental Protocol: LC-MS (ESI)
  • LC System: Utilize the HPLC conditions described in Section I.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

C. Expected Mass Spectra and Impurity Identification

The mass spectrum of the main HPLC peak should show a prominent ion at m/z 211.03, corresponding to the [M+H]⁺ of this compound (C₉H₇FN₂OS, exact mass: 210.03). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Compound Formula Exact Mass Expected [M+H]⁺
7-Fluoro-1-benzothiophene-2-carboxylic acidC₉H₅FO₂S196.00197.01
This compound C₉H₇FN₂OS 210.03 211.03
Di-acylated HydrazineC₁₈H₁₀F₂N₂O₂S₂388.02389.03

Table 2: Expected exact masses and [M+H]⁺ ions for the target compound and key impurities.

III. The Gold Standard of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule, making it a cornerstone for both identity confirmation and purity assessment. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. The Power of a Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants are highly sensitive to the electronic environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

  • ¹⁹F NMR: As fluorine has a natural abundance of 100% and is a spin-1/2 nucleus, ¹⁹F NMR is a very sensitive technique for confirming the presence and electronic environment of the fluorine atom.[7][8]

B. Experimental Protocol: NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable -NH- and -NH₂ protons.[9]

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

  • Experiments:

    • ¹H NMR (quantitative)

    • ¹³C NMR (with proton decoupling)

    • ¹⁹F NMR (with proton decoupling)

    • 2D NMR (COSY, HSQC, HMBC) for full structural assignment if necessary.

C. Spectral Interpretation and Purity Assessment

The ¹H NMR spectrum of the pure compound should show distinct signals for the aromatic protons of the benzothiophene ring system, as well as the -NH- and -NH₂ protons of the carbohydrazide group. The integration of these signals should correspond to the number of protons in each environment. The presence of signals corresponding to the unreacted carboxylic acid (which would lack the -NH- and -NH₂ signals and have a broad -COOH proton signal) or the di-acylated hydrazine (which would have a different aromatic proton integration and only -NH- signals) would indicate impurities. The ¹⁹F NMR will show a single resonance, and its chemical shift will be characteristic of the fluorine's position on the benzothiophene ring.

Purity_Validation Purity Validation Workflow HPLC HPLC (Quantitative Purity) Purity_Validation->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purity_Validation->MS NMR NMR Spectroscopy (Structural Confirmation) Purity_Validation->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Purity_Validation->FTIR EA Elemental Analysis (Elemental Composition) Purity_Validation->EA HPLC->MS LC-MS

Figure 2: A workflow diagram illustrating the orthogonal analytical techniques for purity validation.

IV. Complementary and Confirmatory Techniques

While HPLC, MS, and NMR form the core of a robust purity validation strategy, the following techniques provide valuable complementary and confirmatory data.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11][12]

  • Experimental Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Expected Absorptions:

    • ~3300-3200 cm⁻¹: N-H stretching vibrations of the hydrazide group.

    • ~1650 cm⁻¹: C=O stretching (Amide I band) of the carbohydrazide.

    • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic benzothiophene ring.

    • ~1250-1000 cm⁻¹: C-F stretching vibration.

    • ~800-700 cm⁻¹: C-S stretching vibration.

  • Comparative Analysis: The absence of a broad O-H stretch around 3000 cm⁻¹ from a carboxylic acid provides evidence against the presence of the unreacted starting material.

B. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental measure of purity.

  • Experimental Protocol: A small, precisely weighed amount of the sample is subjected to combustion analysis.

  • Theoretical vs. Experimental Values:

    • Theoretical for C₉H₇FN₂OS: C, 51.42%; H, 3.36%; N, 13.32%; S, 15.25%.

  • Acceptance Criteria: For a pure compound, the experimentally determined percentages should be within ±0.4% of the theoretical values.[13][14][15]

V. Conclusion: An Integrated and Authoritative Approach to Purity Validation

References

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). Journal of Applicable Chemistry. Retrieved January 19, 2026, from [Link]

  • Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021, August 13). PubMed Central. Retrieved January 19, 2026, from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. (2002, December 27). PubMed. Retrieved January 19, 2026, from [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014, May 27). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon. Retrieved January 19, 2026, from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. Retrieved January 19, 2026, from [Link]

  • Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, fine structure of 19F NMR and fluorescence of novel amorphous TPA derivatives having perfluorinated cyclopentenyl and benzo[b]thiophene unit. (2013, April 15). PubMed. Retrieved January 19, 2026, from [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved January 19, 2026, from [Link]

  • Synthetic routes involving thiophene-carbohydrazide as precursors for the synthesis of bioactive compounds and sensors: A review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 19, 2026, from [Link]

  • 7-Fluoro-1-benzothiophene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. (2023, June 17). YouTube. Retrieved January 19, 2026, from [Link]

  • 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Analysis of Fluoro-Substituted Benzothiophene Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, benzothiophene derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a detailed comparison of a representative fluoro-substituted benzothiophene carbohydrazide with established antimicrobial agents, offering insights into its potential efficacy and underlying mechanisms. While specific data for 7-Fluoro-1-benzothiophene-2-carbohydrazide is not publicly available, we will utilize data from its close structural analog, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, to provide a scientifically grounded comparison.

The Rise of Benzothiophenes in Antimicrobial Research

Benzothiophene, a heterocyclic compound containing a fused benzene and thiophene ring, serves as a versatile pharmacophore in medicinal chemistry.[1][2] The structural rigidity and lipophilic nature of the benzothiophene nucleus make it an ideal backbone for designing molecules that can effectively interact with biological targets. The addition of a carbohydrazide moiety further enhances its potential, as hydrazide-hydrazone derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and antitubercular activities.[3][4] The introduction of a fluorine atom to the benzothiophene ring can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity, potentially leading to enhanced antimicrobial potency.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of related benzothiophene and hydrazone derivatives, several potential targets can be hypothesized. A primary proposed mechanism for many heterocyclic antimicrobials is the inhibition of essential bacterial enzymes. For instance, some hydrazone derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] By binding to the enzyme, these compounds can stall the replication fork, leading to bacterial cell death.

Another plausible mechanism is the disruption of the bacterial cell membrane's integrity. The lipophilic benzothiophene core could facilitate the insertion of the molecule into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell lysis.

cluster_synthesis Synthesis of a Representative Benzothiophene Carbohydrazide A 6-Fluorobenzo[b]thiophene- 2-carboxylic acid B Esterification A->B C Ethyl 6-fluorobenzo[b]thiophene- 2-carboxylate B->C D Hydrazinolysis C->D E 6-Fluorobenzo[b]thiophene- 2-carbohydrazide D->E

Caption: Synthetic pathway for a representative fluoro-benzothiophene carbohydrazide.

Comparative Antimicrobial Performance

To contextualize the potential of fluoro-substituted benzothiophene carbohydrazides, a comparison of their in vitro activity against standard antimicrobial agents is essential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, alongside Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal) against common pathogens.

CompoundTarget OrganismMIC (µg/mL)Reference(s)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[5]
CiprofloxacinStaphylococcus aureus0.25 - 1.0[3]
CiprofloxacinEscherichia coli≤ 1.0[6]
FluconazoleCandida albicans≤ 2.0[2]

Analysis of Comparative Data:

The data indicates that the representative benzothiophene derivative exhibits notable activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA), with an MIC of 4 µg/mL.[5] While this is higher than the MIC range for Ciprofloxacin against susceptible S. aureus strains (0.25 - 1.0 µg/mL), the activity against a resistant strain is significant and highlights the potential of this scaffold to overcome existing resistance mechanisms.[3] It is important to note that direct comparisons of MIC values should be interpreted with caution, as testing conditions and the specific strains used can influence the results. The development of derivatives with improved potency is an active area of research.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of a compound's MIC is a critical step in assessing its antimicrobial potential. The following is a standardized broth microdilution protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the microorganism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, the results can be read using a spectrophotometer by measuring the optical density at 600 nm.

start Start prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_results Visually or Spectrophotometrically Determine Growth Inhibition incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Conclusion and Future Directions

The available data on fluoro-substituted benzothiophene carbohydrazides, represented here by a close structural analog, suggests that this class of compounds holds significant promise as a source of new antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. Their unique chemical scaffold and potential for diverse mechanisms of action warrant further investigation.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a wider range of fluoro-substituted benzothiophene derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the design of more potent and selective compounds. Furthermore, in vivo efficacy and toxicity studies will be necessary to translate the in vitro potential of these compounds into clinically viable therapeutic agents. The continued exploration of the benzothiophene scaffold is a promising avenue in the critical search for next-generation antimicrobials.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 20(10), 18910-18924.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • (This reference is intentionally left blank for future additions)
  • (This reference is intentionally left blank for future additions)
  • (This reference is intentionally left blank for future additions)
  • Patel, R. V., Patel, J. K., & Kumari, P. (2016). Perspectives on antimicrobial potential of benzothiophene derivatives. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 43–49.
  • G. B. B., F. G., C. G., C. G., J. G., M. G., ... & A. V. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
  • Pfaller, M. A., & Diekema, D. J. (2004). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 17(4), 925–936.

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiophene Carbohydrazides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative study of fluorinated and non-fluorinated benzothiophene carbohydrazides, designed for researchers, scientists, and professionals in drug development. We will explore the nuanced impact of fluorine substitution on the synthesis, physicochemical properties, and biological activities of this important heterocyclic scaffold. Our analysis is grounded in experimental data and established principles of medicinal chemistry to provide actionable insights for rational drug design.

Introduction: The Strategic Value of Fluorine in Benzothiophene Scaffolds

Benzothiophene, a bicyclic aromatic compound fusing a benzene ring with a thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The carbohydrazide functional group (-CONHNH₂) appended to this core serves as a versatile synthon, enabling the creation of diverse molecular libraries, often leading to potent bioactive agents like Schiff bases and other heterocyclic derivatives.[5][6][7]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug discovery.[8][9] This is not merely an arbitrary substitution but a deliberate tactic to modulate a molecule's properties in a predictable manner. Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule. Its introduction can profoundly influence a compound's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[10][11][12] These modulations often translate into improved potency, enhanced pharmacokinetic profiles, and better target selectivity.[8][13]

This guide will dissect these effects within the specific context of benzothiophene carbohydrazides, providing a head-to-head comparison between fluorinated and non-fluorinated analogues to illuminate the "fluorine advantage."

Synthesis: A Tale of Two Pathways

The synthesis of both fluorinated and non-fluorinated benzothiophene carbohydrazides generally follows a multi-step sequence, starting from appropriately substituted precursors. The key difference lies in the selection of the initial starting material.

A common route involves the cyclization of a substituted benzonitrile with methyl thioglycolate to form the benzothiophene ester, which is then reacted with hydrazine hydrate to yield the desired carbohydrazide.[6]

  • For Non-Fluorinated Analogues: The synthesis typically starts from a non-halogenated benzonitrile or benzaldehyde.

  • For Fluorinated Analogues: The synthesis commences with a fluorine-substituted precursor, such as a difluorobenzonitrile or a fluoro-substituted benzaldehyde.[6][14] For instance, 2,4-difluorobenzonitrile can be reacted with methyl thioglycolate to produce methyl-3-amino-6-fluorobenzothiophene-2-carboxylate, a direct precursor to the fluorinated carbohydrazide.[6]

The subsequent hydrazinolysis step—refluxing the benzothiophene ester with hydrazine hydrate in a suitable solvent like ethanol—is generally robust and efficient for both pathways.[6]

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Benzonitrile Benzonitrile Benzothiophene Ester Benzothiophene Ester Benzonitrile->Benzothiophene Ester 1. Methyl Thioglycolate 2. Base (e.g., KOH) Non-Fluorinated Carbohydrazide Non-Fluorinated Carbohydrazide Benzothiophene Ester->Non-Fluorinated Carbohydrazide Hydrazine Hydrate (Ethanol, Reflux) Fluorobenzonitrile Fluorobenzonitrile Fluorobenzothiophene Ester Fluorobenzothiophene Ester Fluorobenzonitrile->Fluorobenzothiophene Ester 1. Methyl Thioglycolate 2. Base (e.g., KOH) Fluorinated Carbohydrazide Fluorinated Carbohydrazide Fluorobenzothiophene Ester->Fluorinated Carbohydrazide Hydrazine Hydrate (Ethanol, Reflux)

Caption: General synthetic workflow for fluorinated vs. non-fluorinated benzothiophene carbohydrazides.

Comparative Physicochemical Properties

The introduction of a fluorine atom onto the benzothiophene ring system induces significant, predictable changes in key physicochemical properties that govern a drug's behavior in a biological system.

PropertyNon-Fluorinated AnalogueFluorinated AnalogueRationale for Change
Basicity (pKa) HigherLowerThe strong electron-withdrawing effect of fluorine decreases electron density on nearby nitrogen atoms (e.g., in the hydrazide moiety or other substituents), reducing their basicity.[15]
Lipophilicity (LogP) VariesGenerally HigherFluorine substitution on an aromatic ring typically increases lipophilicity due to the low polarizability of the C-F bond, which can enhance membrane permeability.[13][16]
Metabolic Stability More SusceptibleMore ResistantThe carbon-fluorine bond is exceptionally strong (~480 kJ/mol), making it resistant to metabolic cleavage.[17] Fluorine can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), prolonging the drug's half-life.[10][12]
Dipole Moment LowerHigherThe highly polar C-F bond introduces a strong local dipole moment, which can alter intermolecular interactions and binding to target proteins.

Expert Insight: The decision to fluorinate is a strategic trade-off. While increased lipophilicity can improve membrane passage, it can also lead to non-specific binding or reduced solubility. Similarly, blocking metabolism at one site may sometimes open up alternative metabolic pathways. Therefore, the position and number of fluorine substitutions must be carefully optimized during the lead optimization phase.

Comparative Biological Activities: A Data-Driven Analysis

The ultimate test of fluorination's utility lies in its impact on biological activity. We will compare the performance of fluorinated and non-fluorinated benzothiophene carbohydrazide derivatives in two key therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Benzothiophene carbohydrazides and their derivatives (acylhydrazones) are known to exhibit significant antimicrobial properties.[5][14][18][19] Fluorination can enhance this activity by improving cell wall penetration or by strengthening the interaction with a bacterial enzyme or target protein.

Comparative Experimental Data (Antimicrobial)

CompoundStructure (Core)Target OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide6-Chloro-benzothiopheneStaphylococcus aureus (MRSA)4[5][14]
(E)-6-fluoro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide6-Fluoro-benzothiopheneStaphylococcus aureus(Data suggests similar or enhanced activity)[14]
Non-fluorinated derivativesBenzothiopheneS. aureus, B. subtilisModerate to Good Activity[19]
3-amino-6-fluorobenzothiophene-2-carbohydrazide derivatives6-Fluoro-benzothiopheneVarious Bacteria & FungiBetter Activity[6]

Causality Explained: The enhanced potency observed in many fluorinated analogues can be attributed to the altered physicochemical properties. Increased lipophilicity can facilitate easier transport across the lipid-rich bacterial cell membrane. Furthermore, the modified electronic profile due to the C-F bond's dipole moment can lead to more favorable electrostatic interactions within the binding pocket of a target enzyme, resulting in tighter binding and more effective inhibition.

G cluster_0 Fluorine's Impact on Target Binding cluster_1 Consequence Fluorinated Ligand Fluorinated Ligand Target Protein Target Protein Fluorinated Ligand->Target Protein Improved Binding Affinity F_atom F Fluorinated Ligand->F_atom Increased Potency Increased Potency Target Protein->Increased Potency Leads to F_atom->Target Protein Enhanced Electrostatic Interaction Lower MIC / IC50 Lower MIC / IC50 Increased Potency->Lower MIC / IC50

Caption: Fluorine-induced electronic changes can enhance target protein binding and biological potency.

Anticancer Activity

The benzothiophene scaffold is also present in numerous compounds investigated for their anticancer properties, targeting mechanisms like tubulin polymerization or kinase inhibition.[20][21] Fluorination has proven to be a valuable strategy in this domain, often leading to compounds with nanomolar potency.[21][22]

Comparative Experimental Data (Anticancer)

Compound ClassKey FeatureCancer Cell LinesIC₅₀ / GI₅₀ RangeReference
Benzothiophene AcrylonitrilesNon-fluorinatedNCI-60 Panel10–100 nM[21]
Benzothiophene SemicarbazidesNon-fluorinatedA549, MCF-70.43–3.8 µM[20]
Fluorinated Analogues (General)Fluorine SubstitutionVariousOften show enhanced potency (e.g., 50-fold increase for 4-fluoroindole HIV inhibitor vs non-fluorinated version)[13]
5-Fluorouracil (Reference Drug)Fluorinated PyrimidineMCF-7, HCT-116Standard Reference[22]

Expert Insight: In anticancer drug design, metabolic stability is paramount. Many promising non-fluorinated compounds fail in vivo due to rapid metabolic degradation. By strategically placing fluorine atoms, we can shield metabolically labile positions, thereby increasing the compound's residence time and therapeutic window. For example, compound 12g (a triazole-based benzothiophene) showed potent VEGFR-2 inhibition and cytotoxicity against A549 and MCF-7 cancer cells with IC50 values of 0.43 μM and 3.8 μM, respectively.[20] While this specific compound isn't explicitly fluorinated on the benzothiophene ring in the abstract, the principle of using fluorine to enhance such potent scaffolds is a well-established strategy.[13][16]

Experimental Protocol: Antimicrobial Susceptibility Testing

To provide a self-validating system for comparison, we outline a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzothiophene carbohydrazides) dissolved in DMSO.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of each test compound in MHB directly in the 96-well plate. Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.

    • Ensure the final DMSO concentration in each well is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The results can be confirmed by reading the optical density at 600 nm.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that the incorporation of fluorine into the benzothiophene carbohydrazide scaffold is a powerful and rational strategy in drug design. Fluorination predictably modulates key physicochemical properties, leading to tangible improvements in biological performance.

  • Fluorinated compounds often exhibit lower basicity, higher lipophilicity, and crucially, enhanced metabolic stability.

  • These modifications frequently translate into superior biological activity, as evidenced by lower MIC values in antimicrobial assays and potent cytotoxicity in anticancer screens.[6][13]

While the "fluorine advantage" is significant, it is not universal. The optimal position and degree of fluorination must be determined empirically for each new chemical series and biological target. Future research should focus on developing novel and more efficient late-stage fluorination techniques to rapidly generate diverse libraries of these promising compounds, accelerating the discovery of next-generation therapeutics.[8]

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Available at: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available at: [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Nagesh, H. K., Padmashali, B., Sandeep, C., & T.C.M., C. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available at: [Link]

  • Royal Society of Chemistry. Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Available at: [Link]

  • H. J. Kallur, et al. Synthesis and screening of new benzothiophene derivatives. ScienceOpen. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Available at: [Link]

  • NIH. A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Available at: [Link]

  • Royal Society of Chemistry. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Wikipedia. Organofluorine chemistry. Available at: [Link]

  • ResearchGate. Mass spectra of benzothiophene derivatives extracted from a... Available at: [Link]

  • ScienceOpen. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Available at: [Link]

  • ResearchGate. Triazole-functionalized benzofuran and benzothiophene semicarbazides as novel VEGFR-2-targeted anti-cancer agents. Available at: [Link]

  • MDPI. Modulation of Properties in[8]Benzothieno[3,2-b][8]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [Link]

  • ResearchGate. (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. Available at: [Link]

  • ResearchGate. Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Available at: [Link]

  • ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Available at: [Link]

  • Books. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • FLORE. Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • ijpsonline.com. Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • PMC. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central. Available at: [Link]

  • PubMed Central. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. Available at: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]

  • Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available at: [Link]

  • ResearchGate. Scheme 63: Synthesis of benzopyridothiazepines and benzothiophenes. Available at: [Link]

  • PubMed. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 7-Fluoro-1-benzothiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparison of methodologies for confirming the structure of 7-Fluoro-1-benzothiophene-2-carbohydrazide derivatives, a class of compounds with significant therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom and a carbohydrazide moiety can significantly modulate the compound's physicochemical properties and biological activity.[4] Therefore, rigorous structural elucidation is paramount.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound typically begins with a substituted fluorobenzonitrile. A common and effective route involves the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate.[5] This is followed by hydrazinolysis to yield the desired carbohydrazide. An alternative approach involves the synthesis of the corresponding carboxylic acid, which is then converted to the carbohydrazide.

Below is a comparative table of two primary synthetic routes:

FeatureRoute A: From 2,4-DifluorobenzonitrileRoute B: From 6-Fluorobenzothiophene-2-carboxylic acid
Starting Materials 2,4-Difluorobenzonitrile, Methyl thioglycolate, Hydrazine hydrate6-Fluorobenzothiophene-2-carboxylic acid, Thionyl chloride, Hydrazine hydrate
Key Intermediates Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate6-Fluorobenzothiophene-2-carbonyl chloride
Reaction Steps 1. Cyclization 2. Hydrazinolysis1. Acid chloride formation 2. Hydrazinolysis
Advantages Good yield, readily available starting materials.Potentially higher purity of the final product.
Disadvantages May require chromatographic purification of the intermediate.Requires prior synthesis of the carboxylic acid.
Experimental Protocol: Synthesis via Route A

This protocol is adapted from methodologies reported for similar benzothiophene derivatives.[5]

Step 1: Synthesis of Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate

  • To a stirred solution of 2,4-difluorobenzonitrile (1 eq.) and methyl thioglycolate (1.1 eq.) in dimethylformamide (DMF), add potassium hydroxide (2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.

Step 2: Synthesis of 3-Amino-6-fluorobenzothiophene-2-carbohydrazide

  • To a stirred solution of methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (1 eq.) in absolute ethanol, add hydrazine hydrate (5 eq.).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

Structural Confirmation: A Multi-Technique Approach

The confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic techniques. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

ProtonsExpected Chemical Shift RangeMultiplicityCoupling Constants (J, Hz)
-NH₂4.5 - 5.5br s-
-NH9.5 - 10.5br s-
Aromatic-H7.0 - 8.5m-
Thiophene-H7.5 - 8.0s-

Note: The presence of the fluorine atom will induce splitting in the signals of nearby protons, which can be observed in the coupling patterns.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

Carbon AtomExpected Chemical Shift Range
C=O160 - 165
Aromatic C-F155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C110 - 145
Thiophene C120 - 140

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (KBr, cm⁻¹) Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H (stretch)3300 - 3400
C-H (aromatic)3000 - 3100
C=O (amide I)1650 - 1680
N-H (bend)1600 - 1640
C=C (aromatic)1450 - 1600
C-F (stretch)1000 - 1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (ESI-MS):

  • Molecular Ion Peak [M+H]⁺: For C₉H₇FN₂OS, the expected m/z would be approximately 211.03.[6]

  • Isotopic Pattern: The presence of sulfur will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the molecular ion peak.

Comparative Analysis with a Non-Fluorinated Analogue

To highlight the influence of the fluorine substituent on the spectroscopic data, a comparison with the non-fluorinated analogue, 1-benzothiophene-2-carbohydrazide, is instructive.

Spectroscopic FeatureThis compound1-Benzothiophene-2-carbohydrazideRationale for Difference
¹H NMR Complex aromatic region with F-H couplingSimpler aromatic regionThe electron-withdrawing fluorine atom deshields adjacent protons and causes splitting.
¹³C NMR Presence of a C-F doublet with large ¹JCFAbsence of C-F doubletDirect evidence of the carbon-fluorine bond.
IR Spectrum C-F stretching band around 1000-1100 cm⁻¹Absence of C-F stretchConfirms the presence of the fluorine substituent.
Mass Spectrum Molecular ion peak at m/z ~211Molecular ion peak at m/z ~193The mass difference of 18 corresponds to the substitution of H with F.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Starting Materials (e.g., 2,4-Difluorobenzonitrile) intermediate Key Intermediate (e.g., Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate) start->intermediate Cyclization product Final Product (this compound) intermediate->product Hydrazinolysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_structure Confirmed Structure nmr->final_structure ir->final_structure ms->final_structure caption Workflow for Synthesis and Structural Confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

Biological Significance and Alternative Scaffolds

Benzothiophene carbohydrazide derivatives have demonstrated promising biological activities, including antimicrobial and anticancer effects.[1][7][8] The incorporation of a fluorine atom can enhance these properties by increasing metabolic stability and membrane permeability.[4]

For researchers exploring alternative scaffolds, thiophene-2-carbohydrazide and benzothiazole-6-carbohydrazide derivatives have also shown significant potential as antimicrobial and antitumor agents, respectively.[9][10][11] A comparative evaluation of these different heterocyclic systems can guide the design of more potent and selective therapeutic agents.

G cluster_scaffolds Alternative Heterocyclic Scaffolds center Carbohydrazide Derivatives benzothiophene Benzothiophene center->benzothiophene Antimicrobial Anticancer thiophene Thiophene center->thiophene Antimicrobial benzothiazole Benzothiazole center->benzothiazole Antitumor caption Comparison of Biologically Active Scaffolds

Caption: Comparison of Biologically Active Scaffolds.

Conclusion

The structural confirmation of this compound derivatives requires a systematic and multi-faceted analytical approach. By combining robust synthetic protocols with a comprehensive suite of spectroscopic techniques, researchers can ensure the integrity of their findings. This guide provides the foundational knowledge and experimental framework to confidently synthesize and characterize these promising compounds, paving the way for further investigation into their therapeutic potential.

References

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1856-1871. [Link]

  • Guesmi, Z., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3865-3872. [Link]

  • Grozav, A., et al. (2012). N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies. Journal of Pharmacy and Pharmacology, 64(9), 1330-1339. [Link]

  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. [Link]

  • Patel, R. V., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society, 57(1), 1043-1047. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. [Link]

  • Gupta, N., et al. (2023). Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 299, 123114. [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 79-91. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 28. [Link]

  • Chen, Y.-C., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 56-62. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Al-Jbouri, R. K. (2018). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Journal of Global Pharma Technology, 10(8), 1-7. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 7-Fluoro-1-benzothiophene-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and safety profiles is a perpetual endeavor. The benzothiophene scaffold, a bicyclic aromatic compound, has emerged as a privileged structure due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Coupled with the carbohydrazide moiety, which is known to be a versatile pharmacophore, and the strategic incorporation of a fluorine atom to modulate physicochemical and biological properties, the 7-fluoro-1-benzothiophene-2-carbohydrazide framework presents a promising avenue for drug discovery.

This guide provides an in-depth technical comparison of the biological evaluation of analogs based on the fluoro-substituted benzothiophene-2-carbohydrazide core. While direct experimental data on the 7-fluoro isomer is limited in publicly accessible literature, this guide will draw upon robust data from closely related 6-fluoro analogs and the broader class of benzothiophene derivatives to provide a scientifically grounded comparative analysis. We will delve into the synthesis, antimicrobial, anticancer, and anti-inflammatory potential of these compounds, supported by experimental data and protocols.

Synthesis of Fluoro-Substituted Benzothiophene-2-Carbohydrazide Analogs: A Strategic Approach

The synthesis of the core intermediate, a fluoro-substituted benzothiophene-2-carbohydrazide, is a critical first step. A common and effective route begins with a fluoro-substituted benzonitrile. For instance, the synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide starts from 2,4-difluorobenzonitrile.[1] This is reacted with methyl thioglycolate in the presence of a base like potassium hydroxide to yield the corresponding methyl-3-amino-6-fluorobenzothiophene-2-carboxylate.[1] Subsequent treatment of this ester with hydrazine hydrate leads to the desired 3-amino-6-fluorobenzothiophene-2-carbohydrazide intermediate.[1] This key intermediate can then be further modified, for example, by reacting with various aldehydes to form Schiff bases (acylhydrazones), which often exhibit enhanced biological activity.[4]

G cluster_synthesis Synthetic Pathway of Fluoro-Benzothiophene Carbohydrazide Analogs start Fluoro-substituted Benzonitrile intermediate1 Methyl-Fluoro-aminobenzothiophene-2-carboxylate start->intermediate1 Methyl thioglycolate, KOH intermediate2 Fluoro-aminobenzothiophene-2-carbohydrazide intermediate1->intermediate2 Hydrazine hydrate final_product Schiff Base Analogs (Acylhydrazones) intermediate2->final_product Aromatic/Heteroaromatic aldehydes

Caption: Synthetic workflow for fluoro-substituted benzothiophene-2-carbohydrazide analogs.

Antimicrobial Evaluation: A Promising Frontier

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzothiophene derivatives have shown considerable promise in this area.[3][5] Specifically, acylhydrazone derivatives of 6-fluorobenzo[b]thiophene-2-carbohydrazide have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[4]

The general structure of these analogs involves the condensation of the 6-fluorobenzo[b]thiophene-2-carbohydrazide core with various aromatic or heteroaromatic aldehydes.[4] The resulting acylhydrazones have been screened for their antibacterial efficacy, with some compounds demonstrating significant potency.

Table 1: Comparative Antimicrobial Activity of 6-Fluoro-1-benzothiophene-2-carbohydrazide Analogs against S. aureus

Compound IDR-group (from aldehyde)MIC (µg/mL) vs. S. aureus (MRSA)Citation
II.c Benzo[d][6][7]dioxol-5-yl> 128[4]
II.d Pyridin-2-yl4[4]

MIC: Minimum Inhibitory Concentration

From the available data, it is evident that the nature of the substituent introduced via the aldehyde plays a crucial role in the antimicrobial activity. The pyridin-2-yl derivative (II.d ) exhibits potent activity against MRSA with a MIC of 4 µg/mL, while the benzo[d][6][7]dioxol-5-yl derivative (II.c ) is largely inactive.[4] This highlights a critical structure-activity relationship (SAR) where a heteroaromatic pyridine ring is favored over a substituted phenyl ring for enhanced antibacterial potency in this scaffold. The nitrogen atom in the pyridine ring may be involved in key interactions with the biological target.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
  • Preparation of Bacterial Inoculum: A fresh culture of Staphylococcus aureus is grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Potential: Targeting Cellular Proliferation

The benzothiophene nucleus is a key component of several anticancer agents.[2][8] Derivatives of this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways. While specific anticancer data for this compound analogs are not yet available, the general anticancer properties of related compounds suggest this would be a fruitful area of investigation. For example, some thiophene derivatives have been investigated as VEGFR-2 and AKT dual inhibitors, crucial targets in cancer angiogenesis and survival pathways.[8]

G cluster_pathway Simplified PI3K/AKT Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Thiophene_analog Potential Thiophene Analog Target Thiophene_analog->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT pathway by thiophene analogs.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzothiophene derivatives have also been investigated for their anti-inflammatory properties.[2][6] Some analogs have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] The inhibition of COX-2 reduces the production of prostaglandins, which are mediators of pain and inflammation.[6] While the carbohydrazide moiety has not been as extensively studied in this context as carboxamides, the structural similarities suggest that this compound analogs could also exhibit anti-inflammatory effects.

Comparative Analysis and Future Directions

The biological evaluation of fluoro-substituted benzothiophene-2-carbohydrazide analogs is a promising area of research. The available data on 6-fluoro analogs demonstrates the potential for potent antimicrobial activity, with a clear structure-activity relationship dependent on the nature of the acylhydrazone substituent.[4] The anticancer and anti-inflammatory potential of the broader benzothiophene class further underscores the therapeutic promise of this scaffold.[2][6][8]

The position of the fluorine atom on the benzothiophene ring is expected to significantly influence the compound's biological activity and pharmacokinetic properties. A 7-fluoro substitution, as opposed to the documented 6-fluoro substitution, would alter the electronic distribution and lipophilicity of the molecule, potentially leading to different interactions with biological targets and improved metabolic stability.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs. This should include:

  • Diverse Acylhydrazone Derivatives: Synthesizing a wide range of analogs with different aromatic and heteroaromatic substituents to establish a comprehensive SAR.

  • Broad-Spectrum Biological Screening: Evaluating the compounds against a panel of clinically relevant microbes (bacteria and fungi), a diverse set of cancer cell lines, and in assays for anti-inflammatory activity.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and mechanisms of action.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of lead compounds in animal models.

By systematically exploring the chemical space around the this compound core, it is highly probable that novel and potent therapeutic candidates can be identified.

References

  • Pathak, C., Singh, R. R., Yadav, S., Kapoor, N., Raina, V., Gupta, S., & Surolia, A. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB life, 66(3), 201-211.
  • Chou, Y. L., Davey, D. D., Eagen, K. A., Griedel, B. D., Karanjawala, R., Phillips, G. B., ... & Kochanny, M. J. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 507-511.
  • Havale, S. H., & Kulkarni, V. R. (2014). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1-5.
  • Padmashali, B., Kumar, T. H. S., Sandeep, T., & Mahadevan, K. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides.
  • Gougis, S., Liger, F., Bouaziz, Z., Depot, M., Dubois, J., Robert, J. M., ... & Cattoen, M. (2022). Synthesis and Biological Evaluation of Benzo [b] thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89.
  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. Retrieved from [Link]

  • Sreeja, S., Vani, V., Akshay Kumar, A., Gopika, B., Devatharun, V. R., Fevin John, & Thrisha Cherian. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10.
  • Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS omega, 7(44), 40383-40397.
  • Fakhr, I. M., Radwan, M. A., El-Batran, S., Abd El-Salam, O. M., & El-Shenawy, S. M. (2009). Synthesis and biological evaluation of 5-substituted benzo [b] thiophene derivatives as anti-inflammatory agents. European journal of medicinal chemistry, 44(4), 1718-1725.
  • Kamal, A., Kumar, G. B., & Sreekanth, K. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1583-1597.
  • Manjunatha, K., & Reddy, C. S. (2011). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 1043-1049.
  • Gougis, S., Liger, F., Bouaziz, Z., Depot, M., Dubois, J., Robert, J. M., ... & Cattoen, M. (2022). Synthesis and Biological Evaluation of Benzo [b] thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89.
  • Kamal, A., Kumar, G. B., & Sreekanth, K. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1583-1597.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Saudi Chemical Society, 18(5), 516-525.
  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451.
  • Kumbhare, R. M., Dadmal, T. L., & Kosurkar, U. B. (2014). Synthesis of novel fluoro 1, 2, 3-triazole tagged amino bis (benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(10), 4347-4357.
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2016).
  • El-Sayed, N. N., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(21), 6696.
  • Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure-activity Relationship of benzo [b] thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & medicinal chemistry letters, 13(22), 4085-4088.
  • Wang, Y., McReynolds, A. C., La J., ... & Morisseau, C. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry, 238, 114468.

Sources

A Comparative Guide to the Efficacy of Benzothiophene Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative disorders. Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. This guide provides a comparative analysis of the efficacy of prominent benzothiophene-based kinase inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

The Benzothiophene Advantage in Kinase Inhibition

The success of the benzothiophene core lies in its ability to mimic the adenine region of ATP, allowing it to effectively compete for the ATP-binding pocket of kinases. Strategic modifications to the benzothiophene ring system enable interactions with specific amino acid residues within the kinase domain, thereby conferring selectivity and potency. This guide will delve into the efficacy of benzothiophene inhibitors targeting key kinase families, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Protein Kinase D (PKD), Dual-specificity Tyrosine-regulated Kinases (DYRKs), and others.

Comparative Efficacy of Benzothiophene Kinase Inhibitors

The following sections provide a detailed comparison of benzothiophene inhibitors, focusing on their in vitro potency (IC50) and cellular activity. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. However, the data presented here, derived from primary literature, offers a valuable overview of the relative potency of these compounds.

MAP Kinase-Activated Protein Kinase 2 (MK2) Inhibitors

The p38/MK2 signaling pathway is a critical regulator of inflammatory cytokine production, making it an attractive target for anti-inflammatory therapies.

MK2_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 TNFa_mRNA TNFα mRNA stability & translation MK2->TNFa_mRNA Inflammation Inflammation TNFa_mRNA->Inflammation

Figure 1: The p38/MK2 signaling cascade leading to inflammation.

PF-3644022 is a potent and selective, ATP-competitive benzothiophene inhibitor of MK2. Its efficacy has been well-characterized both in vitro and in cellular assays.

InhibitorTarget Kinase(s)In Vitro IC50 / KiCellular Activity (IC50)Reference(s)
PF-3644022 MK25.2 nM (IC50), 3 nM (Ki)160 nM (TNFα production in U937 cells)[1][2][3]
MK353 nM (IC50)-[3]
PRAK5.0 nM (IC50)-[3]

Table 1: Efficacy of the Benzothiophene MK2 Inhibitor PF-3644022.

PF-3644022 demonstrates excellent potency against MK2 in biochemical assays and effectively suppresses the production of TNFα in cellular models of inflammation[2][3]. Notably, it also exhibits potent inhibition of PRAK (MK5) and moderate activity against MK3[3]. A broader screen against 200 human kinases revealed good overall selectivity[1].

Protein Kinase D (PKD) Inhibitors

The PKD family of serine/threonine kinases plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Their dysregulation has been implicated in cancer.

PKD_Pathway GPCR_Ligands GPCR Ligands PLC PLC GPCR_Ligands->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC PKD PKD PKC->PKD Downstream_Targets Downstream Targets (Cell Proliferation, Migration) PKD->Downstream_Targets

Figure 2: Activation of the PKD signaling pathway.

kb-NB142-70 is a selective benzothienothiazepinone inhibitor of the PKD family, demonstrating potent inhibition of all three isoforms.

InhibitorTarget Kinase(s)In Vitro IC50Cellular ActivityReference(s)
kb-NB142-70 PKD128.3 nMInhibits prostate cancer cell migration and invasion[4][5]
PKD258.7 nM-[4][5]
PKD353.2 nM-[4][5]

Table 2: Efficacy of the Benzothiophene PKD Inhibitor kb-NB142-70.

kb-NB142-70 exhibits nanomolar potency against all PKD isoforms and has been shown to effectively block cancer cell migration and invasion in cellular assays, highlighting its potential as an anti-cancer agent.

Multi-Kinase Benzothiophene Inhibitors

The complexity of cellular signaling and the development of therapeutic resistance have driven the development of multi-targeting kinase inhibitors. The benzothiophene scaffold has proven to be a versatile platform for designing such agents.

Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, has been identified as a potent inhibitor of several kinases involved in cell cycle regulation and cancer progression, including DYRKs, CLKs, and haspin.

Multi_Kinase_Targets Inhibitor_16b Benzothiophene Inhibitor 16b DYRK1A_B DYRK1A/1B Inhibitor_16b->DYRK1A_B CLK1_4 CLK1/4 Inhibitor_16b->CLK1_4 Haspin Haspin Inhibitor_16b->Haspin DRAK1 DRAK1 Inhibitor_16b->DRAK1 Cell_Cycle Cell Cycle Regulation DYRK1A_B->Cell_Cycle CLK1_4->Cell_Cycle Haspin->Cell_Cycle Apoptosis Apoptosis DRAK1->Apoptosis

Figure 3: Multiple kinase targets of benzothiophene inhibitor 16b.
InhibitorTarget KinaseIn Vitro IC50Cellular Activity (IC50)Reference(s)
Compound 16b Clk411 nM7.2 µM (U87MG glioblastoma cells)[6][7]
DRAK187 nM-[6][7]
Haspin125.7 nM-[6][7]
Clk1163 nM-[6][7]
Dyrk1B284 nM-[6][7]
Dyrk1A353.3 nM-[6][7]

Table 3: Efficacy of the Multi-Kinase Benzothiophene Inhibitor 16b.

Compound 16b demonstrates potent, low nanomolar inhibition against a range of kinases, particularly those in the CLK and DYRK families[6][7]. This multi-targeting profile translates to significant anti-proliferative activity in cancer cell lines[6].

DYRK1A/DYRK1B Inhibitors

DYRK1A and DYRK1B are implicated in various diseases, including neurodevelopmental disorders and cancer. Developing selective inhibitors for these kinases is of significant interest.

Compound 3n is a benzothiophene derivative identified as a potent and narrow-spectrum dual inhibitor of DYRK1A and DYRK1B.

InhibitorTarget Kinase(s)In Vitro IC50Cellular ActivityReference(s)
Compound 3n DYRK1A / DYRK1BPotent (specific IC50 not provided in abstract)Cell-permeable[8][9]

Table 4: Efficacy of the Benzothiophene DYRK1A/DYRK1B Inhibitor 3n.

While the precise IC50 values are not detailed in the initial reports, compound 3n is highlighted as a potent and cell-permeable inhibitor with a narrower off-target profile compared to other DYRK1A/1B inhibitors[8][9].

Experimental Protocols

To ensure the reproducibility and validity of kinase inhibition studies, standardized and well-controlled experimental protocols are essential. Below are representative protocols for in vitro and cell-based kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]ATP Method)

This protocol provides a classic and direct method for measuring kinase activity and inhibitor potency.

In_Vitro_Assay Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, MgCl2, Substrate) Start->Prepare_Reaction Add_Inhibitor Add Benzothiophene Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Add_Kinase Add Recombinant Kinase Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate with [γ-³²P]ATP Incubate at 30°C Add_Kinase->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Initiate_Reaction->Stop_Reaction Separate Separate Substrate from ATP (e.g., P81 paper, SDS-PAGE) Stop_Reaction->Separate Quantify Quantify ³²P Incorporation (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Figure 4: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Prepare Reagents:

    • Kinase: Dilute the recombinant kinase to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: Prepare a stock solution of the specific peptide or protein substrate.

    • [γ-³²P]ATP: Prepare a working solution of radiolabeled ATP, typically mixed with cold ATP to achieve the desired specific activity[10].

    • Inhibitor: Prepare a serial dilution of the benzothiophene inhibitor in DMSO.

  • Set up the Reaction: In a microcentrifuge tube or 384-well plate, combine the kinase reaction buffer, substrate, and inhibitor at various concentrations.

  • Initiate the Reaction: Add the [γ-³²P]ATP solution to start the reaction. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase[1].

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid, or by spotting the reaction mixture onto P81 phosphocellulose paper[10].

  • Separate Substrate and ATP: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Alternatively, separate the reaction products using SDS-PAGE and autoradiography[1].

  • Quantify Phosphorylation: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat with Inhibitor &/or Stimulus Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells (with Phosphatase Inhibitors) Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Block Block Membrane (5% BSA in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (Phospho-specific) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Figure 5: Workflow for cell-based phospho-protein detection by Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the benzothiophene inhibitor at various concentrations for a specified time. If necessary, stimulate the signaling pathway of interest with an appropriate agonist.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins[11][12].

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[13].

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[12].

  • Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding. For phospho-protein detection, 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is recommended over milk, as milk contains phosphoproteins that can cause high background[11].

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, diluted in blocking buffer, typically overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].

  • Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

Conclusion and Future Directions

Benzothiophene-based kinase inhibitors are a versatile and potent class of compounds with significant therapeutic potential. The examples highlighted in this guide, from the selective MK2 inhibitor PF-3644022 to the multi-targeted inhibitor 16b, demonstrate the adaptability of the benzothiophene scaffold for targeting a wide range of kinases.

The development of future benzothiophene inhibitors will likely focus on enhancing selectivity to minimize off-target effects and overcoming mechanisms of drug resistance. Broader kinase profiling, such as that provided by large-scale panel screens, will be crucial for characterizing the selectivity of new compounds. As our understanding of the kinome and its role in disease continues to grow, the rational design of novel benzothiophene derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Assay of protein kinases using radiolabeled ATP: a protocol. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Mourey, R. J., et al. (2010). A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.
  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • kb NB 142-70 (3962) by Tocris. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]

  • Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 66, 128764.
  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
  • PF3644022. (n.d.). The Chemical Probes Portal. Retrieved January 19, 2026, from [Link]

  • Faouzi, A., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry.
  • Mourey, R. J., et al. (2010).
  • Faouzi, A., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing.
  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (2024, October 17). ResearchGate. Retrieved January 19, 2026, from [Link]

  • kb-NB142-70. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico and In Vitro Results for Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold and the Imperative of Cross-Validation

Benzothiophene, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This versatility has made the benzothiophene core a focal point for drug discovery campaigns.

In the modern pharmaceutical landscape, the journey from a promising chemical scaffold to a viable drug candidate is a multidisciplinary endeavor. It hinges on the synergistic integration of computational (in silico) and experimental (in vitro) methodologies.[3][4] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen vast chemical libraries and prioritize compounds.[5][6] However, these computational predictions are approximations of complex biological reality.[7] Conversely, in vitro assays provide tangible, experimental evidence of a compound's biological effect but are often more time-consuming and resource-intensive.

The true power of these approaches is unlocked when they are used in concert, with each validating and informing the other. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous cross-validation of in silico predictions and in vitro experimental results for benzothiophene compounds. By establishing a strong correlation between computational models and biological reality, we can enhance the predictive power of our models, accelerate the hit-to-lead optimization process, and ultimately increase the probability of success in drug discovery.

Part 1: The In Vitro Arm — Grounding Predictions in Biological Reality

The first pillar of our validation process is generating reliable experimental data. The choice of assay is dictated by the therapeutic goal. For benzothiophene derivatives, which have shown significant promise as anticancer agents, a cell viability assay is a fundamental starting point.[8][9]

Experimental Protocol: Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5] A reduction in metabolic activity in the presence of a compound is indicative of cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line is critical. For instance, a study targeting breast cancer might use MDA-MB-231 or MCF-7 cells.[10] It is crucial to select cell lines that are well-characterized and relevant to the disease of interest.

  • Concentration Range: A broad range of concentrations is tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) is essential for validating the assay's performance and normalizing the results.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or MDA-MB-231) into a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzothiophene test compounds in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the benzothiophene derivatives. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent and long enough to observe an effect on cell proliferation.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Summarizing In Vitro Results

Quantitative data from in vitro assays should be systematically organized for easy comparison.

Compound IDBenzothiophene CoreR1-SubstituentR2-SubstituentIC50 (µM) vs. HeLa Cells
BZT-0012-carbonyl-H-Cl15.2 ± 1.8
BZT-0022-carbonyl-OCH3-Cl8.5 ± 0.9
BZT-0032-carbonyl-H-NO22.1 ± 0.3
BZT-0042-carbonyl-OCH3-NO20.9 ± 0.1
Doxorubicin(Positive Control)N/AN/A0.2 ± 0.05

Table 1: Hypothetical in vitro cytotoxicity data for a series of benzothiophene compounds.

Part 2: The In Silico Arm — Predicting Biological Interactions

Computational models allow us to rationalize the observed in vitro activity and predict the activity of new, untested compounds. Molecular docking is a powerful technique for predicting how a ligand (the benzothiophene compound) binds to the active site of a protein target.[11]

Workflow: Molecular Docking of Benzothiophene Derivatives

This workflow outlines the key steps for performing a molecular docking study, for instance, against a protein kinase, a common target for anticancer drugs.

Causality Behind Computational Choices:

  • Target Selection & Preparation: The quality of the protein structure is paramount. A high-resolution crystal structure from the Protein Data Bank (PDB) is ideal.[11] Preparation involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states, which are crucial for accurate interaction modeling.

  • Binding Site Definition: The binding site must be accurately defined, typically based on the location of a co-crystallized ligand in the experimental structure. This ensures the docking search is focused on the relevant region.

  • Docking Algorithm and Scoring Function: Different algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) and scoring functions exist. The choice should be validated by "redocking" the native ligand and ensuring the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å).[12]

Step-by-Step Methodology:

  • Target Protein Acquisition and Preparation:

    • Download the 3D structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB). Select a high-resolution structure that contains a co-crystallized inhibitor.

    • Using molecular modeling software (e.g., PyMOL, Chimera, MOE), prepare the protein by removing water molecules, cofactors, and any non-essential ions.

    • Add hydrogen atoms and assign partial charges using a standard force field (e.g., AMBER, CHARMM). Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the benzothiophene derivatives (e.g., BZT-001 to BZT-004) using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds for flexible docking.

  • Binding Site Definition (Grid Generation):

    • Define the active site of the protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand from the original PDB file.

    • The grid box dimensions should be large enough to accommodate the test ligands and allow for rotational and translational sampling.

  • Docking Simulation:

    • Run the molecular docking simulation using software like AutoDock Vina, Glide, or GOLD. The program will systematically sample different conformations and orientations of the ligand within the defined active site.

    • The software's scoring function will estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol (a more negative score indicates a stronger predicted binding).

  • Pose Analysis and Selection:

    • Analyze the output poses. The top-ranked pose (most negative score) is typically considered the most likely binding mode.

    • Visually inspect the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This analysis provides mechanistic insights into why a compound might be active.

Data Presentation: Summarizing In Silico Results

Docking results should be tabulated to facilitate comparison with experimental data.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
BZT-001-7.8LYS-88, GLU-105H-bond, Hydrophobic
BZT-002-8.4LYS-88, GLU-105, ASP-167H-bond, Hydrophobic
BZT-003-9.5LYS-88, GLU-105, ARG-150H-bond, Pi-Cation
BZT-004-10.1LYS-88, GLU-105, ARG-150H-bond, Pi-Cation

Table 2: Hypothetical molecular docking results for the benzothiophene series.

Part 3: The Crux of the Matter — The Cross-Validation Workflow

The core of this guide is the systematic process of comparing and correlating the data from the in vitro and in silico arms. A strong correlation provides confidence that the computational model is a valid representation of the biological system and can be used for predictive purposes.

CrossValidationWorkflow cluster_in_vitro In Vitro Arm cluster_in_silico In Silico Arm cluster_validation Cross-Validation Core cluster_outcome Outcome & Iteration iv_start Synthesize/Acquire Benzothiophene Analogs iv_assay Perform Biological Assay (e.g., MTT Assay) iv_start->iv_assay iv_data Generate Quantitative Data (e.g., IC50 values) iv_assay->iv_data correlate Statistical Correlation Analysis (e.g., Pearson Correlation) iv_data->correlate is_start Generate 3D Structures of Analogs is_model Perform Computational Modeling (e.g., Molecular Docking) is_start->is_model is_data Generate Predicted Data (e.g., Docking Scores) is_model->is_data is_data->correlate interpret Interpret Correlation & Analyze Outliers correlate->interpret decision Decision Point: Is Correlation Significant? interpret->decision refine Refine Computational Model or Resynthesize Compounds decision->refine No validated Validated Hit/Lead Series for Further Optimization decision->validated Yes refine->iv_start refine->is_model

Caption: Workflow for the cross-validation of in vitro and in silico data.

Statistical Correlation: Quantifying the Relationship

The primary method for assessing the relationship between two continuous variables (like IC50 values and docking scores) is the Pearson correlation coefficient (r).

  • Calculation: The Pearson correlation coefficient is calculated between the experimental activity values (it's often better to use pIC50, which is -log(IC50), to have a linear relationship where higher values mean higher potency) and the computational scores.

  • Interpretation:

    • r close to -1: Strong negative correlation. For docking, this is often the desired outcome, as a more negative (better) docking score correlates with a lower IC50 value (higher potency).

    • r close to 0: No correlation. The computational model does not predict the experimental results.

    • r close to +1: Strong positive correlation.

A good correlation is generally considered to be |r| > 0.6.[13] The coefficient of determination (R²) is the square of 'r' and represents the proportion of the variance in the dependent variable that is predictable from the independent variable. An R² > 0.6 is often considered a benchmark for a predictive QSAR model.[13]

Validating a Predictive QSAR Model

For QSAR models, validation is a more formalized process governed by principles established by the Organisation for Economic Co-operation and Development (OECD).[8] A key aspect is proving the model's predictive power on an external set of data it has not seen before.

QSAR_Validation cluster_training Model Building cluster_testing Model Prediction dataset Full Dataset of Benzothiophene Compounds split Split Data (e.g., 80/20) dataset->split train_set Training Set (80%) split->train_set test_set Test Set (20%) split->test_set build_model Build QSAR Model train_set->build_model internal_val Internal Validation (e.g., Leave-one-out CV, q²) build_model->internal_val predict Predict Activity of Test Set internal_val->predict Apply Validated Model test_set->predict external_val External Validation (Compare Predicted vs. Actual, R²pred) predict->external_val final_model Final, Validated QSAR Model external_val->final_model Model is Predictive

Sources

A Researcher's Guide to Assessing the Selectivity of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous evaluation of 7-Fluoro-1-benzothiophene-2-carbohydrazide, a novel compound of interest. Our analysis is grounded in the established principle that benzothiophene scaffolds frequently serve as privileged structures for targeting the ATP-binding pocket of protein kinases.[1][2][3] Recent studies have highlighted derivatives with a carbohydrazide moiety as potent multi-kinase inhibitors, particularly against the DYRK and CLK kinase families.[4][5][6]

Therefore, we will proceed under the well-founded hypothesis that this compound is a putative kinase inhibitor. This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. We will explain the causality behind each experimental choice, enabling you to not only execute the plan but also to adapt it based on your emerging data. Our objective is to build a robust, self-validating selectivity profile that is essential for advancing any compound toward preclinical development.

The Centrality of Selectivity in Kinase Drug Discovery

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[7] This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[7][8] A non-selective compound may engage dozens of unintended "off-target" kinases, leading to unpredictable cellular effects and potential toxicity. Conversely, a highly selective inhibitor offers a precision tool to probe biological function and a safer therapeutic candidate.[9]

This guide will systematically determine the selectivity profile of our lead compound by comparing it against a curated set of reference inhibitors, each representing a distinct selectivity archetype.

Comparative Framework: Establishing a Selectivity Baseline

To contextualize the performance of this compound (herein "Test Compound"), we will benchmark it against three well-characterized inhibitors.

  • Harmine: A natural harmala alkaloid known to inhibit DYRK1A. It serves as a widely recognized, moderately selective reference compound for this kinase family.

  • Silmitasertib (CX-4945): A clinical-stage inhibitor that, while developed as a CK2 inhibitor, demonstrates potent activity against several kinases, including DYRK1A/B and CLK2, making it an excellent example of a multi-targeted or "polypharmacology" agent.[6]

  • Compound 3n (Azevedo et al., 2022): A recently developed benzothiophene derivative engineered for high potency and narrow-spectrum inhibition of DYRK1A/DYRK1B, representing a highly selective comparator within the same chemical class as our Test Compound.[1]

The Experimental Workflow: From In Vitro Potency to Cellular Target Engagement

Our assessment follows a tiered approach, beginning with broad, high-throughput screening and progressively focusing on more complex, physiologically relevant systems. This ensures that resources are spent wisely and that each stage of investigation is built upon a solid foundation of data.

G cluster_0 Phase 1: In Vitro Biochemical Profiling cluster_1 Phase 2: Cellular Validation a Step 1: Primary Target IC50 (DYRK1A, DYRK1B, CLK2) b Step 2: Broad Kinome Panel Screen (e.g., Eurofins DiscoverX, Reaction Biology) a->b Confirm primary target potency c Step 3: Cellular Target Engagement (CETSA) b->c Identify off-targets & quantify selectivity d Step 4: Cellular Phenotypic Assay (e.g., Anti-proliferation in cancer cell lines) c->d Confirm target binding in situ e Data Synthesis & Selectivity Score Calculation d->e

Caption: A tiered workflow for assessing inhibitor selectivity.

Phase 1, Step 1: Primary Target IC50 Determination

Rationale: Before assessing selectivity, we must first confirm that the Test Compound is potent against its hypothesized primary targets. Based on the activities of similar scaffolds, we will begin with DYRK1A, DYRK1B, and CLK2. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[10]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagents: Recombinant human DYRK1A, DYRK1B, CLK2 enzymes, appropriate peptide substrates, ATP, ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the Test Compound and all comparators, starting from 10 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to 5 µL of diluted compound. Initiate the reaction by adding 10 µL of ATP solution (at the Km concentration for each respective kinase). Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Reading: Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 1, Step 2: Broad Kinome Selectivity Profiling

Rationale: This is the most critical step for defining selectivity. By screening the compound at a fixed concentration (typically 1 µM) against a large panel of kinases (e.g., >400), we can rapidly identify potential off-targets.[7][11] Commercial services provide standardized and validated panels, ensuring data robustness.[12]

Protocol: Commercial Kinome Panel Screen

  • Provider Selection: Choose a reputable provider such as Reaction Biology (HotSpot™ assay) or Eurofins DiscoverX (KINOMEscan®).

  • Compound Submission: Submit the Test Compound and comparators for screening at a concentration of 1 µM against the provider's largest available panel.

  • Data Analysis: The primary data is typically reported as "Percent of Control" or "% Inhibition". A common threshold for identifying a significant "hit" is >50% inhibition.

  • Follow-up: For any identified off-targets with >50% inhibition, perform full 10-point IC50 dose-response curves to determine the actual potency against these kinases.

Phase 2, Step 3: Cellular Target Engagement (CETSA®)

Rationale: A compound may be potent in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) provides definitive evidence of target binding in situ.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[15][16]

CETSA_Workflow start 1. Treat Intact Cells (e.g., HEK293) with Compound or DMSO heat 2. Heat Aliquots Cells are heated across a temperature gradient (e.g., 40-70°C) start->heat lyse 3. Lyse Cells (e.g., Freeze-thaw cycles) heat->lyse separate 4. Separate Fractions Centrifugation pellets precipitated proteins. lyse->separate analyze 5. Analyze Soluble Fraction Quantify remaining soluble target protein via Western Blot or ELISA separate->analyze plot 6. Generate Melt Curve Plot % soluble protein vs. Temperature. Ligand binding shifts the curve to the right. analyze->plot

Sources

A Comparative Guide to the Structure-Activity Relationship of Benzothiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its structural rigidity, lipophilicity, and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutic agents.[1] In the realm of oncology, benzothiophene derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to target various hallmarks of cancer.[3][4]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different classes of benzothiophene-based anticancer agents. By dissecting the impact of substitutions at various positions on the benzothiophene core, we aim to provide a rational framework for the design of more potent and selective anticancer drug candidates. This analysis is supported by experimental data from seminal studies and detailed protocols for key biological assays.

The Benzothiophene Scaffold: A Versatile Platform for Anticancer Drug Design

The bicyclic nature of benzothiophene, consisting of a benzene ring fused to a thiophene ring, offers multiple positions for chemical modification (Figure 1). The strategic placement of different functional groups at these positions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and mechanism of action.

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_drug_action Benzothiophene Acrylonitrile Analogs cluster_cellular_effect Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Drug Benzothiophene Acrylonitrile Analog Drug->Tubulin_Dimers Binds to Colchicine Site Drug->Polymerization Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Mechanism of action of benzothiophene-based tubulin polymerization inhibitors.

Substitutions at the C5 Position: Multi-Kinase Inhibition

Recent studies have highlighted the potential of 5-hydroxybenzothiophene derivatives as multi-targeted kinase inhibitors, a promising strategy to overcome chemoresistance. [5]The hydroxyl group at the C5 position appears to be a key pharmacophoric feature for kinase binding.

A study on 5-hydroxybenzothiophene hydrazide derivatives revealed a potent inhibitor, compound 16b , with activity against several kinases, including Clk1/4, DRAK1, Dyrk1A/B, and haspin. [5]This multi-kinase inhibition translated to broad-spectrum anticancer activity. [5]

Compound ID C2-Substituent C5-Substituent Target Kinase(s) IC50 (nM) Anticancer IC50 (µM)b Reference
16b Hydrazide derivative OH Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A 11, 87, 125.7, 163, 284, 353.3 7.2 (U87MG) [5]
4 Amide derivative OH haspin Selective - [5]
6 Amide derivative OH haspin Selective - [5]
7 Amide derivative OH haspin Selective - [5]
10 Amide derivative OH haspin Selective - [5]

bAgainst U87MG glioblastoma cells.

Causality Behind Experimental Choices: The rationale for targeting multiple kinases stems from the complexity of cancer cell signaling, where redundancy and crosstalk can lead to resistance to single-target agents. The screening against a panel of kinases allows for the identification of the selectivity profile of the compounds, a critical aspect in drug development to minimize off-target effects.

Multi_Kinase_Inhibition cluster_kinases Target Kinases cluster_pathways Downstream Pathways Drug 5-Hydroxybenzothiophene (e.g., Compound 16b) Clk1_4 Clk1/4 Drug->Clk1_4 Inhibits DRAK1 DRAK1 Drug->DRAK1 Inhibits Dyrk1A_B Dyrk1A/B Drug->Dyrk1A_B Inhibits Haspin Haspin Drug->Haspin Inhibits Proliferation Cell Proliferation Clk1_4->Proliferation Promotes Survival Cell Survival DRAK1->Survival Promotes Dyrk1A_B->Proliferation Promotes Migration Cell Migration Haspin->Migration Promotes Cancer_Growth Inhibition of Cancer Growth

Figure 3: Multi-kinase inhibition by 5-hydroxybenzothiophene derivatives.

Substitutions at the C3 and C5 Positions: Targeting the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion. A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of this pathway. The SAR studies revealed that a carboxamide group at C-3 and a 1-methyl-1H-pyrazol group at C-5 enhanced the anti-proliferative activity.

Experimental Protocols for Anticancer Evaluation

The following are detailed protocols for key in vitro assays used to evaluate the anticancer activity of benzothiophene derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add the benzothiophene derivatives at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the controls to determine if the compounds inhibit or promote tubulin polymerization.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzothiophene derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the benzothiophene derivatives at various concentrations. Include a positive control inhibitor and a vehicle control.

  • Kinase Reaction: Initiate the reaction by adding a metal cofactor (e.g., MgCl2) and incubate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The benzothiophene scaffold has proven to be a highly versatile and fruitful starting point for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substitution patterns in determining the potency, selectivity, and mechanism of action of these compounds.

Future research in this area should focus on:

  • Exploring Untapped Substitution Positions: A systematic investigation of substitutions at positions 4, 6, and 7 of the benzothiophene ring could lead to the discovery of novel SARs and new classes of anticancer agents.

  • Multi-Targeted Drug Design: The development of benzothiophene derivatives that can simultaneously modulate multiple cancer-related targets is a promising strategy to combat drug resistance.

  • Improving Pharmacokinetic Properties: Further optimization of lead compounds to enhance their solubility, bioavailability, and metabolic stability is crucial for their clinical translation.

  • Leveraging Novel Drug Delivery Systems: The use of nanotechnology-based drug delivery systems could improve the tumor-specific targeting of benzothiophene-based agents, thereby increasing their efficacy and reducing systemic toxicity.

By integrating rational drug design, comprehensive biological evaluation, and a deep understanding of SAR, the full therapeutic potential of benzothiophene-based anticancer agents can be realized.

References

  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1108-1113.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1403.
  • Pethana, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1108-1113.
  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386–1403.
  • Aleksić, M., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Medicinal Chemistry Research, 21(11), 3547-3562.
  • Sarankar, S. K., et al. (2010). QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. International Journal of Advances in Pharmaceutical Sciences, 1(4), 309-318.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. (2024).
  • Graphviz. (n.d.). Attributes. Retrieved from [Link]

  • Stack Overflow. (2009). Graphviz: How to go from .dot to a graph? Retrieved from [Link]

  • Abdullah, R. S., et al. (2025). Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. Cancer Research, 85(6_Supplement), 5745-5745.
  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460.
  • Varghese, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 833.
  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • Gani, O., & Engh, R. A. (2010). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences, 11(4), 1436-1454.
  • ResearchGate. (n.d.). Cancer cell lines encompassed in the NCI-60 panel with their weights.... Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8715.
  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17467-17476.
  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). Journal of Medicinal Chemistry, 66(12), 8038-8056.
  • Gissot, A., et al. (2023). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Molecular Cancer Therapeutics, 22(1), 114-125.
  • Chandrasekera, N. S., et al. (2014). Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. European Journal of Medicinal Chemistry, 86, 647-655.

Sources

A Head-to-Head Comparison of Benzothiophene and Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds

In the landscape of medicinal chemistry, benzothiophene and benzothiazole represent two preeminent heterocyclic scaffolds. Their rigid bicyclic structures, replete with opportunities for functionalization, have rendered them "privileged structures" capable of interacting with a multitude of biological targets. This guide offers an in-depth, head-to-head comparison of their derivatives, moving beyond a simple catalog of activities to explore the fundamental chemical and structural nuances that dictate their therapeutic potential. We will delve into their synthesis, chemical properties, and a comparative analysis of their biological performance, with a particular focus on their application as anticancer agents, supported by experimental data and detailed protocols.

At a Glance: Core Structural and Physicochemical Differences

Benzothiophene and benzothiazole are structurally analogous, both featuring a benzene ring fused to a five-membered sulfur-containing ring. The critical distinction lies in the second heteroatom within the five-membered ring: benzothiophene contains only sulfur, while benzothiazole incorporates both sulfur and a nitrogen atom. This seemingly subtle difference profoundly influences their electronic distribution, reactivity, and pharmacological profiles.

PropertyBenzothiopheneBenzothiazole
Molecular Formula C₈H₆SC₇H₅NS[1]
Molecular Weight 134.20 g/mol 135.19 g/mol
Appearance White crystalline solidPale yellow to colorless liquid[1]
Melting Point 28–32 °C~2 °C[1]
Boiling Point 222 °C224–227 °C[1]
Key Structural Feature Fused benzene and thiophene rings.Fused benzene and thiazole rings.
Reactivity Preferential electrophilic substitution at the 3-position of the thiophene ring.Reactive at the 2-position of the thiazole ring for electrophilic substitution.[1]

The presence of the nitrogen atom in benzothiazole introduces a site for hydrogen bonding and alters the electron density of the heterocyclic ring, often leading to different biological interactions compared to its benzothiophene counterpart.

Figure 1: Core chemical structures of benzothiophene and benzothiazole.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. Both benzothiophene and benzothiazole benefit from a variety of well-established synthetic routes, allowing for the generation of diverse derivative libraries.

Benzothiophene Synthesis

Common strategies for synthesizing the benzothiophene core often involve the cyclization of substituted benzenes.[2] A prevalent method is the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide.[3] Transition metal-catalyzed reactions, particularly those employing palladium or gold, have enabled the synthesis of complex, multi-substituted benzothiophenes under milder conditions.[2][3] For instance, a palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the benzothiophene core.

Benzothiazole Synthesis

The most common and versatile method for synthesizing benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.[1] This reaction is often facilitated by acidic or oxidative conditions to promote cyclization.[1] Green chemistry approaches utilizing microwave assistance or recyclable catalysts have also been developed to improve yields and reduce environmental impact.[1]

Synthetic_Workflow cluster_benzothiophene Benzothiophene Synthesis cluster_benzothiazole Benzothiazole Synthesis BT_Start 2-Bromoalkynylbenzene BT_Catalyst Pd or Cu Catalyst BT_Start->BT_Catalyst Thiolation/ Annulation BT_Reagent + Sodium Sulfide (Sulfur Source) BT_Reagent->BT_Catalyst BT_Product Substituted Benzothiophene BT_Catalyst->BT_Product BZT_Start 2-Aminothiophenol BZT_Condition Acidic or Oxidative Conditions BZT_Start->BZT_Condition Condensation/ Cyclization BZT_Reagent + Aldehyde/Carboxylic Acid BZT_Reagent->BZT_Condition BZT_Product Substituted Benzothiazole BZT_Condition->BZT_Product

Figure 2: Generalized synthetic workflows for benzothiophene and benzothiazole derivatives.

Head-to-Head Biological Activity: A Focus on Anticancer Properties

Both benzothiophene and benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] However, it is in the realm of oncology that these scaffolds have shown particularly significant promise.

Mechanism of Action: Common Ground and Divergent Paths

A significant number of both benzothiophene and benzothiazole derivatives exert their anticancer effects by targeting tubulin, a key protein involved in microtubule formation and, consequently, cell division.[5] By inhibiting tubulin polymerization, these compounds disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]

However, the versatility of these scaffolds allows for interaction with a range of other cancer-relevant targets. Benzothiazole derivatives, for instance, have been shown to act as tyrosine kinase inhibitors and topoisomerase inhibitors.[4] Some benzothiophene derivatives have been developed as STAT3 inhibitors, targeting a key signaling pathway in cancer progression.[6]

Anticancer_Mechanisms Scaffolds Benzothiophene & Benzothiazole Derivatives Tubulin Tubulin Polymerization Inhibition Scaffolds->Tubulin Other_Targets Other Oncogenic Targets Scaffolds->Other_Targets Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Kinase Tyrosine Kinase Inhibition (e.g., Benzothiazoles) Other_Targets->Kinase STAT3 STAT3 Inhibition (e.g., Benzothiophenes) Other_Targets->STAT3 Topoisomerase Topoisomerase Inhibition (e.g., Benzothiazoles) Other_Targets->Topoisomerase Kinase->Apoptosis STAT3->Apoptosis Topoisomerase->Apoptosis

Figure 3: Common and distinct anticancer mechanisms of action.

Comparative Anticancer Activity Data

The following tables summarize the in vitro growth inhibitory activities of representative benzothiophene and benzothiazole derivatives against various human cancer cell lines. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Representative Benzothiophene Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Benzothiophene AcrylonitrileE-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost of NCI-60 panel< 10.0 nM (GI₅₀)[7]
2-Aroylbenzothiophene2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolar[8]
Aminobenzo[b]thiophene 1,1-dioxideCompound 15Various0.33-0.75 µM (IC₅₀)[6]

Table 2: Anticancer Activity of Representative Benzothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀)Reference
Indole based hydrazine carboxamideCompound 12HT-29 (Colon)0.015 µM[9]
Bromopyridine acetamideCompound 29SKRB-3 (Breast)1.2 nM[10]
Nitrobenzylidene thiazolidineCompound 54MCF7 (Breast)36 nM[9]
PhenylacetamideCompound 4dBxPC-3 (Pancreatic)3.99 µM[11]

From the available data, it is evident that both scaffolds can be functionalized to produce highly potent anticancer agents, with some derivatives exhibiting activity in the nanomolar and even sub-nanomolar range. The specific substitution patterns on the benzofused ring and the appended moieties play a crucial role in determining the potency and selectivity of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of a Representative 2-Aryl Benzothiophene

This protocol describes a palladium-catalyzed C-H arylation for the synthesis of 2-aryl benzothiophenes.

Materials:

  • Benzothiophene

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add benzothiophene (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis of a Representative 2-Phenylbenzothiazole

This protocol outlines the condensation of 2-aminothiophenol with benzaldehyde.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a mixture of H₂O₂ (6.0 mmol) and HCl (3.0 mmol) dropwise with stirring at room temperature.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylbenzothiazole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[13]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Test compounds

  • 384-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP, glycerol, and the fluorescent reporter in the general tubulin buffer.

  • Add the test compounds, controls, or vehicle to the wells of a pre-warmed 384-well plate.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization, and calculate IC₅₀ values for inhibitory compounds.[14]

Conclusion and Future Perspectives

Both benzothiophene and benzothiazole derivatives have firmly established themselves as versatile and highly valuable scaffolds in the pursuit of novel therapeutics, particularly in the field of oncology. The choice between these two core structures in a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile.

The inherent differences in their electronic properties, arising from the presence or absence of a nitrogen atom, provide distinct opportunities for molecular interactions. Benzothiazoles, with their hydrogen bonding capabilities, may offer advantages in targeting certain enzymes and receptors. Conversely, the nuanced reactivity of the benzothiophene core allows for diverse synthetic modifications to fine-tune activity.

Future research will likely focus on the development of more selective derivatives, minimizing off-target effects and enhancing therapeutic indices. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating these scaffolds with other pharmacophores will undoubtedly continue to yield promising drug candidates. The robust synthetic methodologies and well-established biological assays detailed in this guide provide a solid foundation for researchers to build upon in the rational design of the next generation of benzothiophene- and benzothiazole-based medicines.

References

  • Siddiqui, N., Pandeya, S.N., Khan, S.A., Stables, J., Rana, A., Alam, M., Arshad, M.F., & Bhat, M.A. (2007). Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. Bioorganic & Medicinal Chemistry Letters, 17, 255-259.
  • BenchChem. (2025).
  • Singh, S. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Özdemir, A., Gürdere, M. B., Duran, A., Çelik, H., & Çavuşoğlu, B. K. (2025).
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., Alissa, S. A., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Penthala, N. R., Ketkar, A., Sekhar, K. C., & Madadi, N. R. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PloS one, 9(5), e97893.
  • Weigand, M., Hickel, A., & Kufer, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50822.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Carradori, S., Cirigliano, A., Secci, D., D'Ascenzio, M., Ceruso, M., De Monte, C., ... & Supuran, C. T. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 937.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • BenchChem. (2025).
  • Singh, S. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • Irfan, A., Batool, F., Zahra Naqvi, S. A., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265-279.
  • Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. F. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5227-5237.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • An, F., Wu, J., & Zhang, J. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific reports, 6, 33309.
  • Sun, L. L., Li, C. G., & Wang, Z. Q. (2011). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Journal of the Korean Chemical Society, 55(5), 843-848.
  • Google Patents. (n.d.). CN113979966B - Preparation method of 2-phenylbenzothiazole.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
  • Google Patents. (n.d.). CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof.
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5227-5237.
  • Zhang, X., Yue, J., Liu, Y., Wang, Y., Wang, L., & Kong, L. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European journal of medicinal chemistry, 125, 113-124.
  • O'Hara, F., Willis, A. C., & Barrow, C. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Organic & biomolecular chemistry, 15(11), 2354-2358.
  • Waengdongbung, W., & Tuchinda, P. (2006). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron letters, 47(47), 8331-8333.
  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are....
  • ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
  • Penthala, N. R., Ketkar, A., Sekhar, K. C., & Madadi, N. R. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PloS one, 9(5), e97893.
  • Aston University. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-phenylbenzothiazole derivatives and screening assay for....
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Hamel, E., Baskin, T. I., & Presti, F. L. (2008). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255.
  • BenchChem. (2025).
  • ResearchGate. (2018). Syntheses of 2-Aroyl 3-Aryl Benzofuran and Benzothiophenes.
  • Bentham Science. (n.d.).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. Among these, 7-Fluoro-1-benzothiophene-2-carbohydrazide stands as a compound with significant potential. However, its responsible use extends beyond the bench to its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Structural Alerts for Hazard Identification:

  • Fluorinated Aromatic System: The presence of a fluorine atom on the benzothiophene ring suggests that this compound should be treated as a halogenated organic compound.[1][2][3] Halogenated organic waste requires specific disposal routes, typically involving high-temperature incineration, to prevent the formation of hazardous byproducts.[1]

  • Carbohydrazide Moiety: Hydrazide derivatives are a class of compounds known for their potential toxicity, including being corrosive, and in some cases, carcinogenic.[4][5] Therefore, this compound should be handled with the appropriate precautions for this chemical class.

Based on these structural components, the following potential hazards should be assumed:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
Skin Corrosion/Irritation Causes skin irritation.[6][7][9][10]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[6][7][9][10]
Respiratory Irritation May cause respiratory irritation.[6][10]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A lab coat that fastens securely is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][12]

Spill Management: Preparedness Prevents Panic

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate: If it is safe to do so, close the doors to the laboratory to contain the spill.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation and collection.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • Halogenated Organic Waste: All solid waste of this compound, as well as any disposable materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[1][3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix this waste with non-halogenated organic solvents.[13]

  • Container Selection:

    • Use only chemically compatible and leak-proof containers for waste collection.[13][14] Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure containers are in good condition and have secure, tight-fitting lids.[15]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14][16]

    • Ensure the SAA is well-ventilated and away from sources of ignition.

    • Keep waste containers closed at all times, except when adding waste.[14][16]

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, submit a hazardous waste pickup request to your institution's EHS department.[16] Do not attempt to dispose of this chemical down the drain or in the regular trash.[16][17]

Decision-Making Flowchart for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal Start Waste Generated IsSolid Solid or Liquid Waste? Start->IsSolid SolidWaste Collect in 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Solid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container IsSolid->LiquidWaste Liquid LabelContainer Label Container with 'Hazardous Waste' and Full Chemical Name SolidWaste->LabelContainer LiquidWaste->LabelContainer Store Store in Designated Satellite Accumulation Area LabelContainer->Store RequestPickup Request Pickup by EHS for Final Disposal Store->RequestPickup

Caption: Decision workflow for proper segregation and disposal of waste.

Chemical Treatment Considerations (For Specialized Facilities)

For facilities equipped to treat chemical waste, oxidation is a potential method for the destruction of hydrazide compounds.[11][18][19] This process typically involves the use of reagents such as sodium hypochlorite or hydrogen peroxide in a dilute solution.[18][19] However, this should only be performed by trained personnel in a controlled environment and in strict accordance with all institutional and regulatory guidelines. Do not attempt chemical neutralization without a validated and approved procedure. [2]

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a critical component of scientific integrity. By adhering to these detailed procedures for the disposal of this compound, we not only ensure a safe working environment for ourselves and our colleagues but also demonstrate our commitment to environmental stewardship. Let this guide serve as a practical resource in upholding the highest standards of laboratory safety.

References

  • UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Laboratory Waste Management Guidelines. [Link]

  • Properly Managing Chemical Waste in Laboratories. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • PubChem. 7-Fluoro-1-benzothiophene. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • PubChem. Thiophene-2-carbohydrazide. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Safety and Handling Guide for 7-Fluoro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Fluoro-1-benzothiophene-2-carbohydrazide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. This document is structured to provide clear, actionable, and scientifically grounded advice for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

  • Benzothiophene Derivatives: These are known to be bioactive and can have various pharmacological effects.[1] Some benzothiophene derivatives are used in pharmaceuticals, indicating they can interact with biological systems.[2][3]

  • Hydrazide and Hydrazine Derivatives: Hydrazine and its derivatives are known to be strong convulsants in laboratory animals and can cause central nervous system depression or stimulation.[4] They are often classified as toxic and may be harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Fluorinated Aromatic Compounds: The introduction of fluorine can alter the metabolic stability and biological activity of a molecule. While often enhancing therapeutic properties, it can also introduce new toxicological considerations.

Based on the GHS classification for the parent compound, 7-Fluoro-1-benzothiophene, the carbohydrazide derivative should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral).[7]

  • Harmful in contact with skin (Acute toxicity, dermal).[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • Harmful if inhaled (Acute toxicity, inhalation).[7]

  • May cause respiratory irritation.[7]

The carbohydrazide functional group also introduces the potential for allergic skin reactions.[8][9][10]

Hazard Summary Table
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][8]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][7][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[8][9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The following protocol is designed to provide a comprehensive barrier against dermal, ocular, and respiratory contact.[11]

PPE Workflow Diagram

PPE_Workflow cluster_0 Preparation cluster_1 Donning Sequence cluster_2 Doffing Sequence (in Designated Area) Donning_Area Enter Designated Donning Area Gown Disposable Gown (long-sleeved, solid front) Donning_Area->Gown Gloves1 First Pair of Gloves (Powder-free nitrile) Gown->Gloves1 Respirator Fit-Tested N95 Respirator or Higher Gloves1->Respirator Goggles Chemical Splash Goggles Respirator->Goggles Face_Shield Face Shield (over goggles) Goggles->Face_Shield Gloves2 Second Pair of Gloves (Long-cuffed, over gown cuffs) Face_Shield->Gloves2 Enter_Lab Enter_Lab Gloves2->Enter_Lab Enter Laboratory Remove_Outer_Gloves Remove Outer Gloves Remove_Gown_Inner_Gloves Remove Gown and Inner Gloves (turn inside out) Remove_Outer_Gloves->Remove_Gown_Inner_Gloves Exit_Lab Exit Laboratory Remove_Gown_Inner_Gloves->Exit_Lab Wash_Hands_Face Wash Hands and Face Thoroughly Exit_Lab->Wash_Hands_Face Remove_Face_Shield_Goggles Remove Face Shield and Goggles Wash_Hands_Face->Remove_Face_Shield_Goggles Remove_Respirator Remove Respirator Remove_Face_Shield_Goggles->Remove_Respirator

Caption: PPE Donning and Doffing Workflow.

Detailed PPE Specifications
  • Hand Protection: Double gloving is mandatory.[12]

    • Inner Layer: Standard powder-free nitrile gloves.

    • Outer Layer: Long-cuffed nitrile or butyl rubber gloves, ensuring the cuff of the gown is tucked into the glove.[12][13] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[12]

  • Body Protection: A disposable, low-permeability, solid-front gown with long sleeves and elastic cuffs.[11] For tasks with a high risk of splashes, consider a hooded coverall.[11]

  • Respiratory Protection: Due to the risk of inhalation, a fit-tested N95 respirator is the minimum requirement.[14] For procedures that may generate significant dust or aerosols, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.[15]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[15] A full-face shield should be worn over the goggles to protect against splashes to the face.[15]

Operational and Handling Plan

Adherence to good industrial hygiene and safety practices is paramount.[16]

Step-by-Step Handling Protocol
  • Preparation:

    • Work within a certified chemical fume hood to minimize inhalation exposure.[17]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[17]

    • Cover the work surface with absorbent, plastic-backed liners to contain any spills.

  • Weighing and Aliquoting:

    • If possible, handle the compound in a solution to avoid generating dust.

    • If handling the solid, use a balance with a draft shield or within a containment enclosure.

    • Use dedicated spatulas and weighing boats.

  • In-Use Handling:

    • Keep containers tightly closed when not in use.[16]

    • Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[17]

    • Do not eat, drink, or smoke in the handling area.[6][16]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][16]

Spill and Exposure Management

Emergency Response Flowchart

Spill_Exposure_Management cluster_Spill Chemical Spill cluster_Exposure Personnel Exposure Spill_Assess Assess Spill Size and Location Spill_Evacuate Evacuate Immediate Area if Necessary Spill_Assess->Spill_Evacuate Large or Uncontrolled Spill_Contain Contain Spill with Absorbent Material (if safe to do so) Spill_Assess->Spill_Contain Small and Contained Spill_Notify Notify Lab Supervisor and EHS Spill_Evacuate->Spill_Notify Spill_Cleanup Clean Spill Following EHS Guidelines Spill_Contain->Spill_Cleanup Spill_Cleanup->Spill_Notify Exposure_Remove Remove Contaminated Clothing and PPE Exposure_Wash Wash Affected Area Thoroughly (Eyes: 15 min eyewash) Exposure_Remove->Exposure_Wash Exposure_Seek_Medical Seek Immediate Medical Attention Exposure_Wash->Exposure_Seek_Medical Exposure_Report Report Incident to Supervisor and EHS Exposure_Seek_Medical->Exposure_Report

Caption: Spill and Exposure Emergency Response.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • In Case of Inhalation: Remove the individual to fresh air.[16] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[6][16]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Avoid mixing with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6]

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 1H-Pyrrole-2-carbohydrazide, 97%.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • This compound. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • TCI Chemicals. (2025, April 30).
  • Sigma-Aldrich. (2025, June 24).
  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Redox. (2024, December 1).
  • Fisher Scientific. (2024, March 25). Safety Data Sheet: Benzo[b]thiophene-2-carboxylic hydrazide.
  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017, September 6).
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. (2022, May 10). American Chemical Society.
  • 2-fluoro-1-benzothiophene. (2025, May 20). ChemSynthesis.
  • Hydrazine. (n.d.). Wikipedia.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 13).
  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflamm
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
  • CDH Fine Chemical. (n.d.).
  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.).
  • ECHEMI. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1-benzothiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.